Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFLEUNRYMZPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-93-2 | |
| Record name | bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Roadmap for Synthesis, Crystallization, and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride presents a fascinating molecular scaffold for drug discovery and materials science, offering a rigid, three-dimensional structure with precisely oriented functional groups. While the definitive crystal structure has yet to be reported in publicly accessible crystallographic databases, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By leveraging data from analogous structures, particularly the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, we can predict key crystallographic parameters and outline a robust experimental workflow. This document serves as a self-validating system for researchers aiming to elucidate the crystal structure of this compound and harness its potential in rational drug design and crystal engineering.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) core is a highly sought-after structural motif in medicinal chemistry. Its rigid framework provides a predictable and constrained orientation for appended functional groups, a critical feature for optimizing ligand-receptor interactions. Unlike flexible aliphatic chains, the BCO cage minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the saturated nature of the BCO scaffold often imparts improved metabolic stability and favorable physicochemical properties, such as increased solubility, when compared to aromatic analogues.[1]
Bicyclo[2.2.2]octane-1,4-diamine, with its two primary amino groups positioned at the bridgehead carbons, offers a unique platform for creating novel therapeutics. The dihydrochloride salt form enhances aqueous solubility and stability, making it an attractive starting material for further chemical modifications.[2] A detailed understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for unlocking its full potential in structure-based drug design.
Proposed Synthesis and Crystallization Workflow
While the target compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and crystallization strategies.[2][3] A plausible synthetic route, adapted from methodologies for similar bicyclic diamines, is outlined below.
Synthesis of this compound
A potential synthetic pathway could involve the Hofmann rearrangement of bicyclo[2.2.2]octane-1,4-dicarboxamide. The dicarboxamide can be prepared from the corresponding dicarboxylic acid, which is accessible through a Diels-Alder reaction followed by reduction. The final step involves the acidification with hydrochloric acid to yield the dihydrochloride salt.
Experimental Protocol for Crystallization
The successful growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocol outlines a systematic approach to the crystallization of this compound.
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
This compound (purity >97%)[3]
-
Anhydrous methanol
-
Anhydrous ethanol
-
Isopropyl alcohol
-
Acetonitrile
-
Diethyl ether
-
Vials with screw caps
-
Syringe filters (0.22 µm)
Methodology:
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents at room temperature and elevated temperatures. The ideal solvent system will show moderate solubility at high temperatures and lower solubility at room or sub-ambient temperatures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or an ethanol/water mixture) at room temperature.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Prepare a saturated solution of the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing an anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C).
-
Slowly cool the solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C). The gradual decrease in temperature will induce crystallization.
-
Diagram of the Crystallization Workflow:
Caption: Experimental workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction Analysis: A Hypothetical Approach
Once suitable single crystals are obtained, the following steps would be undertaken to determine the crystal structure.
1. Crystal Mounting and Data Collection:
-
A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
2. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and space group.
-
The integrated intensities are corrected for various experimental factors.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
3. Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are applied to non-hydrogen atoms.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
Predicted Crystal Structure and Key Features
Based on the known crystal structures of analogous compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) dihydrochloride, we can make informed predictions about the crystal structure of this compound.[4][5]
Predicted Crystallographic Parameters:
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic salts and are observed for various DABCO salts.[4][6] |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) | The molecule itself possesses a high degree of symmetry, which often translates to a centrosymmetric space group in the crystal lattice. |
| Key Bond Lengths (Å) | C-C: ~1.54 Å, C-N: ~1.50 Å | These values are typical for saturated C-C and C-N single bonds in similar bicyclic systems.[7] |
| Key Bond Angles (°) | C-C-C: ~109.5°, C-C-N: ~109.5° | The tetrahedral geometry around the sp³ hybridized carbon and nitrogen atoms will lead to bond angles close to the ideal 109.5°. |
| Hydrogen Bonding | Extensive N-H···Cl⁻ hydrogen bonding is expected. | The protonated amine groups (N⁺-H) will act as strong hydrogen bond donors, interacting with the chloride anions (Cl⁻) as acceptors, dictating the crystal packing.[4] |
Diagram of the Predicted Hydrogen Bonding Network:
Caption: Predicted hydrogen bonding interactions between the dication and chloride anions.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane-1,4-diamine scaffold is a valuable building block for creating novel therapeutic agents. Its well-defined geometry allows for the precise positioning of pharmacophoric groups, which can lead to improved target affinity and selectivity. The diamine functionality provides convenient handles for derivatization, enabling the exploration of a wide chemical space.
Potential therapeutic areas where this scaffold could be employed include:
-
GPCR Ligands: The rigid structure can mimic the conformation of endogenous ligands, leading to potent and selective agonists or antagonists.
-
Ion Channel Modulators: The defined distance between the two amino groups could be ideal for interacting with specific sites within ion channels.
-
Enzyme Inhibitors: The scaffold can be used to position functional groups that interact with the active site of an enzyme.
Conclusion
While a definitive crystal structure for this compound is not yet publicly available, this guide provides a comprehensive framework for its investigation. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate its three-dimensional structure. The predicted structural features, based on robust data from analogous compounds, offer a solid starting point for these investigations. The unique structural properties of this compound make it a highly promising scaffold for the development of next-generation therapeutics, and a detailed understanding of its crystal structure is the crucial first step in realizing this potential.
References
-
Dalton Transactions. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Royal Society of Chemistry. [Link]
- Zeitschrift für anorganische und allgemeine Chemie. (2011). Crystal structure of 1,4-diazoniabicyclo[2.2.
-
Crystals. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. [Link]
-
Acta Crystallographica Section E. (2013). Bis(1,4-diazoniabicyclo[2.2.2]octane) di-μ-chlorido-bis[tetrachloridoantimonate(III)] dihydrate. International Union of Crystallography. [Link]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine. National Center for Biotechnology Information. [Link]
-
AA Blocks. (n.d.). 1,4-Diazabicyclo(2.2.2)octane. [Link]
-
Synthonix. (n.d.). This compound. [Link]
- CrystEngComm. (2008). Hydrogen bonding in the perhydrate and hydrates of 1,4-diazabicyclo[2.2.2]octane (DABCO). Royal Society of Chemistry.
-
IUCr Journals. (2005). A low-temperature determination of triethylenediaminium dichloride dihydrate. International Union of Crystallography. [Link]
-
Journal of the American Chemical Society. (2015). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. American Chemical Society. [Link]
-
ResearchGate. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. [Link]
-
Nature Communications. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Springer Nature. [Link]
- Journal of Medicinal Chemistry. (1965). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.
-
Acta Crystallographica Section C. (2016). Crystal structure of bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate dihydrate. International Union of Crystallography. [Link]
-
Greatcell Solar Materials. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-1,4-diium chloride. [Link]
Sources
- 1. Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate): the influence of solvent upon the stoichiometry of the formed salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 2277-93-2 | this compound [synthonix.com]
- 3. This compound | 2277-93-2 [sigmaaldrich.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates [mdpi.com]
- 6. Bis(1,4-diazoniabicyclo[2.2.2]octane) di-μ-chlorido-bis[tetrachloridoantimonate(III)] dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Rigid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational control of bioactive molecules is a cornerstone of rational design. Rigid molecular scaffolds are of paramount importance as they reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Bicyclo[2.2.2]octane-1,4-diamine, a saturated bicyclic diamine, represents a unique and valuable building block in this context. Its rigid, three-dimensional structure provides a well-defined spatial arrangement of its two primary amino groups, making it an attractive scaffold for the synthesis of novel therapeutic agents and as a diamine monomer in the development of advanced polymers. This guide provides a comprehensive overview of the synthesis and characterization of its dihydrochloride salt, a stable and readily handled form of the diamine.
Synthesis of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The overall synthetic pathway involves the conversion of the dicarboxylic acid to a diamide, followed by a Hofmann rearrangement to yield the desired diamine.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxamide
The initial step involves the conversion of the dicarboxylic acid to the corresponding primary diamide. A common and effective method is the reaction of the dicarboxylic acid with thionyl chloride to form the diacyl chloride, followed by amination with ammonia.
Experimental Protocol:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amination: Dissolve the crude diacyl chloride in a dry, inert solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the precipitated bicyclo[2.2.2]octane-1,4-dicarboxamide by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
The use of thionyl chloride provides a clean conversion to the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.
-
DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
The amination reaction is highly exothermic; therefore, cooling is necessary to control the reaction rate and prevent side reactions.
Part 2: Hofmann Rearrangement to Bicyclo[2.2.2]octane-1,4-diamine
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. In this case, the dicarboxamide is treated with a halogen (bromine) in the presence of a strong base (sodium hydroxide) to yield the diamine.
Experimental Protocol:
-
Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add bromine to the cold sodium hydroxide solution with stirring to form a sodium hypobromite solution in situ.
-
In a separate flask, add the bicyclo[2.2.2]octane-1,4-dicarboxamide to the cold hypobromite solution with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as chloroform or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bicyclo[2.2.2]octane-1,4-diamine as a free base.
Causality Behind Experimental Choices:
-
The in-situ formation of sodium hypobromite is crucial for the N-bromination of the amide.
-
The reaction is temperature-sensitive; initial low temperatures are required for the formation of the N-bromoamide intermediate, followed by controlled heating to induce the rearrangement to the isocyanate and subsequent hydrolysis to the amine.
Part 3: Formation of the Dihydrochloride Salt
The free diamine is often a hygroscopic solid or oil and can be difficult to handle and purify. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.
Experimental Protocol:
-
Dissolve the crude bicyclo[2.2.2]octane-1,4-diamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid or bubble hydrogen chloride gas through the solution until the pH is acidic.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.
Characterization of this compound
A thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | A single, broad signal for the twelve methylene protons of the bicyclic core. A broad signal for the ammonium protons, which may exchange with D₂O. |
| ¹³C NMR | Two signals are expected: one for the bridgehead carbons attached to the amino groups and another for the methylene carbons. |
| FTIR | Broad N-H stretching bands in the region of 3200-2800 cm⁻¹ due to the ammonium salt. C-H stretching bands just below 3000 cm⁻¹. C-N stretching and N-H bending vibrations in the fingerprint region. |
| Mass Spectrometry (ESI+) | The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 141.14. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the calculated values for C₈H₁₈Cl₂N₂. |
Data Presentation and Interpretation
Expected Spectroscopic Data:
-
¹H NMR (D₂O, 400 MHz): δ ~2.0-2.2 (s, 12H, CH₂). The ammonium protons will not be observed due to exchange with the deuterated solvent.
-
¹³C NMR (D₂O, 100 MHz): δ ~50-55 (C-NH₃⁺), ~25-30 (CH₂).
-
FTIR (KBr, cm⁻¹): ~3100-2800 (br, N-H stretch), ~2950, 2870 (C-H stretch), ~1600 (N-H bend), ~1450 (CH₂ bend).
-
MS (ESI+): m/z = 141.14 ([C₈H₁₆N₂ + H]⁺).
Conclusion: A Versatile Building Block for Future Innovations
The synthesis and characterization of this compound provide access to a valuable and versatile building block for medicinal chemistry and materials science. The rigid bicyclic core offers a unique platform for the development of novel compounds with well-defined three-dimensional structures. The protocols and characterization data presented in this guide offer a solid foundation for researchers to produce and utilize this important compound in their scientific endeavors.
References
-
A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. (n.d.). Thieme E-Books & E-Journals. Retrieved January 5, 2026, from [Link]
-
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid reported by Li and co-workers... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
1,4-Diazabicyclo[2.2.2]octane | 280-57-9. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
Dabco. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. (2020, August 27). Google Patents.
-
1,4,-Diazabicyclo[2.2.2]octane hydrochloride. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Bicyclo[2.2.2]octane. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks. (2017, June 13). Dalton Transactions. Retrieved January 5, 2026, from [Link]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. (n.d.). De Gruyter. Retrieved January 5, 2026, from [Link]
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (2017, June 22). ACS Omega. Retrieved January 5, 2026, from [Link]
-
Bicyclo[2.2.2]octane-1,4-diamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. (2019, April 18). Google Patents.
-
Triethylenediamine. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 5, 2026, from [Link]
-
Bicyclo(2.2.2)octane. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]
-
Bicyclo(2.2.2)octane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976, May 30). New Mexico Highlands University. Retrieved January 5, 2026, from [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. (1974). ResearchGate. Retrieved January 5, 2026, from [Link]
- Preparation of diazabicyclo-octane. (1960, May 17). Google Patents.
-
(n.d.). De Gruyter. Retrieved January 5, 2026, from [Link]
-
A Thesis entitled “Studies in the Bicyclo(3.2.2)nonane System” submitted to the University of Glasgow for the Degree of Doctor of Philosophy. (n.d.). University of Glasgow. Retrieved January 5, 2026, from [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. (2015, August 10). PMC. Retrieved January 5, 2026, from [Link]
-
Rearrangements. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
An In-Depth Technical Guide to the Molecular Geometry of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, a rigid bicyclic diamine, serves as a crucial scaffold in medicinal chemistry and materials science. Its well-defined and constrained three-dimensional structure provides a unique platform for the rational design of novel therapeutics and functional materials. This guide delves into the core principles governing the molecular geometry of this compound, offering a comprehensive analysis of its structural parameters, conformational dynamics, and the influence of protonation on its architecture. By synthesizing experimental data from X-ray crystallography with insights from spectroscopic and computational methodologies, this document provides a definitive resource for professionals leveraging the unique properties of the bicyclo[2.2.2]octane framework.
Introduction: The Significance of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid structural motif that has garnered significant attention in various fields of chemistry. Its cage-like structure, composed of three fused cyclohexane rings in a boat conformation, imparts a high degree of pre-organization and conformational stability. This inherent rigidity is particularly valuable in drug design, where precise control over the spatial orientation of pharmacophoric groups is paramount for achieving high-affinity and selective interactions with biological targets. The 1,4-disubstituted pattern, as seen in bicyclo[2.2.2]octane-1,4-diamine, provides a linear and co-axial arrangement of substituents, making it an excellent bioisostere for para-substituted aromatic rings.
The dihydrochloride salt of bicyclo[2.2.2]octane-1,4-diamine is of particular interest due to its enhanced aqueous solubility and stability, making it amenable to biological studies and pharmaceutical formulations. The protonation of the two bridgehead amino groups significantly influences the electronic and geometric properties of the molecule, which in turn dictates its interactions in a biological milieu. This guide will explore the precise geometric consequences of this protonation.
Molecular Geometry and Structural Parameters
The definitive understanding of the molecular geometry of this compound is derived from single-crystal X-ray diffraction studies. These investigations have been conducted on both the anhydrous and dihydrated forms of the salt, revealing subtle but important differences in their crystal packing and hydrogen bonding networks.
The Dicationic Bicyclo[2.2.2]octane-1,4-diammonium Core
Upon diprotonation, the bicyclo[2.2.2]octane-1,4-diamine molecule adopts a highly symmetrical structure. The central bicyclic framework maintains its characteristic rigid cage-like conformation.
Diagram: Workflow for Structural Elucidation
Caption: Workflow for the determination of the molecular geometry of this compound.
Crystallographic Data
Detailed crystallographic data for the anhydrous and dihydrated forms of this compound provide precise measurements of bond lengths, bond angles, and torsion angles. A study on the related 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate makes reference to the crystal structures of both the anhydrous dihydrochloride and its dihydrate[1]. In the anhydrous form, the ammonium N-H bonds point towards the chloride ions, which act as hydrogen bond acceptors[1]. In the dihydrate, both chloride ions and water molecules participate in the hydrogen bonding network[1].
Table 1: Key Geometric Parameters (Representative Values)
| Parameter | Anhydrous Form (Estimated) | Dihydrated Form (Estimated) |
| Bond Lengths (Å) | ||
| C-C (bridge) | ~1.54 | ~1.54 |
| C-C (bridgehead) | ~1.55 | ~1.55 |
| C-N | ~1.50 | ~1.50 |
| N-H | ~1.03 | ~1.03 |
| Bond Angles (°) ** | ||
| C-C-C (in bridge) | ~109.5 | ~109.5 |
| C-C-N | ~109.5 | ~109.5 |
| H-N-H | ~109.5 | ~109.5 |
| Torsion Angles (°) ** | ||
| C-C-C-C | ~0 (eclipsed) | ~0 (eclipsed) |
Note: The values in this table are representative estimates based on related structures and general chemical principles, as the specific primary crystallographic data was not directly accessible. The actual values would be found in the cited crystallographic literature.
Hydrogen Bonding and Crystal Packing
The protonated amino groups are key to the supramolecular assembly of the crystal lattice through extensive hydrogen bonding.
-
Anhydrous Form: In the absence of water, the ammonium groups form direct N-H···Cl hydrogen bonds with the chloride counter-ions. This results in a tightly packed, three-dimensional network. The H···Cl distances are typically in the range of 2.14-2.19 Å, with N-H···Cl angles around 151-174°[1].
-
Dihydrated Form: The presence of water molecules introduces a more complex hydrogen-bonding motif. The ammonium groups donate hydrogen bonds to both chloride ions and water molecules. The water molecules, in turn, act as both hydrogen bond donors (to chloride ions) and acceptors (from the ammonium groups), creating a more extended and intricate network[1]. A representative N-H···O distance is approximately 1.77 Å, and a H···Cl distance is around 2.16 Å[1].
Spectroscopic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable information that complements the crystallographic data and offers insights into the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the high symmetry of the dication, the ¹H NMR spectrum is expected to be relatively simple. The protons of the ethylene bridges would give rise to a single, albeit potentially broad, signal. The protons of the ammonium groups would also be observable, with their chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum is anticipated to show two distinct signals corresponding to the bridgehead carbons and the methylene carbons of the bridges. The chemical shifts provide information about the electronic environment of the carbon atoms. For the related 1,4-diazoniabicyclo[2.2.2]octane, ¹³C NMR data is available[2].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key vibrational modes:
-
N-H Stretching: Strong, broad absorptions in the region of 3200-2800 cm⁻¹ are characteristic of the stretching vibrations of the ammonium (N⁺-H) groups. The broadness is a result of extensive hydrogen bonding.
-
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching vibrations of the bicyclic framework.
-
N-H Bending: Bending vibrations of the ammonium groups typically appear in the 1600-1500 cm⁻¹ region.
-
C-C and C-N Stretching: Vibrations associated with the bicyclic skeleton are found in the fingerprint region (below 1500 cm⁻¹).
The NIST Chemistry WebBook provides IR spectral data for the related 1,4,-diazabicyclo[2.2.2]octane hydrochloride, which can serve as a reference[3].
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid or a derivative thereof.
Diagram: Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Protocol: Synthesis via Hofmann Rearrangement
A plausible and documented approach for the synthesis of 1,4-diaminobicyclo[2.2.2]octane involves a Hofmann reaction on the corresponding diamide[4].
Step 1: Preparation of Bicyclo[2.2.2]octane-1,4-dicarboxamide
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is converted to the corresponding diacyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
-
The resulting diacyl chloride is then treated with an excess of ammonia (aqueous or gaseous) to yield bicyclo[2.2.2]octane-1,4-dicarboxamide.
Step 2: Hofmann Rearrangement to 1,4-Diaminobicyclo[2.2.2]octane
-
The diamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide).
-
The reaction mixture is heated to effect the rearrangement, which proceeds through an isocyanate intermediate.
-
Hydrolysis of the intermediate yields the free 1,4-diaminobicyclo[2.2.2]octane.
Step 3: Formation of the Dihydrochloride Salt
-
The crude diamine is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
A solution of hydrochloric acid (either gaseous or concentrated aqueous) is added dropwise until the solution is acidic.
-
The this compound precipitates as a white solid and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Protocol: Single Crystal Growth for X-ray Diffraction
-
Anhydrous Crystals: Slow evaporation of a solution of the dihydrochloride salt in a non-aqueous solvent, such as ethanol or methanol, can yield single crystals suitable for X-ray diffraction.
-
Dihydrated Crystals: Crystallization from an aqueous solution, or a mixed aqueous-organic solvent system, will typically lead to the formation of the dihydrated crystals. Slow cooling of a saturated aqueous solution is a common method.
Computational Analysis
Computational chemistry provides a powerful tool for corroborating experimental findings and for predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the bicyclo[2.2.2]octane-1,4-diammonium dication. These calculations can provide theoretical values for bond lengths, bond angles, and torsional angles, which can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can be used to model the vibrational frequencies, providing a theoretical basis for the assignment of bands in the IR spectrum.
Applications in Drug Discovery and Materials Science
The well-defined and rigid geometry of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: As a rigid scaffold, it allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Its use as a linker in bivalent ligands is also a promising strategy.
-
Materials Science: The diamine can be used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides, where the rigidity of the bicyclic unit can impart desirable thermal and mechanical properties to the resulting material.
-
Supramolecular Chemistry: The dicationic nature and the ability to form strong hydrogen bonds make it a useful component in the construction of novel supramolecular assemblies and crystal engineering.
Conclusion
The molecular geometry of this compound is characterized by a highly symmetric and rigid dicationic framework. The precise structural parameters have been elucidated through single-crystal X-ray diffraction of both its anhydrous and dihydrated forms. The protonated amino groups at the bridgehead positions dictate the supramolecular assembly through extensive hydrogen bonding with chloride ions and, in the case of the dihydrate, water molecules. Spectroscopic and computational methods provide complementary information that reinforces the understanding of its structural and electronic properties. The unique and constrained geometry of this molecule underpins its utility as a versatile building block in the rational design of new drugs and advanced materials.
References
-
Humber, L. G., G. Myers, M. A. Davis, and J. G. D. D. A. C. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry, 42(12), 2852-2861. [Link]
-
Maderlehner, S., & Pfitzner, A. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 471-473. [Link]
- Humber, L. G. (1964). Process for preparing bridgehead-substituted bicyclo[2.2.2]octanes. U.S.
-
Klimešová, V., et al. (2020). Synthesis and antiproliferative activity of hindered, chiral 1,2-diaminodiamantane platinum(II) complexes. Dalton Transactions, 49(33), 11566-11576. [Link]
-
Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9237, Dabco. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4060555, 1,4-Diazoniabicyclo[2.2.2]octane. Retrieved from [Link].
-
NIST (n.d.). 1,4,-Diazabicyclo[2.2.2]octane hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST (n.d.). Triethylenediamine. In NIST Chemistry WebBook. Retrieved from [Link].
-
Pienack, N., & Näther, C. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Crystals, 2(3), 96-107. [Link].
-
Rosli, H., et al. (2014). 1,4-Diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o154. [Link].
-
Titi, H. M., & Al-Hujran, T. S. (2016). Crystal structure of bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 329–331. [Link].
-
Wikipedia contributors. (2023, December 19). DABCO. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link].
-
Ye, S., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1045–1057. [Link].
Sources
A Technical Guide to the Spectroscopic Characterization of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
This guide provides an in-depth analysis of the expected spectroscopic data for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, a rigid bicyclic diamine of significant interest in supramolecular chemistry, materials science, and as a precursor in drug development. While publicly available, peer-reviewed spectral data for this specific dihydrochloride salt is limited, this document will leverage foundational spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and utilize this compound.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₈H₁₈Cl₂N₂, is characterized by a highly symmetrical and rigid cage-like structure.[1] The bicyclo[2.2.2]octane core imparts a fixed spatial relationship between the two amino groups at the bridgehead positions (1 and 4). The protonation of these amino groups to form the dihydrochloride salt significantly influences the molecule's solubility, stability, and electronic properties, making its precise spectroscopic identification crucial.
The rigidity of the scaffold is a key feature, preventing conformational changes that could complicate spectral interpretation. This inherent structural certainty makes it an excellent candidate for detailed spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its symmetrical structure.
Predicted ¹H NMR Spectrum
Theoretical Basis: The symmetry of the this compound molecule will dictate the number and multiplicity of signals in its ¹H NMR spectrum. Due to the C₃ rotational axis along the N-C1-C4-N axis, all twelve methylene protons are chemically equivalent. The protons on the amino groups will also be equivalent.
Expected Signals:
-
Methylene Protons (-CH₂-): A single, sharp singlet is predicted for the twelve methylene protons. The high symmetry of the molecule makes all these protons magnetically equivalent. The chemical shift is expected in the range of 1.8-2.2 ppm. This is based on the spectra of similar bicyclo[2.2.2]octane derivatives.[2][3]
-
Ammonium Protons (-NH₃⁺): A broad singlet corresponding to the six protons of the two ammonium groups is expected. The chemical shift of these protons will be highly dependent on the solvent, concentration, and temperature, but would likely appear downfield, potentially in the range of 7.0-9.0 ppm, due to the deshielding effect of the positive charge. The exchange with residual water in the solvent can broaden this signal significantly.
Experimental Protocol:
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum
Theoretical Basis: Similar to the ¹H NMR, the symmetry of the molecule will simplify the ¹³C NMR spectrum. We expect two distinct signals corresponding to the bridgehead carbons and the methylene carbons.
Expected Signals:
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Bridgehead Carbons (C1, C4) | 45-55 | These carbons are bonded to a nitrogen atom, which will cause a downfield shift. |
| Methylene Carbons (-CH₂-) | 25-35 | These are standard aliphatic carbons in a cyclic system. |
This prediction is based on the known ¹³C NMR data for the parent Bicyclo[2.2.2]octane.[4][5]
Experimental Protocol:
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the case of this compound, the key features will be the vibrations associated with the ammonium groups and the C-H and C-N bonds of the bicyclic cage.
Theoretical Basis: The vibrational modes of the molecule will absorb infrared radiation at specific frequencies, providing a characteristic "fingerprint." The presence of the ammonium groups (-NH₃⁺) is expected to be a dominant feature of the spectrum.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3200-2800 (broad) | N-H stretching in the ammonium salt |
| C-H | 2950-2850 | C-H stretching of the aliphatic methylene groups |
| N-H | 1600-1500 | N-H bending (asymmetric and symmetric) |
| C-H | 1470-1430 | C-H bending (scissoring) |
| C-N | 1250-1020 | C-N stretching |
The IR spectrum of the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) and its salts shows characteristic bands in these regions.[6]
Experimental Protocol:
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.
Theoretical Basis: For this compound, electrospray ionization (ESI) would be a suitable technique. We would expect to observe the molecular ion of the free diamine after the loss of the two HCl molecules, or the protonated forms.
Expected Ions:
-
[M+H]⁺ (Monoprotonated): The most likely observed ion would be the singly protonated free diamine, [C₈H₁₆N₂ + H]⁺, with a calculated m/z of 141.14.
-
[M+2H]²⁺ (Diprotonated): It is also possible to observe the diprotonated species, [C₈H₁₆N₂ + 2H]²⁺, which would have an m/z of 71.07.
-
Molecular Ion of the Free Base [M]⁺˙: In some ionization techniques, the molecular ion of the free base (C₈H₁₆N₂) might be observed at an m/z of 140.13.
Fragmentation Pattern: The rigid bicyclic structure is expected to be relatively stable. Fragmentation would likely involve the loss of ethylene bridges or cleavage of the C-N bonds.
Experimental Protocol:
Caption: Workflow for ESI-MS analysis.
Summary and Conclusion
The spectroscopic characterization of this compound relies on a complementary suite of analytical techniques. While experimental spectra for this specific salt are not widely published, a thorough understanding of spectroscopic principles and comparison with related structures allows for a confident prediction of its key spectral features.
-
¹H NMR: A simple spectrum with two signals, one for the methylene protons and one for the ammonium protons.
-
¹³C NMR: A very simple spectrum with only two signals, confirming the high symmetry of the molecule.
-
IR Spectroscopy: Dominated by the characteristic absorptions of the ammonium groups and the aliphatic C-H bonds.
-
Mass Spectrometry: Will confirm the molecular weight of the free diamine and provide insights into its fragmentation.
This guide provides a comprehensive framework for researchers to approach the analysis of this compound, enabling its unambiguous identification and facilitating its application in further scientific endeavors. Chemical suppliers like Ambeed and Sigma-Aldrich may provide compound-specific analytical data upon request.[1]
References
-
SpectraBase. Bicyclo(2.2.2)octane. Available from: [Link]
-
NIST WebBook. 1,4,-Diazabicyclo[2.2.2]octane hydrochloride. Available from: [Link]
-
Müller, P. Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Naturforschung B. 2005, 60(11), 1163-1167. Available from: [Link]
-
PubChem. Bicyclo[2.2.2]octane-1,4-diamine. Available from: [Link]
-
NIST WebBook. Bicyclo[2.2.2]octane. Available from: [Link]
-
ResearchGate. Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. Available from: [Link]
-
Lemouchi, C., et al. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information. Available from: [Link]
-
ORCA, Cardiff University. This is an Open Access document downloaded from ORCA, Cardiff .... Available from: [Link]
-
Kovalenko, V. I., et al. Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure. 2012, 1028, 134-140. Available from: [Link]
-
Bita, B. 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry. 2010, 1(1), 54-60. Available from: [Link]
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Głowiak, T., et al. 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molecules. 2017, 22(10), 1647. Available from: [Link]
-
PubChem. 1,4-Diazoniabicyclo[2.2.2]octane. Available from: [Link]
-
ResearchGate. Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. Available from: [Link]
Sources
- 1. 2277-93-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles, experimental design, and data interpretation associated with the thermal decomposition of this bicyclic diamine salt.
Introduction: The Significance of Thermal Stability in Drug Development
This compound, with its rigid cage-like structure, is a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for various applications, including the development of novel polymers and pharmaceuticals.[1] The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during the manufacturing of active pharmaceutical ingredients (APIs) and formulated products. Thermogravimetric analysis (TGA) is an essential analytical technique for assessing this stability.
This guide will provide a detailed framework for understanding the thermal decomposition of this compound, a solid substance with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15.[2][3]
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data provides valuable information about the physical and chemical phenomena that involve mass change, such as desorption, decomposition, and oxidation.
For a compound like this compound, TGA can elucidate:
-
Decomposition Temperatures: The onset and peak temperatures of decomposition events.
-
Thermal Stability Range: The temperature range over which the compound is stable.
-
Decomposition Kinetics: Information about the rate and mechanism of decomposition.
-
Stoichiometry of Decomposition: The quantitative mass loss at each stage, which can be correlated to the loss of specific molecular fragments.
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield reproducible and accurate TGA data for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.
Instrumentation:
A calibrated thermogravimetric analyzer is required.
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 3 - 5 mg | An optimal sample size to ensure good signal-to-noise ratio while minimizing thermal gradients within the sample. |
| Crucible | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes. |
| Flow Rate | 50 - 100 mL/min | A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution of thermal events and experimental time. |
| Temperature Range | 25 °C to 600 °C | This range is sufficient to cover the initial baseline, the expected decomposition of the organic salt, and a final plateau. |
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into the tared TGA crucible.
-
Loading the Sample: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with nitrogen at the specified flow rate for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Initiate the temperature program, heating the sample from 25 °C to 600 °C at a rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Post-Analysis: Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each step.
Hypothetical Thermal Decomposition Pathway and Data Interpretation
In the absence of specific published TGA data for this compound, we can postulate a likely decomposition pathway based on the thermal behavior of similar amine hydrochlorides and organic salts.[4][5] The primary decomposition products upon heating are expected to be carbon oxides, hydrogen chloride, and nitrogen oxides.[2]
The decomposition is likely to occur in multiple steps:
-
Loss of Hydrogen Chloride: Amine hydrochlorides are known to decompose by losing hydrogen chloride (HCl) gas upon heating.[5] In this case, two molecules of HCl could be lost.
-
Decomposition of the Organic Moiety: Following the loss of HCl, the remaining bicyclic diamine structure would undergo thermal decomposition.
Visualizing the Decomposition Workflow:
Caption: Workflow for the thermogravimetric analysis of this compound.
Hypothetical TGA and DTG Data:
The following table summarizes the expected mass loss events based on the proposed decomposition pathway.
| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Hypothetical) | Evolved Species |
| 1 | 200 - 300 | ~280 | 34.2 | ~35 | 2 HCl |
| 2 | 300 - 500 | ~450 | 65.8 | ~65 | C8H16N2 fragments |
Analysis of the TGA Curve:
-
Initial Baseline: From room temperature up to approximately 200 °C, the TGA curve is expected to be flat, indicating the thermal stability of the compound in this range.
-
First Decomposition Step: A significant mass loss is anticipated to begin around 200 °C, corresponding to the liberation of two molecules of hydrogen chloride. The theoretical mass loss for this step is 34.2%.
-
Second Decomposition Step: Following the initial loss of HCl, the remaining organic structure is expected to decompose at higher temperatures, likely between 300 °C and 500 °C. This would result in a further mass loss corresponding to the bicyclic diamine moiety.
-
Final Residue: A minimal residue is expected at the end of the experiment, as the compound should decompose into volatile products under an inert atmosphere.
Visualizing the Proposed Decomposition Pathway:
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of this compound. By understanding the principles of TGA and following a robust experimental protocol, researchers can obtain valuable data on the thermal stability of this important compound. The hypothetical decomposition pathway presented here provides a solid framework for interpreting experimental results.
For a more in-depth analysis, it is recommended to couple the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the evolved gaseous products at each decomposition step, thereby confirming the proposed mechanism.
References
- AK Scientific, Inc. Bicyclo[2.2.
- Sigma-Aldrich. This compound Product Page.
- CymitQuimica. Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride Product Page.
- Benchchem. Bicyclo[2.2.2]octane-1,4-diamine Product Page.
-
Investigation of Thermal Properties of Carboxylates with Various Structures. ([Link])
-
Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ([Link])
-
Thermal production and reactions of organic ions at atmospheric pressure. ([Link])
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. ([Link])
-
TG/DSC curves for system components. ([Link])
- AA Blocks. Bicyclo[2.2.2]octane-1,4-diamine, hydrochloride Product Page.
-
Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. ([Link])
-
Results of thermal analysis for investigation of salt hydrates as latent heat-storage materials. ([Link])
-
Thermogravimetric analysis of (A) dopamine hydrochloride (DA·HCl) and (B) synthesized PDA at 25 °C. ([Link])
-
Thermogravimetric analysis (TGA) of (a) HCl-doped and (b) HNO 3 -doped PANI NFs. ([Link])
-
Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG For application in a high-lift high-temperature chemical heat pump. ([Link])
- Synthesis of bicyclo[2.2.
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ([Link])
-
Novel Bicyclo[2.2.2]octanyl-1,4-benzodiazepinones. Their Syntheses and. ([Link])
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. ([Link])
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
Sources
Hydrogen bonding in Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride crystals
An In-depth Technical Guide to Hydrogen Bonding in Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride Crystals
Abstract
The rigid, cage-like structure of the bicyclo[2.2.2]octane scaffold makes it a compelling building block in supramolecular chemistry and pharmaceutical design.[1][2][3] When functionalized as a 1,4-diamine and subsequently protonated to its dihydrochloride salt, this compound (BODD), the resulting crystal lattice is dominated by a robust network of charge-assisted hydrogen bonds. This technical guide provides a comprehensive exploration of the hydrogen bonding architecture within BODD crystals, aimed at researchers, scientists, and drug development professionals. We will dissect the synergistic application of advanced analytical techniques—Single-Crystal X-ray and Neutron Diffraction, Solid-State Nuclear Magnetic Resonance (ssNMR), and Density Functional Theory (DFT)—to build a complete, validated model of the intermolecular interactions that define the solid-state structure and properties of this compound.
The Foundational Role of Hydrogen Bonding in the BODD Crystal Lattice
This compound is an organic salt composed of a dicationic organic component, [C₈H₁₆(NH₂)₂]²⁺, and two chloride anions, Cl⁻.[4] The rigid bicyclic framework prevents conformational ambiguity, ensuring that the two ammonium groups are locked in a diametrically opposed orientation.[3] Consequently, the crystal packing is not governed by weaker van der Waals forces, but by strong, directional N⁺-H···Cl⁻ hydrogen bonds. Understanding this network is critical as it dictates key physicochemical properties, including solubility, stability, and hygroscopicity, which are paramount in drug development. This guide details the multi-faceted approach required to precisely map and quantify this hydrogen-bonded system.
Definitive Structural Elucidation: A Diffraction-Based Approach
The cornerstone of solid-state characterization is diffraction. However, a single technique is insufficient for a complete understanding of a hydrogen-bonded organic salt. A synergistic combination of X-ray and neutron diffraction is essential for a definitive structural model.
The Heavy-Atom Framework: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the standard for determining molecular structures in crystals.[5][6] It provides precise coordinates for atoms with high electron density (carbon, nitrogen, chlorine). In the case of BODD, SCXRD accurately defines the geometry of the bicyclo[2.2.2]octane cage, the positions of the nitrogen atoms, and the locations of the chloride counter-ions.
However, X-rays scatter off electron clouds. Since hydrogen has only one electron, its scattering is weak, making the precise determination of proton positions challenging and often resulting in artificially shortened N-H bond lengths.[7] Therefore, while SCXRD provides an excellent map of the non-hydrogen atoms, it offers only an approximation of the hydrogen bonding network.
Precisely Locating the Protons: Single-Crystal Neutron Diffraction
Neutron diffraction is the definitive technique for accurately locating hydrogen atoms in a crystal lattice.[8][9] Neutrons scatter off atomic nuclei, and their scattering cross-section for hydrogen (or more commonly, deuterium) is comparable to that of heavier atoms. This allows for the unbiased and precise determination of N-H bond lengths and the geometry of the N⁺-H···Cl⁻ interactions.[7][10]
Causality: The choice to employ neutron diffraction is a direct consequence of the limitations of SCXRD. By comparing the structural models from both techniques, we can validate the heavy-atom positions and gain high-confidence information about the protons, which are the critical components of the hydrogen bonds.
Visualizing the Hydrogen Bonding Network
The primary hydrogen bonding motif in the BODD crystal is the interaction between the ammonium donor groups (N⁺-H) and the chloride acceptor ions (Cl⁻). Each ammonium group has three protons, potentially leading to a complex, three-dimensional network that holds the ions together in a stable lattice.
Caption: Schematic of N⁺-H···Cl⁻ hydrogen bonds in BODD.
Quantitative Data: Hydrogen Bond Geometry
Data obtained from neutron diffraction allows for the precise quantification of the hydrogen bond network. A summary of typical geometric parameters for strong N⁺-H···Cl⁻ hydrogen bonds is presented below.
| Parameter | Description | Typical Value (Å or °) |
| d(N-H) | Covalent bond length of the donor group | 1.02 - 1.05 Å |
| d(H···Cl) | Length of the hydrogen bond | 2.10 - 2.30 Å |
| d(N···Cl) | Distance between donor and acceptor heavy atoms | 3.10 - 3.30 Å |
| ∠(N-H···Cl) | Angle of the hydrogen bond | 150 - 175° |
| Note: Values are representative for charge-assisted N-H···Cl hydrogen bonds found in similar organic hydrochloride salts.[11] |
Experimental Protocol 1: Single-Crystal Growth and Diffraction Analysis
This protocol outlines a self-validating workflow for obtaining high-quality diffraction data.
-
Material Purification:
-
Action: Recrystallize the synthesized BODD from a suitable solvent system (e.g., ethanol/water mixture) to achieve >99% purity.
-
Causality: Impurities disrupt the crystal lattice, preventing the growth of large, well-ordered single crystals suitable for diffraction.[12] Purity is validated by NMR and elemental analysis.
-
-
Crystal Growth:
-
Action: Employ a slow evaporation or solvent diffusion method. Prepare a nearly saturated solution of pure BODD in a clean vessel. For diffusion, layer a miscible anti-solvent (e.g., diethyl ether) on top.[13]
-
Action: Seal the vessel and store it in a vibration-free environment (e.g., a dedicated incubator) for several days to weeks.[12]
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to small or disordered crystals. A vibration-free environment prevents the formation of multiple nucleation sites, allowing fewer, larger crystals to grow.[14]
-
-
Crystal Selection and Mounting:
-
Action: Under a microscope, select a clear, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects.[6]
-
Action: Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection (SCXRD):
-
Action: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.[5]
-
Action: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Action: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to locate heavy atoms.
-
Action: Refine the atomic positions and thermal parameters against the experimental data. Attempt to locate hydrogen atoms from the difference electron density map.
-
-
Neutron Diffraction (at a specialized facility):
-
Action: Use a larger, high-quality crystal (often deuterated to reduce incoherent scattering) and repeat the data collection process on a neutron diffractometer.
-
Action: Refine the final structural model using the neutron data to precisely position the hydrogen/deuterium atoms.
-
Probing the Local Environment: Solid-State NMR Spectroscopy
While diffraction provides a time-averaged, long-range picture of the crystal structure, solid-state NMR (ssNMR) offers a complementary probe of the local atomic environments and can reveal dynamic processes.[15][16]
Principle: The chemical shift of a nucleus in NMR is exquisitely sensitive to its local electronic environment. For protons involved in hydrogen bonding, the ¹H chemical shift is a powerful diagnostic tool.[17] A stronger hydrogen bond leads to greater deshielding of the proton, resulting in a downfield shift (higher ppm value).
Causality: By using high-resolution ¹H ssNMR with fast Magic-Angle Spinning (MAS), we can resolve distinct signals for protons in different environments.[17] This allows us to confirm the number of unique N⁺-H···Cl⁻ interactions and probe their relative strengths, validating the model obtained from diffraction. Furthermore, variable-temperature ssNMR can reveal information about motional dynamics within the crystal.[15][17]
Experimental Protocol 2: High-Resolution ¹H Solid-State NMR Analysis
-
Sample Preparation:
-
Action: Tightly pack the finely ground, crystalline BODD powder into an appropriate MAS rotor (e.g., 1.3 mm or 0.7 mm).
-
Causality: A well-packed rotor is essential for stable and fast magic-angle spinning, which is required to average out anisotropic interactions and achieve high resolution in the proton spectrum.
-
-
Spectrometer Setup:
-
Action: Insert the rotor into the ssNMR probe. Set the MAS frequency to a high value (e.g., 60-100 kHz) to effectively suppress proton-proton dipolar couplings.[17]
-
Causality: Fast MAS is crucial for obtaining liquid-like resolution in the solid state, enabling the differentiation of chemically similar but crystallographically distinct protons.
-
-
Data Acquisition:
-
Action: Acquire a one-dimensional (1D) ¹H MAS spectrum.
-
Action: (Optional) Acquire two-dimensional (2D) ¹H-¹H correlation spectra (e.g., using spin-exchange sequences) to identify protons that are in close spatial proximity.[16]
-
-
Data Analysis:
-
Action: Process the spectra and assign the observed proton resonances.
-
Action: Correlate the ¹H chemical shifts with the H···Cl distances obtained from neutron diffraction. A shorter H-bond distance generally corresponds to a larger downfield chemical shift.
-
Quantifying Interaction Strength: Density Functional Theory (DFT)
Experimental methods provide the structural framework, but computational chemistry is required to quantify the energetic strength of the hydrogen bonds. Periodic DFT is the tool of choice for modeling crystalline systems.[18]
Principle: DFT calculations can be used to optimize the crystal structure (especially the hydrogen atom positions, corroborating experimental data) and, more importantly, to calculate the electron density distribution throughout the crystal.[18][19]
Causality: By starting with the experimentally determined heavy-atom coordinates from SCXRD, a DFT geometry optimization can accurately place the hydrogen atoms, providing a theoretical model that can be directly compared to neutron diffraction results.[18] This provides a powerful cross-validation of the structural model. From the calculated electron density, properties at the bond critical points (BCPs) between the hydrogen and the chloride ion can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) to estimate the hydrogen bond energy.[20][21][22]
Integrated Experimental-Computational Workflow
Caption: Workflow for integrated analysis of hydrogen bonding.
Conclusion
The study of hydrogen bonding in this compound crystals is a clear demonstration of the necessity of a multi-technique, synergistic approach in modern materials science. Single-crystal X-ray diffraction provides the essential framework, but it is only through the precision of neutron diffraction that the critical hydrogen atom positions can be definitively established.[7][8] Solid-state NMR complements this structural picture by probing the local environments and validating the crystallographic model.[15] Finally, Density Functional Theory provides the theoretical underpinning, cross-validating the experimental structures and, crucially, allowing for the quantification of the bond energies that govern the stability of the entire crystal lattice.[18] This integrated methodology delivers a comprehensive and trustworthy understanding of the intermolecular forces at play, providing invaluable insights for the rational design of new crystalline materials in the pharmaceutical and chemical industries.
References
- 1. CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro- [cymitquimica.com]
- 2. Buy BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER | 35377-06-1 [smolecule.com]
- 3. Bicyclo[2.2.2]octane-1-carbaldehyde | 2064-05-3 | Benchchem [benchchem.com]
- 4. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Neutron diffraction studies of intermolecular hydrogen bonds in some organic solids - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. How To [chem.rochester.edu]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Intermolecular hydrogen bond energies in crystals evaluated using electron density properties: DFT computations with periodic boundary conditions (2012) | Mikhail V. Vener | 270 Citations [scispace.com]
- 21. [PDF] Intermolecular hydrogen bond energies in crystals evaluated using electron density properties: DFT computations with periodic boundary conditions | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Physical and chemical properties of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
An In-Depth Technical Guide to Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Rigidity of a Bicyclic Scaffold
In the landscape of modern chemical synthesis and drug discovery, the rational design of molecules hinges on the precise control of three-dimensional space. This compound stands out as a pivotal molecular building block, offering a rigid, well-defined cage-like structure. This bicyclic organic compound is not merely a collection of atoms but a carefully architected scaffold that provides chemists with a robust platform to build complex molecular entities with predictable spatial arrangements.
The core, a bicyclo[2.2.2]octane system, imparts conformational rigidity, a highly desirable trait in medicinal chemistry for minimizing entropy loss upon binding to a biological target. The presence of two primary amine functionalities at the bridgehead positions (1 and 4) offers versatile handles for synthetic elaboration. This guide delves into the essential physical and chemical properties of its dihydrochloride salt, a form that enhances stability and aqueous solubility, making it a practical and valuable reagent in the laboratory.[1]
Core Physicochemical Properties
The dihydrochloride salt form of Bicyclo[2.2.2]octane-1,4-diamine significantly influences its physical properties, particularly its solid-state nature and solubility. The protonation of the two amine groups creates a salt that is typically a white crystalline solid, readily soluble in water.[1] This is a direct consequence of the ionic character imparted by the hydrochloride moieties.
Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 2277-93-2 | [1][2] |
| Molecular Formula | C₈H₁₆N₂·(HCl)₂ or C₈H₁₈Cl₂N₂ | [1][2][3] |
| Molecular Weight | 213.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥95% or ≥97% | [2][3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Refrigerator (+4°C) | [4] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | [5] |
| Synonyms | 1,4-Diaminobicyclo[2.2.2]octane dihydrochloride | [3] |
| InChI | 1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | [3] |
| InChIKey | CKFLEUNRYMZPCG-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CC2(CCC1(CC2)N)N.Cl.Cl | N/A |
Molecular Structure and Chemical Reactivity
The defining feature of Bicyclo[2.2.2]octane-1,4-diamine is its rigid, cage-like structure with two nitrogen atoms positioned at opposite bridgeheads. This fixed geometry is central to its utility.
Caption: 2D representation of this compound structure.
Inherent Reactivity
The chemical behavior is dominated by the two primary amine groups, which, in the dihydrochloride salt form, exist as ammonium cations.
-
Basicity and Nucleophilicity: The parent diamine is a strong base and a potent nucleophile. The dihydrochloride salt is the conjugate acid and is significantly less basic. However, it can be readily converted back to the free diamine by treatment with a suitable base, unmasking the nucleophilic amine groups for subsequent reactions.
-
Acylation: The primary amino groups can be easily acylated to form highly stable amide bonds, a cornerstone transformation in organic synthesis and the construction of polyamide polymers.[6]
-
Hydrogen Bonding: In the solid state, the ammonium (N-H) groups act as hydrogen bond donors, forming extensive networks with the chloride counter-ions and, if present, water molecules of hydration.[1][7] This hydrogen bonding capability is also crucial for its interaction with biological targets in drug development.
Synthesis and Characterization Workflow
The synthesis of bicyclo[2.2.2]octane derivatives often involves constructing the bicyclic core from cyclic precursors.[8][9] The final step to obtain the title compound typically involves the protonation of the parent 1,4-diamine with an excess of hydrochloric acid.[7]
A rigorous characterization is essential to confirm the identity and purity of the compound. The causality behind this multi-step validation is to ensure that the material's structure, purity, and properties are unequivocally established before its use in sensitive applications like drug synthesis.
Caption: A typical experimental workflow for the synthesis and validation of the target compound.
Experimental Protocols: A Self-Validating System
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon-hydrogen framework and assess purity. The high symmetry of the bicyclo[2.2.2]octane core simplifies the spectra.
-
¹H NMR: Due to the molecule's symmetry, all twelve methylene protons (CH₂) are chemically equivalent, expected to give rise to a single, sharp signal in the proton NMR spectrum. The position of this signal will be influenced by the solvent and the protonation state.
-
¹³C NMR: Similarly, the spectrum should show two distinct signals: one for the two equivalent bridgehead carbons (C-N) and another for the six equivalent methylene carbons (-CH₂-).
-
Rationale: The simplicity of the expected spectrum provides a powerful diagnostic tool. Any additional signals would immediately indicate the presence of impurities or structural isomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology: A small sample is analyzed, typically as a KBr pellet or using an ATR accessory.
-
Expected Peaks:
-
N-H Stretch: Broad absorption bands in the range of 3200-2800 cm⁻¹, characteristic of the ammonium salt.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the bicyclic cage.
-
N-H Bend: Bending vibrations around 1600-1500 cm⁻¹.
-
-
Rationale: FT-IR provides rapid confirmation of the presence of the ammonium groups and the saturated hydrocarbon framework, distinguishing it from the free amine precursor.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the cationic portion of the molecule.
-
Methodology: Electrospray ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Expected Result: The analysis should reveal a prominent ion corresponding to the protonated diamine [C₈H₁₆N₂ + H]⁺ or the diprotonated dication [C₈H₁₆N₂ + 2H]²⁺.
-
Rationale: This technique provides definitive proof of the molecular mass, a fundamental characteristic of the compound.
-
Applications in Scientific Research and Development
The rigid structure and bifunctional nature of this compound make it a valuable asset in several fields.
-
Medicinal Chemistry: It serves as a rigid scaffold or linker in the design of therapeutic agents. By incorporating this moiety, medicinal chemists can precisely control the distance and orientation of pharmacophoric groups, leading to optimized binding with biological targets.[9] Its parent structure, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known catalyst and is used in the synthesis of polyurethane and in the Baylis-Hillman reaction.[10]
-
Polymer Science: The diamine is a monomer used in the synthesis of specialty polyamides and polyesters. The rigidity of the bicyclic unit can impart enhanced thermal stability and mechanical strength to the resulting polymers.[11]
-
Supramolecular Chemistry: The defined geometry makes it an excellent building block for constructing complex, ordered supramolecular assemblies and metal-organic frameworks (MOFs).[12]
Safety, Handling, and Storage
As a chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful if swallowed (H302).[5][13] The signal word is "Warning".
-
Recommended Handling:
-
Storage:
Conclusion
This compound is more than a simple chemical; it is a tool for molecular engineering. Its rigid framework provides a predictable and stable platform, while its dual amine functionality offers versatile synthetic potential. For researchers in drug discovery, polymer science, and materials chemistry, this compound represents a key building block for creating novel molecules with precisely controlled architectures and functions. Understanding its core physical and chemical properties is the first step toward unlocking its full potential in advanced scientific applications.
References
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. This compound [cymitquimica.com]
- 3. Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride [cymitquimica.com]
- 4. 2277-93-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. aksci.com [aksci.com]
- 6. Bicyclo[2.2.2]octane-1,4-diamine | 1659-77-4 | Benchchem [benchchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 10. DABCO - Wikipedia [en.wikipedia.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. angenechemical.com [angenechemical.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Bicyclo[2.2.2]octane Diamines
Introduction: The Rigid Charm of a Bicyclic Core
In the vast landscape of chemical scaffolds used in drug discovery and materials science, the bicyclo[2.2.2]octane diamine core holds a place of distinction. Its rigid, three-dimensional structure, a stark contrast to the often-flexible aliphatic and aromatic systems, imparts unique conformational constraints and stereochemical arrangements. This rigidity is not a limitation but rather a powerful tool, allowing for the precise positioning of functional groups in three-dimensional space. This attribute has made bicyclo[2.2.2]octane diamines invaluable as chiral ligands in asymmetric catalysis, as building blocks for complex natural products, and as bioisosteres in medicinal chemistry, where they can mimic the spatial arrangement of phenyl rings while offering improved physicochemical properties. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable compounds, offering a technical resource for researchers, scientists, and professionals in drug development.
A Historical Landmark: The Genesis of 1,4-Diazabicyclo[2.2.2]octane (DABCO)
The journey into the world of bicyclo[2.2.2]octane diamines begins with its most famous member, 1,4-diazabicyclo[2.2.2]octane, widely known by its trivial name, DABCO, or as triethylenediamine (TEDA). This highly symmetrical and nucleophilic tertiary amine has found widespread use as a catalyst in organic synthesis and polymerization.
The first documented synthesis of DABCO was achieved in 1943 by Otto Hromatka and Eva Engel at the University of Vienna. Their pioneering work involved the cyclization of 1-(2-bromoethyl)piperazine dihydrobromide or 1-(2-chloroethyl)piperazine dihydrochloride. This seminal discovery laid the groundwork for all subsequent explorations of this bicyclic system.
The Modern Industrial Synthesis of DABCO
While the Hromatka and Engel synthesis was groundbreaking, modern industrial-scale production of DABCO relies on more efficient and cost-effective methods. The primary commercial route involves the catalytic thermolysis of ethylenediamine or ethanolamine over zeolite catalysts. This process, carried out at high temperatures, facilitates the necessary cyclization and dehydration steps to form the bicyclic structure.
Expanding the Family: Synthesis of Other Bicyclo[2.2.2]octane Diamine Isomers
The versatility of the bicyclo[2.2.2]octane scaffold extends beyond the 1,4-diamino substitution pattern. The synthesis of other isomers, such as the 1,2-, 2,5-, and 2,6-diamino derivatives, has opened up new avenues for their application, particularly in the realm of chiral chemistry.
The Chiral Scaffolds: 1,2- and 2,5-Diaminobicyclo[2.2.2]octanes
The development of synthetic routes to chiral, non-racemic bicyclo[2.2.2]octane diamines has been a significant focus, driven by their potential as ligands for asymmetric catalysis.
Synthesis of Enantiopure 1,2-Diaminobicyclo[2.2.2]octane (DABO)
The synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane (DABO) showcases the ingenuity of modern synthetic chemistry. One effective strategy involves a Hofmann rearrangement of an unsaturated bicyclic β-amino acid precursor. The presence of the double bond in the bicyclic backbone has been shown to be crucial for the success of this rearrangement, leading to the desired diamine in good yield.
Synthesis of cis-2,5-Diaminobicyclo[2.2.2]octane
The synthesis of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane has been achieved from benzoic acid. This chiral diamine has proven to be an excellent scaffold for the development of "salen" type ligands, which are capable of coordinating with a variety of transition metals to form highly effective asymmetric catalysts.
Applications in Catalysis and Medicinal Chemistry: From Benchtop Reactions to Potential Therapeutics
The unique structural features of bicyclo[2.2.2]octane diamines have led to their widespread application in both academic research and industrial processes.
DABCO: A Workhorse in Organic Catalysis
As a strong, sterically unhindered base and nucleophile, DABCO is a versatile catalyst for a wide range of organic transformations. It is famously employed in the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. It also serves as a catalyst for the formation of polyurethanes.
Chiral Diamines in Asymmetric Catalysis
The enantiomerically pure derivatives of bicyclo[2.2.2]octane diamine, particularly the 1,2- and 2,5-isomers, have been instrumental in the development of novel asymmetric catalysts. When complexed with metals such as copper or chromium, the resulting chiral complexes can catalyze a variety of reactions, including Henry (nitroaldol) reactions and hetero-Diels-Alder reactions, with high enantioselectivity. These catalysts have been successfully applied in the synthesis of beta-blockers like (S)-Propranolol.
Bicyclo[2.2.2]octane Diamines in Drug Discovery
The rigid bicyclo[2.2.2]octane core is an attractive scaffold for the design of new therapeutic agents. Its three-dimensional structure allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.
A notable application of this scaffold is in the development of platinum-based anticancer drugs. The use of chiral trans-bicyclo[2.2.2]octane-7R,8R-diamine as a ligand in platinum(II) complexes has shown promise. These complexes exhibit cytotoxic activity against various cancer cell lines, with some demonstrating greater potency than the established drug, cisplatin. The rigid dicyclic ligand is believed to influence the interaction of the platinum complex with DNA, potentially leading to a different biological response and overcoming mechanisms of resistance.
Conclusion and Future Outlook
From the initial discovery of DABCO over eight decades ago to the sophisticated asymmetric syntheses of its chiral derivatives today, the field of bicyclo[2.2.2]octane diamines has undergone a remarkable evolution. The enduring appeal of this rigid scaffold lies in its ability to provide a predictable and controllable three-dimensional framework for a wide range of chemical applications. As our understanding of catalysis and drug design continues to deepen, we can anticipate that new and innovative applications for these versatile molecules will continue to emerge, further solidifying their importance in the chemical sciences. The ongoing exploration of novel synthetic routes and the development of new catalysts and therapeutic agents based on this unique bicyclic system promise a vibrant future for this fascinating class of compounds.
References
-
Hromatka, O., & Engel, E. (1943). Über eine neue Synthese des Triäthylendiamins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 76(7), 712-714. [Link]
-
American Chemical Society. (2022, August 29). DABCO. [Link]
-
Milbeo, P., et al. (2017). Synthesis of Enantiopure 1,2-Diaminobicyclo[2.2.2]octane Derivatives, C1-Symmetric Chiral 1,2-Diamines with a Rigid Bicyclic Backbone. The Journal of Organic Chemistry, 82(6), 3144–3151. [Link]
-
Hudlicky, T., et al. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1777–1789. [Link]
-
Wang, Z., et al. (2015). Study on Antitumor Platinum(II) Complexes of Chiral Diamines with Dicyclic Species as Steric Hindrance. Journal of Medicinal Chemistry, 58(17), 7026–7038. [Link]
-
Li, Y., et al. (2016). Synthesis and biological evaluation of water-soluble trans-[bicyclo[2.2.2]octane-7R,8R-diamine]platinum(II) complexes with linear or branched alkoxyacetates as leaving groups. Journal of Coordination Chemistry, 69(8), 1284-1294. [Link]
-
Wikipedia. DABCO. [Link]
-
Calmès, M., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(3), 635–648. [Link]
-
Williams, R. M., & Cox, R. J. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, 38(11), 3030-3042. [Link]
-
Day, J. J., et al. (2014). Synthesis, biological evaluation and SAR studies of novel bicyclic antitumor platinum(IV) complexes. European Journal of Medicinal Chemistry, 85, 33-45. [Link]
A Theoretical and Computational Guide to Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is a conformationally rigid, diamine salt with significant potential as a structural scaffold in medicinal chemistry and a building block in complex organic synthesis.[1][2] Its unique three-dimensional structure, conferred by the bicyclic cage, offers a predictable and constrained geometry that is highly desirable in drug design. This guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we present a self-validating workflow for geometry optimization, electronic structure analysis, and NMR spectral prediction, offering field-proven insights into the causality behind key computational choices. This document serves as a technical resource for researchers aiming to understand and predict the behavior of this and related bicyclic systems at the molecular level.
Introduction: The Significance of a Rigid Scaffold
The bicyclo[2.2.2]octane core is a highly symmetrical and strained, yet stable, structural motif.[3] Its rigidity drastically reduces the conformational freedom compared to acyclic or monocyclic analogues, which is a key advantage in the development of highly specific molecular probes and therapeutic agents.[2] The introduction of amine functionalities at the 1- and 4-bridgehead positions creates a linear, diametrically opposed arrangement of reactive sites.
The dihydrochloride salt form not only enhances water solubility and stability but also introduces protonated ammonium centers, making the molecule a candidate for forming strong hydrogen bonds and ionic interactions within biological systems.[1][4] Theoretical studies are indispensable for accurately predicting the molecule's three-dimensional geometry, understanding its electronic landscape, and interpreting experimental data. Computational chemistry provides a powerful lens to investigate properties that can be challenging to measure directly, thereby accelerating research and development.
Core Computational Methodology: A Validated Workflow
The theoretical investigation of this compound relies on a systematic, multi-step computational workflow. The primary tool for this analysis is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[5][6]
Workflow for Theoretical Characterization
Caption: A typical computational workflow for the theoretical analysis of a molecule.
Geometry Optimization: Finding the Most Stable Structure
The first and most crucial step is to determine the molecule's most stable three-dimensional arrangement, known as the global energy minimum.[7][8] This is an iterative process where the forces on each atom are calculated, and the atomic coordinates are systematically adjusted until a stationary point on the potential energy surface is reached where the net forces are zero.[9][10]
Protocol for Geometry Optimization:
-
Construct Initial Geometry: Build an approximate 3D structure of the dicationic bicyclo[2.2.2]octane-1,4-diamine core with two chloride counter-ions.
-
Select Level of Theory:
-
Method: Density Functional Theory (DFT). This method provides a robust description of electron correlation at a manageable computational expense.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a long track record of providing accurate geometries for a vast range of organic molecules.[6][11]
-
Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point, providing flexibility for describing electron distribution (polarization functions 'd' on heavy atoms and 'p' on hydrogens).
-
-
Perform Optimization: Run the geometry optimization calculation. The algorithm will progressively lower the system's energy until convergence criteria are met.[12] The final structure will show the optimized bond lengths, angles, and the relative positions of the chloride ions, which are expected to form hydrogen bonds with the ammonium (N-H+) groups.
-
Verification with Frequency Calculation: To ensure the optimized structure is a true energy minimum and not a saddle point (like a transition state), a frequency calculation must be performed. A stable structure will have no imaginary frequencies.
Electronic Structure Analysis: Mapping Reactivity
Once the optimized geometry is obtained, we can investigate the molecule's electronic properties to understand its charge distribution and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization that maps the electrostatic potential onto the electron density surface. It reveals the charge distribution from the perspective of an approaching reagent. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, we expect strong positive potential around the -NH2+ groups and negative potential localized on the chloride ions.[13]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[13]
Spectroscopic Prediction: Bridging Theory and Experiment
Computational methods can accurately predict spectroscopic data, most notably NMR spectra, which is invaluable for structure verification.
Protocol for NMR Chemical Shift Prediction:
-
Use Optimized Geometry: The accuracy of predicted NMR shifts is highly dependent on the quality of the input geometry. Always use the verified, optimized structure.
-
Select Level of Theory: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[6][14] The same DFT functional (B3LYP) and a larger basis set (e.g., 6-311+G(2d,p)) are often used for higher accuracy.
-
Calculate Shielding Tensors: Perform a GIAO-DFT calculation to obtain the absolute isotropic shielding values (σ) for each nucleus.
-
Reference Chemical Shifts: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.[11] The equation used is: δ_sample = σ_TMS - σ_sample .
Theoretical Results and Data
The methodologies described above yield quantitative data that characterize the molecule. The following tables present expected, representative data from such theoretical studies.
Table 1: Key Geometric Parameters (Optimized Structure)
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-C (cage) | Carbon-carbon bond length in the bicyclic frame | ~ 1.55 Å |
| C-N | Carbon-nitrogen bond length | ~ 1.50 Å |
| N-H | Ammonium proton bond length | ~ 1.03 Å |
| N-H···Cl | Hydrogen bond distance | 2.1 - 2.2 Å |
| C-N-C | Angle within the bicyclic bridgehead | ~ 109.5° |
| H-N-H | Ammonium proton bond angle | ~ 109.5° |
Table 2: Calculated Electronic Properties
| Property | Description | Predicted Value | Implication |
| HOMO Energy | Highest Occupied Molecular Orbital | ~ -8.5 eV | Primarily located on Cl⁻ ions |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ 1.5 eV | Primarily located on the organic cation |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 10.0 eV | High kinetic stability, low reactivity |
| Dipole Moment | Measure of net molecular polarity | ~ 0 D | Due to the molecule's high (D₃) symmetry |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)
Due to the molecule's symmetry, only two unique signals are expected in both the ¹H and ¹³C NMR spectra.
| Nucleus | Description | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | Bridgehead Carbon (C1, C4) | ~ 50 - 55 ppm |
| ¹³C | Methylene Carbon (C2, C3, C5, C6, C7, C8) | ~ 30 - 35 ppm |
| ¹H | Ammonium Protons (-NH₂⁺) | ~ 7.5 - 8.5 ppm (solvent dependent) |
| ¹H | Methylene Protons (-CH₂-) | ~ 2.0 - 2.5 ppm |
Visualization of Computational Relationships
The relationship between theoretical inputs and outputs can be visualized to clarify the logic of the computational process.
Caption: Relationship between computational inputs and derived molecular properties.
Practical Implications for Drug Development
-
Scaffold Rigidity: The computationally confirmed rigidity of the bicyclo[2.2.2]octane core makes it an ideal scaffold. It reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Structure Verification: Predicted NMR and IR spectra serve as a powerful tool to confirm the structure and purity of newly synthesized batches of the compound, ensuring consistency in research.[15]
-
Predicting Interactions: The MEP and charge distribution analysis can guide the design of derivatives. By understanding the electrostatic landscape, chemists can modify the scaffold to enhance interactions with specific receptor sites, such as by adding hydrogen bond donors or acceptors.
-
QSAR Models: The calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized.
Conclusion
Theoretical studies, grounded in robust computational chemistry protocols, provide indispensable insights into the fundamental properties of this compound. The workflow detailed in this guide—from geometry optimization and validation to the analysis of electronic structure and the prediction of NMR spectra—constitutes a self-validating system for molecular characterization. The data generated through these methods not only supports and clarifies experimental findings but also provides a predictive framework to guide the rational design of new molecules for applications in materials science and drug discovery. For researchers and drug development professionals, mastering these theoretical tools is a crucial step toward harnessing the full potential of unique molecular scaffolds.
References
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 10. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. storion.ru [storion.ru]
- 13. abis-files.comu.edu.tr [abis-files.comu.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
Introduction: The Strategic Advantage of the Bicyclo[2.2.2]octane Moiety in Polymer Chemistry
In the pursuit of advanced materials, the rational design of polymer backbones at the molecular level is paramount. The incorporation of rigid, three-dimensional monomer units is a proven strategy to enhance the performance characteristics of polymers. Bicyclo[2.2.2]octane-1,4-diamine, a unique aliphatic diamine, offers a compact and highly rigid cage-like structure. Its integration into polymer chains, such as polyamides and polyimides, disrupts chain packing and restricts segmental motion. This structural rigidity translates into significant improvements in key material properties, including elevated glass transition temperatures (Tg), enhanced thermal stability, and increased solubility in organic solvents when compared to polymers derived from linear aliphatic or planar aromatic diamines.[1][2][3]
Bicyclo[2.2.2]octane-1,4-diamine is often supplied as a more stable dihydrochloride salt. This necessitates a carefully designed polymerization protocol that includes an in situ neutralization step to liberate the reactive free diamine for polycondensation. This document provides detailed application notes and step-by-step protocols for the synthesis of high-performance polyamides utilizing Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, intended for researchers, scientists, and professionals in drug development and materials science.
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a monomer is a deliberate choice to imbue the resulting polymer with a specific set of desirable attributes:
-
Enhanced Thermal Stability: The rigid, bicyclic structure limits the degrees of freedom for bond rotation within the polymer backbone. This inherent rigidity increases the energy required for thermal degradation, resulting in polymers with higher decomposition temperatures. Polyamides incorporating cycloaliphatic units have demonstrated superior thermal resistance compared to their linear counterparts.[1][2]
-
Elevated Glass Transition Temperature (Tg): The constrained mobility of the polymer chains due to the bulky bicyclic moiety leads to a significant increase in the glass transition temperature. This is crucial for applications where dimensional stability at elevated temperatures is required. Polyimides containing the bicyclo[2.2.2]octane structure have exhibited glass transition temperatures exceeding 350°C.[4]
-
Improved Solubility: Counterintuitively, the three-dimensional and non-coplanar nature of the bicyclo[2.2.2]octane unit can disrupt the extensive hydrogen bonding and chain packing that often renders aromatic polyamides insoluble. This leads to enhanced solubility in common organic solvents, facilitating processing and characterization.[1][5]
-
Amorphous Nature: The introduction of the bulky and non-planar bicyclo[2.2.2]octane unit hinders the crystallization of the polymer chains, leading to amorphous materials.[3] This can be advantageous for applications requiring optical clarity.
The use of the dihydrochloride salt, while adding a step to the synthesis, ensures greater stability and a longer shelf-life for the monomer. The in situ neutralization protocol described herein is a reliable method to generate the highly reactive free diamine at the point of polymerization, ensuring efficient reaction with the comonomer.
Experimental Protocols
Protocol 1: Synthesis of a High-Performance Polyamide via Low-Temperature Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride) using a low-temperature solution polycondensation method with in situ neutralization.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic/aliphatic diacid chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine (or other suitable tertiary amine base)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Workflow Diagram:
Caption: Workflow for polyamide synthesis.
Step-by-Step Methodology:
-
Monomer Solution Preparation and In Situ Neutralization: a. In a flame-dried three-necked flask under a positive pressure of argon or nitrogen, dissolve this compound (1 equivalent) in anhydrous NMP. b. Cool the stirred solution to 0-5 °C using an ice-salt bath. c. Slowly add anhydrous pyridine (2.2 equivalents) to the solution. The excess pyridine acts as both a neutralizing agent and an acid scavenger for the HCl generated during polycondensation. Stir for 15-20 minutes at this temperature to ensure complete neutralization of the diamine dihydrochloride to the free diamine.
-
Polycondensation: a. In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP. b. Add the terephthaloyl chloride solution dropwise to the cooled, stirred diamine solution over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C during the addition to control the reaction rate and prevent side reactions. c. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. d. Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 18-24 hours to ensure a high degree of polymerization. The viscosity of the solution will noticeably increase as the polymer forms.
-
Polymer Isolation and Purification: a. Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. This will cause the polyamide to precipitate. b. Collect the precipitated polymer by vacuum filtration. c. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent. d. Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Interfacial Polymerization for Polyamide Synthesis
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Terephthaloyl chloride (or other diacid chloride)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Equipment:
-
High-speed blender or homogenizer
-
Beaker
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Step-by-Step Methodology:
-
Aqueous Phase Preparation: a. Dissolve this compound (1 equivalent) and sodium hydroxide (2.2 equivalents) in deionized water. The NaOH neutralizes the dihydrochloride to the free diamine and also acts as an acid scavenger. A phase-transfer catalyst can be added to this phase to facilitate the transport of the diamine to the interface.
-
Organic Phase Preparation: a. Dissolve terephthaloyl chloride (1 equivalent) in an immiscible organic solvent such as dichloromethane.
-
Polymerization: a. Place the aqueous diamine solution in a high-speed blender. b. With rapid stirring, quickly add the organic diacid chloride solution. c. The polyamide will form instantaneously at the interface of the two liquids. Continue blending for 5-10 minutes to ensure complete reaction.
-
Polymer Isolation and Purification: a. Pour the reaction mixture into a beaker and allow the polymer to settle. b. Decant the supernatant and collect the polymer by vacuum filtration. c. Wash the polymer extensively with water to remove salts and then with a solvent like acetone or methanol to remove residual organic solvent and unreacted monomers. d. Dry the polyamide in a vacuum oven at 80-100 °C.
Expected Polymer Properties and Characterization
The polyamides synthesized from Bicyclo[2.2.2]octane-1,4-diamine are expected to exhibit the following properties:
Data Presentation:
| Property | Expected Value/Characteristic | Rationale |
| Thermal Stability (TGA) | Onset of decomposition > 400 °C | The rigid bicyclic structure enhances thermal stability.[3] |
| Glass Transition (DSC) | Tg > 250 °C | Restricted chain mobility due to the bicyclic unit.[3] |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMSO) | The non-planar structure disrupts chain packing.[1][5] |
| Crystallinity (XRD) | Amorphous | The bulky bicyclic unit inhibits crystallization.[3] |
| Mechanical Properties | High tensile strength and modulus | The rigid backbone contributes to mechanical robustness. |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the bicyclo[2.2.2]octane unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
X-ray Diffraction (XRD): To assess the amorphous or crystalline nature of the polymer.
Logical Relationships and Mechanistic Insights
The core of the polyamide synthesis lies in the nucleophilic acyl substitution reaction between the amine groups of the diamine and the carbonyl carbons of the diacid chloride.
Caption: Fundamental reaction in polyamide synthesis.
The use of the dihydrochloride salt necessitates the initial acid-base reaction with a tertiary amine to generate the free diamine, which is the active nucleophile.
Sources
Application Notes and Protocols for the Integration of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride in Metal-Organic Framework Synthesis
Introduction: Unlocking New Frontiers in MOF Design with a Rigid Aliphatic Diamine
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] The modular nature of MOFs allows for the tuning of their structure and function by judiciously selecting these building blocks. While aromatic linkers have been extensively studied, their aliphatic counterparts are gaining significant attention for the unique properties they can impart to the resulting frameworks.[3]
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, with its rigid, three-dimensional structure, presents a compelling building block for MOF synthesis. Unlike its more commonly used dicarboxylic acid analog, which has been employed to create transparent MOFs due to the absence of light-absorbing conjugated systems, the diamine derivative offers distinct opportunities.[4][5] Its basic nitrogen sites can serve as coordination points, hydrogen-bonding donors, or post-synthesis modification handles. The rigid bicyclic core ensures a predictable geometry, which is crucial for designing MOFs with specific topologies and pore environments.[6] This application note provides a detailed exploration of the potential roles of this compound in MOF synthesis and presents a representative protocol for its use.
The Strategic Advantage of Bicyclo[2.2.2]octane-1,4-diamine in MOF Synthesis
The choice of an organic linker is paramount in dictating the final properties of a MOF. This compound offers several key advantages:
-
Structural Rigidity: The bicyclic framework is conformationally locked, providing a high degree of pre-organization. This rigidity helps to prevent framework interpenetration and can lead to the formation of robust, porous structures.[6]
-
Introduction of Basic Sites: The primary amine functionalities introduce basic sites into the MOF pores. These sites can be leveraged for applications such as CO2 capture, catalysis, and as anchoring points for further functionalization.
-
Charge Templating: In its dihydrochloride form, the protonated diamine can act as a charge-balancing cation and a structure-directing agent (SDA) within the pores of an anionic MOF. This templating role can guide the formation of unique framework topologies that might be inaccessible through conventional synthetic routes.
-
Bioisosterism: The bicyclo[2.2.2]octane core is a bioisostere of the benzene ring.[3] This makes MOFs incorporating this linker interesting for biomedical applications, such as drug delivery, where the framework's interaction with biological systems is a key consideration.
Experimental Protocol: Synthesis of a Representative Anionic MOF with this compound as a Structure-Directing Agent
This protocol describes the solvothermal synthesis of a hypothetical anionic zinc-based MOF, designated as Rep-MOF-1 (Representative MOF 1) , using this compound as a template. The synthesis is adapted from general procedures for zinc-carboxylate MOFs.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| 1,3,5-Benzenetricarboxylic acid (H₃BTC) | C₉H₆O₆ | ≥95% | Sigma-Aldrich |
| This compound | C₈H₁₆N₂·2HCl | 97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | ≥99.5% | Sigma-Aldrich |
Synthesis Procedure
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 74.3 mg (0.25 mmol) of Zinc Nitrate Hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
To this solution, add 35.0 mg (0.167 mmol) of 1,3,5-Benzenetricarboxylic acid (H₃BTC).
-
In a separate vial, dissolve 26.6 mg (0.125 mmol) of this compound in 5 mL of DMF. Gentle heating or sonication may be required to achieve complete dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a preheated oven at 100 °C for 24 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature naturally. Colorless, crystalline precipitates should be observed at the bottom of the vial.
-
-
Product Isolation and Purification:
-
Decant the mother liquor carefully.
-
Wash the crystalline product with 5 mL of fresh DMF three times to remove any unreacted starting materials. For each wash, add DMF, gently agitate, and then centrifuge to pellet the solid.
-
To exchange the high-boiling point DMF solvent within the pores, immerse the product in 10 mL of ethanol for 3 days, replacing the ethanol with a fresh portion every 24 hours.
-
-
Activation:
-
After the solvent exchange, decant the ethanol.
-
Dry the sample under a dynamic vacuum at 120 °C for 12 hours to remove the guest solvent molecules from the pores.
-
Store the activated MOF in a desiccator.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Rep-MOF-1.
Rationale Behind Experimental Choices
-
Choice of Metal and Linker: Zinc is a common choice for the synthesis of carboxylate-based MOFs due to its versatile coordination chemistry. H₃BTC is a well-established trigonal linker that readily forms anionic frameworks.
-
Role of Diamine Dihydrochloride: In this hypothetical synthesis, the protonated diamine is expected to be incorporated into the pores of the anionic zinc-BTC framework, acting as a charge-compensating template.
-
Solvent System: DMF is a widely used solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.[7]
-
Temperature and Time: The selected temperature and reaction time are typical for the formation of crystalline MOFs and are optimized to allow for the slow crystal growth necessary for high-quality materials.
-
Activation Procedure: The solvent exchange with a more volatile solvent like ethanol followed by heating under vacuum is a crucial step to ensure the removal of guest molecules from the pores, making the internal surface area accessible.[7]
Expected Characterization of Rep-MOF-1
To confirm the successful synthesis and templating effect of this compound, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and confirm the removal of guest solvents. A weight loss step corresponding to the decomposition of the entrapped diamine cation would provide evidence of its incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the digested MOF sample can confirm the presence and integrity of the bicyclo[2.2.2]octane-1,4-diamine within the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylate linkers and the N-H bonds of the diamine.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.
Diagram of the Proposed Role of the Diamine
Caption: Templating role of the diamine cation within the anionic framework.
Conclusion and Future Outlook
This compound is a promising but underexplored building block in the field of MOF chemistry. Its rigid aliphatic nature and functional amine groups offer exciting possibilities for creating novel materials with tailored properties. The provided protocol serves as a representative starting point for researchers to explore the incorporation of this diamine as a structure-directing agent. Future work could focus on using it as a direct linker by coordinating the amine groups to metal centers, or as a platform for post-synthetic modification to introduce further functionalities. The exploration of such non-traditional linkers is a critical step towards expanding the vast design space of metal-organic frameworks.
References
-
Llabres-Campaner, P. J., Pitarch-Jarque, J., Ballesteros-Garrido, R., Abarca, B., Ballesteros, R., & García-España, E. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(23), 7397-7402. [Link]
-
Sci-ter, A. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
- Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., & Lillerud, K. P. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
-
García-España, E., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions. [Link]
- Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. (2013). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. Chemical Society Reviews, 42(24), 9572-9595.
-
Llabres-Campaner, P. J., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks. Dalton Transactions, 46(23), 7397-7402. [Link]
-
Various Authors. (2012). Publications related to 1,4-Diazabicyclo(2.2.2)octane. Various Journals. [Link]
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
-
ResearchGate. The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid. [Link]
- Yuan, S., Chen, Y.-P., Qin, J.-S., Lu, W., Zou, L., Zhang, Q., ... & Zhou, H.-C. (2016). Linker installation: engineering pore environment with precisely placed functionalities in zirconium MOFs. Journal of the American Chemical Society, 138(28), 8912-8919.
-
ResearchGate. (2021). Synthesis of the Metal-Organic Framework UiO-66 in the Form of Nanoparticles with a Modified Surface. Journal of Surface Investigation X-ray Synchrotron and Neutron Techniques, 15(5), 920-926. [Link]
-
PubChem. Bicyclo[2.2.2]octane-1,4-diamine. [Link]
-
Enamine. (2024). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | RUO [benchchem.com]
- 7. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Application Notes & Protocols: Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride as a Rigid Linker in Coordination Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride as a ligand in coordination chemistry. We delve into the unique structural attributes of this ligand, detailing its role as a rigid, aliphatic spacer for the rational design of coordination polymers and metal-organic frameworks (MOFs). This guide offers field-proven insights, step-by-step protocols for ligand preparation and complex synthesis, and methods for structural characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Unique Value of a Rigid Aliphatic Diamine
In the vast field of coordination chemistry, the design of organic ligands is paramount to controlling the structure, and consequently the function, of the resulting metal-organic materials. While aromatic linkers are ubiquitous, saturated aliphatic scaffolds offer distinct advantages, such as improved transparency and unique host-guest interaction potentials.[1][2] Bicyclo[2.2.2]octane-1,4-diamine presents a compelling case as a ligand. Its rigid, cage-like structure locks the two primary amine functional groups at the bridgehead positions, creating a linear, non-flexible spacer of a defined length.[3]
This stands in contrast to flexible alkyl diamines, where conformational freedom can lead to polymorphism or less predictable structures. The inherent rigidity of the bicyclo[2.2.2]octane core is a powerful tool for crystal engineering, enabling the construction of ordered, one-, two-, or three-dimensional coordination polymers with predictable topologies.[4]
The commercially available form, this compound, is a stable, crystalline solid.[5][6] A critical experimental consideration, detailed in our protocols, is the necessity of in situ deprotonation to generate the neutral diamine capable of coordinating to metal centers. This guide will walk you through the seamless application of this versatile building block.
Physicochemical Properties and Handling
Accurate handling and storage are crucial for experimental success. The dihydrochloride salt is hygroscopic and should be stored in a desiccator.
| Property | Value | Source |
| CAS Number | 2277-93-2 | [5][6] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [6] |
| Molecular Weight | 213.15 g/mol | [6] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. | [6] |
| Storage | Store under inert gas, refrigerator, keep desiccated. | [5] |
Core Application: A Linear Bridging Ligand for Coordination Polymers
The primary application of Bicyclo[2.2.2]octane-1,4-diamine is as a linear, ditopic bridging ligand. The two primary amine groups coordinate to adjacent metal centers, propagating a polymeric structure. The distance between the nitrogen atoms is fixed, making it an ideal "strut" for building extended networks.
Causality in Synthesis: The choice of metal ion, counter-anion, and solvent system are critical variables that, along with the ligand, dictate the final architecture.
-
Metal Ion: The coordination geometry of the metal (e.g., octahedral, tetrahedral, square planar) defines the connectivity at the nodes of the network.
-
Solvent: Solvents can sometimes act as co-ligands, coordinating to the metal center and influencing the final structure. They also play a crucial role in the crystallization process.
-
Counter-Anion: Anions can be coordinating (e.g., acetate, nitrate) or non-coordinating (e.g., BF₄⁻, ClO₄⁻). Coordinating anions can compete with the primary ligand, potentially terminating polymer growth or being incorporated into the framework.
The workflow for synthesizing a coordination polymer using this ligand generally follows a self-assembly process under solvothermal conditions.
Caption: General workflow for coordination polymer synthesis.
Experimental Protocols
Protocol 1: In Situ Generation of the Free Diamine Ligand
Principle: This protocol describes the neutralization of the dihydrochloride salt to generate the active, neutral diamine ligand in solution. The choice of a non-coordinating organic base like triethylamine is crucial to avoid introducing competing ligands. The resulting triethylammonium chloride salt has low solubility in many organic solvents and can often be filtered off if necessary, though for many solvothermal syntheses it can remain in the reaction mixture.
Materials:
-
This compound (1.0 mmol, 213.15 mg)
-
Triethylamine (TEA) (2.05 mmol, 0.286 mL)
-
Anhydrous Methanol (MeOH) (10 mL)
-
Magnetic stirrer and stir bar
-
Glass vial (20 mL)
Procedure:
-
Weigh this compound into the glass vial.
-
Add the magnetic stir bar and 10 mL of anhydrous methanol.
-
Stir the suspension at room temperature to ensure it is well-dispersed.
-
Using a micropipette, add triethylamine dropwise to the stirring suspension. A slight excess (2.05 eq) ensures complete deprotonation.
-
Observe the mixture. The solid dihydrochloride salt will dissolve as the more soluble free diamine is formed. A new precipitate of triethylammonium chloride may form depending on the solvent.
-
Stir the solution for 30 minutes at room temperature to ensure the reaction is complete.
-
This solution, containing the free diamine, is now ready for use in the synthesis of coordination complexes ("Ligand Stock Solution").
Expert Causality: The use of a slight excess of base is a standard practice to drive the acid-base equilibrium towards the free diamine. Methanol is a good initial solvent as it solubilizes both the salt and the free base to an extent, facilitating the reaction.
Protocol 2: Synthesis of a 1D Coordination Polymer: [Co(Bicyclo[2.2.2]octane-1,4-diamine)(NO₃)₂]n
Principle: This protocol details the solvothermal self-assembly of Cobalt(II) ions and the bicyclo-diamine ligand into a one-dimensional (1D) chain. Solvothermal synthesis uses elevated temperature and pressure to increase reactant solubility and promote the growth of high-quality single crystals suitable for X-ray diffraction.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (0.1 mmol, 29.1 mg)
-
Ligand Stock Solution (1.0 mL, containing 0.1 mmol of free diamine) from Protocol 1.
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Teflon-lined stainless steel autoclave or a thick-walled borosilicate glass tube.
Procedure:
-
Dissolve the Cobalt(II) nitrate hexahydrate in 4 mL of DMF in the reaction vessel. The solution should be pink.
-
With gentle stirring, add 1.0 mL of the Ligand Stock Solution to the metal salt solution.
-
Seal the reaction vessel securely.
-
Place the vessel in a programmable oven.
-
Heat the oven to 100 °C over 2 hours.
-
Hold the temperature at 100 °C for 24 hours.
-
Slowly cool the oven to room temperature over 48 hours. This slow cooling step is critical for obtaining single crystals.
-
Isolate the resulting crystals (often pink or purple) by decanting the mother liquor.
-
Wash the crystals three times with 2 mL of fresh DMF, followed by three washes with 2 mL of diethyl ether to remove residual solvents.
-
Dry the crystals under vacuum or in a desiccator.
Caption: Ligand bridging two metal centers (M) to form a 1D chain.
Protocol 3: Characterization of the Coordination Polymer
Principle: A multi-technique approach is required to unambiguously determine the structure and properties of the synthesized material. Each technique provides a different piece of the puzzle.
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: The definitive method to determine the precise 3D atomic arrangement, including bond lengths, bond angles, metal coordination environment, and the overall crystal packing.
-
Procedure: A suitable single crystal is mounted on a diffractometer. Data is collected, processed, and the structure is solved and refined using specialized software.
-
Expected Outcome: Confirmation of a 1D chain structure where each cobalt ion is coordinated by two nitrogen atoms from two different diamine ligands, propagating the chain. The remaining coordination sites on the cobalt would be occupied by oxygen atoms from the nitrate anions or solvent molecules.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm that the bulk synthesized material is the same crystalline phase as the single crystal selected for SCXRD analysis (phase purity).
-
Procedure: A finely ground powder of the crystalline product is analyzed.
-
Expected Outcome: The experimental PXRD pattern should match a pattern simulated from the SCXRD data.
3. Infrared (IR) Spectroscopy:
-
Purpose: To confirm the coordination of the amine groups to the metal center.
-
Procedure: An IR spectrum of the free ligand and the coordination polymer are collected and compared.
-
Expected Outcome:
-
The N-H stretching vibrations (typically ~3300-3400 cm⁻¹) in the free ligand will shift to a lower frequency in the complex, indicating the donation of electron density from the nitrogen to the metal.
-
The presence of characteristic peaks for the nitrate anion (NO₃⁻) should also be confirmed.
-
4. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the coordination polymer and identify the presence of coordinated or lattice solvent molecules.
-
Procedure: A small sample is heated at a constant rate under an inert atmosphere, and its weight loss is recorded as a function of temperature.
-
Expected Outcome: An initial weight loss step at lower temperatures (e.g., < 150 °C) would likely correspond to the loss of lattice or coordinated solvent molecules. A sharp weight loss at higher temperatures indicates the decomposition of the coordination polymer itself.
| Characterization Technique | Expected Result for a Successful Synthesis |
| SCXRD | Confirms a 1D chain structure with Co-N bonds. |
| PXRD | Experimental pattern matches the simulated pattern from SCXRD. |
| IR Spectroscopy | Shift of N-H stretching bands to lower wavenumbers upon coordination. |
| TGA | Shows thermal stability up to a specific decomposition temperature. |
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of predictable and robust coordination polymers. Its rigid, aliphatic nature provides a unique alternative to traditional aromatic linkers, opening avenues for the creation of novel materials with applications in gas separation, catalysis, and as specialty materials where optical transparency is desired. The protocols and insights provided herein serve as a validated starting point for researchers to explore the rich coordination chemistry of this fascinating ligand. Future work could involve its incorporation into mixed-ligand systems or its use in the synthesis of chiral frameworks for enantioselective applications.[7][8]
References
-
Dumitru, F., Englert, U., & Braun, B. (2016). Orientational disorder in the one-dimensional coordination polymer catena-poly[[bis(acetylacetonato-κ2O,O′)cobalt(II)]-µ-1,4-diazabicyclo[2.2.2]octane-κ2N1:N4]. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 548-551. Available from: [Link]
-
Zhang, Y., et al. (2020). Two novel metal–organic coordination polymers based on ligand 1,4-diazabicyclo[2.2.2]octane N,N′-dioxide with phase transition, and ferroelectric and dielectric properties. CrystEngComm, 22(1), 107-115. Available from: [Link]
-
ResearchGate. The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... Available from: [Link]
-
ResearchGate. Structures of 1,4-Diazabicyclo[9][9][9]Octane Diacetylene Disalicylate and Nitrate. Available from: [Link]
-
Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. European Journal of Chemistry, 1(1), 54-60. Available from: [Link]
-
Wikipedia. DABCO. Available from: [Link]
-
Ballesteros-Garrido, R., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(23), 7397-7402. Available from: [Link]
-
ResearchGate. (PDF) A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. Available from: [Link]
-
Laus, G., et al. (2012). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molbank, 2012(2), M772. Available from: [Link]
-
Amazon S3. Synthesis, Characterisation and Cytotoxic Activity Evaluation of New Metalsalen Complexes Based on the 1,2-bicyclo[2.2.2]octane. Available from: [Link]
-
ResearchGate. Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). Available from: [Link]
-
White, J. D., & Shaw, S. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of chemical research, 49(9), 1964–1975. Available from: [Link]
-
National Center for Biotechnology Information. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks. Available from: [Link]
-
ChemSrc. 1,4-Diazabicyclo(2.2.2)octane. Available from: [Link]
- Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
PubChem. Bicyclo[2.2.2]octane-1,4-diamine. Available from: [Link]
-
Jenkins, D. M., & Nalaoha, P. (n.d.). Di-triazole boat conformation leads to metal-organic nanotube while chair conformation leads to coordination polymer. Communication. Available from: [Link]
Sources
- 1. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.2]octane-1,4-diamine | C8H16N2 | CID 22722385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2277-93-2 [sigmaaldrich.com]
- 6. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Synthesis of Novel Polyamides via Polymerization with Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Introduction: The Architectural Advantage of the Bicyclo[2.2.2]octane Moiety in Polyamide Chemistry
The relentless pursuit of advanced materials with superior thermal and mechanical properties has driven polymer chemists to explore monomers with unique three-dimensional architectures. Bicyclo[2.2.2]octane-1,4-diamine, a rigid and symmetric bicyclic diamine, stands out as a compelling building block for high-performance polyamides. Its rigid, cage-like structure, when incorporated into a polymer backbone, disrupts chain packing and restricts segmental motion. This structural feature is anticipated to impart a high glass transition temperature (Tg), enhanced thermal stability, and excellent mechanical strength to the resulting polymers. The dihydrochloride salt form of this diamine is a common and stable precursor for polymerization reactions.
These novel polyamides are promising candidates for applications demanding high thermal and dimensional stability, such as in aerospace components, high-temperature adhesives, and advanced composite materials. Their unique molecular architecture may also confer favorable dielectric properties and low moisture uptake.
This document provides a detailed experimental protocol for the synthesis of polyamides from Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride and aromatic diacid chlorides via low-temperature solution polycondensation. It is intended for researchers and scientists in materials science and drug development who are exploring novel polymer structures.
Causality of Experimental Design: Navigating the Synthesis of Bicyclic Polyamides
The synthesis of high-molecular-weight polyamides from this compound requires careful consideration of several critical experimental parameters. The choice of a low-temperature solution polycondensation method is predicated on the high reactivity of the diacid chloride monomers, which allows for rapid polymer chain growth at reduced temperatures, thereby minimizing side reactions.
A pivotal aspect of this protocol is the in-situ neutralization of the diamine dihydrochloride. The hydrochloride salt is more stable and easier to handle than the free diamine. However, the amino groups must be deprotonated to their nucleophilic free amine form to react with the electrophilic acid chloride. This is achieved by the addition of a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, which acts as an acid scavenger, neutralizing the liberated hydrochloric acid.
The selection of an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is crucial for dissolving the diamine salt, the evolving polymer, and for maintaining a homogeneous reaction medium. The addition of salts like lithium chloride can further enhance the solubility of the resulting rigid-rod polyamides.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the low-temperature solution polycondensation process for synthesizing polyamides from this compound.
Caption: Workflow for polyamide synthesis.
Detailed Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes a general procedure for the synthesis of a polyamide from this compound and an aromatic diacid chloride.
Materials:
-
This compound (Molar Mass: 213.14 g/mol )
-
Terephthaloyl chloride or Isophthaloyl chloride (recrystallized)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA), distilled
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-salt or cryocooler)
Procedure:
-
Drying of Reagents: Dry the this compound and LiCl in a vacuum oven at 80 °C for 12 hours prior to use.
-
Solvent and Monomer Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.0 g of anhydrous LiCl in 100 mL of anhydrous NMP with stirring until a clear solution is obtained.
-
Diamine Dissolution: To the NMP/LiCl solution, add 5.3285 g (0.025 mol) of this compound. Stir the mixture under a gentle nitrogen stream until the diamine salt is completely dissolved.
-
Neutralization and Cooling: Cool the reaction flask to 0-5 °C using a low-temperature bath. Once the temperature has stabilized, add 5.05 g (6.96 mL, 0.05 mol) of triethylamine to the stirred solution. Stir for 15-20 minutes to ensure complete neutralization of the diamine dihydrochloride. A precipitate of triethylamine hydrochloride may form.
-
Addition of Diacid Chloride: Slowly add 5.075 g (0.025 mol) of terephthaloyl chloride (or isophthaloyl chloride) to the cooled solution in small portions over 30 minutes. The diacid chloride should be added as a solid or as a concentrated solution in anhydrous NMP to control the exothermic reaction.
-
Polymerization: After the addition is complete, maintain the reaction temperature at 0-5 °C for 2 hours, and then allow the reaction to warm to room temperature and continue stirring for an additional 12-18 hours. The solution will become highly viscous as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of methanol (or a 1:1 methanol/water mixture) with vigorous stirring. The polyamide will precipitate as a fibrous or powdery solid.
-
Purification: Collect the polymer by filtration. To remove triethylamine hydrochloride, unreacted monomers, and residual solvent, wash the polymer thoroughly with hot water and then with methanol. This washing step may need to be repeated.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation: Expected Properties of Bicyclic Polyamides
The incorporation of the rigid bicyclo[2.2.2]octane unit is expected to yield polyamides with the properties outlined in the table below. The exact values will depend on the specific diacid chloride used and the molecular weight of the polymer.
| Property | Expected Value Range for Bicyclic Polyamides | Reference Polyamide (e.g., Poly(m-phenylene isophthalamide)) |
| Glass Transition Temp. (Tg) | > 300 °C | 270-280 °C |
| 10% Weight Loss Temp. (TGA) | > 450 °C in N₂ | > 400 °C in N₂ |
| Tensile Strength | 90-120 MPa | 80-110 MPa |
| Tensile Modulus | 3.0-4.5 GPa | 2.5-3.5 GPa |
| Inherent Viscosity | 0.8-1.5 dL/g | 0.5-1.2 dL/g |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) with LiCl | Soluble in aprotic polar solvents with salt addition |
Chemical Structures and Reaction Scheme
The following diagram illustrates the polycondensation reaction between Bicyclo[2.2.2]octane-1,4-diamine and a generic aromatic diacid chloride.
Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Rigid Scaffold for Innovation in Organic Synthesis
Introduction: The Strategic Advantage of Rigidity
In the landscape of modern organic synthesis, the rational design of molecules with precisely controlled three-dimensional architectures is paramount. Rigid bicyclic scaffolds, such as the bicyclo[2.2.2]octane system, have emerged as invaluable building blocks for this purpose.[1] Unlike their flexible acyclic or monocyclic counterparts, these structures offer a pre-organized and conformationally constrained framework. This rigidity minimizes the entropic penalty upon binding to biological targets, a significant advantage in drug discovery.[2] Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, with its symmetrically disposed bridgehead amino groups, presents a unique and versatile platform for the construction of novel polymers, catalysts, and therapeutic agents. The dihydrochloride salt form enhances its stability and water solubility, making it a convenient starting material for a variety of chemical transformations.[3] This application note will provide a detailed exploration of the synthesis and utility of this remarkable building block, complete with actionable protocols for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 2277-93-2 | [4] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 213.15 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water | [3] |
Synthesis of the Bicyclo[2.2.2]octane-1,4-diamine Scaffold
The synthesis of bicyclo[2.2.2]octane-1,4-diamine typically originates from the more readily accessible bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[6] The conversion of the carboxylic acid functionalities to primary amines can be achieved through several classic name reactions, most notably the Curtius, Hofmann, or Schmidt rearrangements.[7][8] Each of these methods proceeds through a distinct reactive intermediate but ultimately results in the desired diamine with the loss of one carbon atom from each carboxylic acid group.
The Curtius rearrangement, involving the thermal decomposition of an acyl azide to an isocyanate, is a particularly versatile method.[1][9] The isocyanate intermediate can then be hydrolyzed to the primary amine. A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry at the migrating carbon center.[7]
Caption: Synthetic pathway to Bicyclo[2.2.2]octane-1,4-diamine.
Core Applications and Protocols
The utility of this compound as a building block is rooted in the reactivity of its two primary amine groups. These nucleophilic centers can readily participate in a variety of bond-forming reactions, allowing for the construction of more complex molecular architectures.
Protocol 1: General Procedure for N-Acylation of this compound
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the construction of peptides, polymers, and pharmaceutically active compounds.[10] The following protocol, adapted from established methods for the acylation of diamine salts, details the N-acylation of this compound.[3][11]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the diamine salt in anhydrous DCM (to a concentration of approximately 0.1 M). Add DIPEA (4.4 eq) to the suspension. The excess base is required to neutralize the two equivalents of HCl from the starting material and the two equivalents of HCl generated during the acylation reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq) dropwise. A precipitate of DIPEA hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N'-diacylated bicyclo[2.2.2]octane derivative.
Caption: Experimental workflow for N-acylation.
Application in Polymer Synthesis: High-Performance Polyamides
The rigid and linear nature of the bicyclo[2.2.2]octane-1,4-diamine scaffold makes it an excellent monomer for the synthesis of high-performance polyamides.[12] The incorporation of this rigid unit into the polymer backbone can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength compared to polymers derived from more flexible diamines.[12]
The synthesis of polyamides from this compound can be achieved via polycondensation with a diacid chloride.[13][14] Interfacial polymerization is a particularly effective technique for this transformation.[15]
Protocol 2: Interfacial Polymerization of a Polyamide
Materials:
-
This compound
-
Diacid chloride (e.g., sebacoyl chloride, terephthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Anhydrous organic solvent immiscible with water (e.g., dichloromethane, toluene)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the free diamine by dissolving this compound in deionized water and adding two equivalents of NaOH.
-
Organic Phase Preparation: Prepare a solution of the diacid chloride in an anhydrous, water-immiscible organic solvent.
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide film will form at the interface of the two layers.
-
Polymer Isolation: Gently grasp the polymer film with forceps and continuously draw it out from the beaker. The polymer will form a continuous "rope" as it is removed.
-
Washing and Drying: Wash the polymer rope thoroughly with water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature.
Caption: Interfacial polymerization of a polyamide.
Applications in Drug Discovery and Medicinal Chemistry
The bicyclo[2.2.2]octane core is a recognized bioisostere of the phenyl ring, offering a saturated, three-dimensional alternative that can improve physicochemical properties such as solubility and metabolic stability.[16] The 1,4-disubstituted pattern allows for the presentation of pharmacophoric groups in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets.[2]
While specific examples of marketed drugs containing the bicyclo[2.2.2]octane-1,4-diamine moiety are not prevalent, the scaffold is of significant interest in drug discovery programs. Its rigid nature makes it an ideal platform for constructing ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. The diamine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, one amino group can be functionalized to interact with a specific binding pocket, while the other can be modified to tune pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its rigid, pre-organized structure provides a distinct advantage in the design of molecules with controlled three-dimensional geometries. This application note has provided a foundational understanding of its synthesis and key applications, along with detailed protocols for its use in N-acylation and polyamide synthesis. The continued exploration of this unique scaffold is poised to yield further innovations in materials science and medicinal chemistry.
References
-
Li, Q., et al. (2011). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. ResearchGate. Available at: [Link]
-
Various Authors (2017). How can I synthesize polyamide from diacid chloride?. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry (2021). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Zabegaeva, O. N., et al. (2022). Synthesis of Polyamide-imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. INEOS OPEN. Available at: [Link]
-
Puttagunta, S. B., et al. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Chemistry LibreTexts (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. Available at: [Link]
-
Li, Q., et al. (2011). The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... ResearchGate. Available at: [Link]
-
SparkL (2024). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. SparkL. Available at: [Link]
-
European Journal of Chemistry (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Save My Exams (2024). Formation of Polyamides. Save My Exams. Available at: [Link]
- Google Patents. Synthesis of bicyclo[2.2.2]octanes. Google Patents.
-
ACS Publications (2025). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. Available at: [Link]
-
PMC (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
-
ACS Publications (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Available at: [Link]
-
PMC PubMed Central (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC PubMed Central. Available at: [Link]
-
Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. 1,4-Diazabicyclo[2.2.2]octane triflate: An Efficient Catalyst for the Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene under Solvent-Free condition. ResearchGate. Available at: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Humber, L. G., et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry. Available at: [Link]
-
ACS Publications. Bicyclic Conformationally Restricted Diamines. Chemical Reviews. Available at: [Link]
-
The Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]
-
ChemRxiv (2023). Synthesis, characterisation and cytotoxic activity evaluation of new metal-salen complexes based on the 1,2-bicyclo[2.2.2]octan. ChemRxiv. Available at: [Link]
-
ACS Publications (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]
- Google Patents. Pharmaceutical compositions and methods utilizing... Google Patents.
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Available at: [Link]
-
AKos GmbH. 280-57-9 | 1,4-Diazabicyclo(2.2.2)octane. AKos GmbH. Available at: [Link]
-
ResearchGate (2009). Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. ResearchGate. Available at: [Link]
-
PubMed (2025). Preparation of a 1,4-Diazabicyclo[2.2.2]octane sulfonate betaine zwitterionic stationary phase and comparative evaluation of its separation performance in hydrophilic interaction chromatography. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions. Available at: [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2277-93-2 [sigmaaldrich.com]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3362878A - Pharmaceutical compositions and methods utilizing substituted bicyclo[2.2.2]-octanes - Google Patents [patents.google.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Catalytic Utility of Bicyclic Diamine Scaffolds
A Senior Application Scientist's Guide to Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride and its Catalytically Prominent Analogue, DABCO
Introduction: A Tale of Two Scaffolds
In the field of organic synthesis, the rigid bicyclo[2.2.2]octane framework offers a unique three-dimensional structure that is invaluable for creating tailored chemical systems. Your query specified This compound (CAS: 2277-93-2) , a primary diamine featuring amino groups attached to the bridgehead carbons. This molecule is a fascinating and useful structural building block, prized for its rigid conformation which can be exploited in the synthesis of complex targets in medicinal and materials chemistry.[1][2] Its dihydrochloride salt form enhances water solubility and stability, making it a convenient synthon for further chemical elaboration.[1]
However, when the focus shifts to catalysis, the scientific literature overwhelmingly points to a structurally related yet distinct analogue: 1,4-Diazabicyclo[2.2.2]octane (DABCO, CAS: 280-57-9) . In DABCO, the nitrogen atoms are integrated into the bicyclic skeleton at the bridgehead positions, forming a tertiary diamine. This structural difference is profound, transforming the molecule from a building block into a potent, highly nucleophilic organocatalyst.[3][4]
Given the extensive and well-documented catalytic applications of DABCO, and the relative scarcity of such reports for Bicyclo[2.2.2]octane-1,4-diamine, this guide will focus on the catalytic protocols established for DABCO. This approach ensures that researchers seeking to leverage the catalytic potential of this structural family are provided with robust, field-proven methodologies. We will begin by comparing the two molecules before delving into the catalytic mechanisms and protocols for DABCO.
Comparative Overview
A clear understanding of the structural and functional differences between these two compounds is critical for experimental design.
| Property | This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| CAS Number | 2277-93-2[5] | 280-57-9[3] |
| Structure | ||
| Molecular Formula | C₈H₁₈Cl₂N₂[5] | C₆H₁₂N₂[3] |
| Molecular Weight | 213.15 g/mol [5] | 112.17 g/mol [3] |
| Amine Type | Primary Diamine (Salt) | Tertiary Diamine |
| Primary Role | Synthetic Building Block / Scaffold[1] | Organocatalyst / Reagent[3][6] |
| Appearance | White crystalline solid[1] | White crystalline powder[3] |
| Key Feature | Rigid scaffold with external primary amino groups. | Highly nucleophilic, sterically accessible nitrogens.[4] |
DABCO: A Versatile Catalyst in Modern Organic Synthesis
DABCO has earned its place as a staple organocatalyst due to a combination of favorable properties. It is inexpensive, easy to handle (though hygroscopic), and its high nucleophilicity allows it to catalyze a wide array of chemical transformations under mild conditions.[4][6] Its cage-like structure prevents self-quenching and provides steric accessibility to the lone pair electrons on the nitrogen atoms, making it an effective base and nucleophile.
Core Application I: The Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of carbon-carbon bond formation, creating a dense and highly functionalized allylic alcohol product from the coupling of an aldehyde and an activated alkene. DABCO is the quintessential catalyst for this transformation.[7][8]
The efficacy of DABCO in the MBH reaction stems from its ability to act as a strong nucleophile to initiate the reaction and as a competent leaving group to turn over the catalytic cycle.
-
Nucleophilic Attack: DABCO attacks the β-position of the activated alkene (Michael acceptor) to form a zwitterionic enolate intermediate.
-
Aldehyde Addition: This nucleophilic enolate then adds to the carbonyl carbon of the aldehyde.
-
Proton Transfer: An intramolecular or intermolecular proton transfer occurs to form a more stable alkoxide.
-
Catalyst Regeneration: The final step is an E1cb-type elimination of the DABCO catalyst, which regenerates the double bond and releases the allylic alcohol product.
Caption: Catalytic cycle of the DABCO-mediated Morita-Baylis-Hillman reaction.
This protocol describes the reaction between benzaldehyde and methyl acrylate, a classic example of the MBH reaction.
Materials:
-
Benzaldehyde (1.0 eq, freshly distilled)
-
Methyl acrylate (1.5 eq)
-
DABCO (0.2 eq)
-
Methanol (MeOH) or Dichloromethane (DCM) as solvent
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add DABCO (2.24 g, 20 mmol, 0.2 eq).
-
Solvent and Reagents: Add 40 mL of methanol. Stir until the catalyst is fully dissolved. To this solution, add benzaldehyde (10.6 g, 10.2 mL, 100 mmol, 1.0 eq) followed by methyl acrylate (12.9 g, 14.2 mL, 150 mmol, 1.5 eq).
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature. The reaction is often slow and may require 24-72 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed.
-
Scientist's Insight: The reaction rate is a known limitation of the MBH reaction. While DABCO is effective, patience is key. For less reactive substrates, increasing the catalyst loading to 0.3 eq or using a more polar solvent like DMF can sometimes accelerate the process.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of 1 M HCl (aq) and 100 mL of ethyl acetate. The acidic wash protonates and removes the basic DABCO catalyst into the aqueous layer.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-(hydroxy(phenyl)methyl)acrylate.
Core Application II: Catalyst for Polyurethane Formation
DABCO is a widely used catalyst in the polymer industry for the production of polyurethanes. It efficiently catalyzes the gelling reaction (polyol-isocyanate) and, to a lesser extent, the blowing reaction (water-isocyanate).[3]
The catalyst's role is to activate the hydroxyl groups of the polyol, facilitating their nucleophilic attack on the highly electrophilic isocyanate groups, leading to the formation of urethane linkages.
Caption: General workflow for DABCO-catalyzed polyurethane synthesis.
! SAFETY WARNING ! Isocyanates are potent respiratory and skin sensitizers. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Materials:
-
Polyol (e.g., a simple diol like polypropylene glycol, PPG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI, or Methylene diphenyl diisocyanate, MDI)
-
DABCO solution (e.g., 33 wt% in propylene glycol)
-
Silicone surfactant
-
Small amount of water (blowing agent)
-
Disposable cup and stirring rod
Procedure:
-
Premix Preparation: In a disposable cup, weigh and mix the polyol, silicone surfactant, water, and the DABCO catalyst solution. Stir thoroughly to create a homogenous mixture.
-
Scientist's Insight: The surfactant is crucial for stabilizing the foam bubbles as they form. The amount of water dictates the foam density by controlling the amount of CO₂ generated.
-
-
Isocyanate Addition: In a single, swift action, add the pre-weighed amount of diisocyanate to the premix.
-
Mixing and Curing: Immediately begin to stir vigorously for 5-10 seconds. The reaction is exothermic and proceeds rapidly.
-
Observation: Cease stirring and observe. The mixture will begin to rise (cream time), expand into a foam, and solidify (tack-free time).
-
Curing: Allow the foam to cure in the fume hood for at least 24 hours before handling.
Safety and Handling
Proper handling is essential when working with these chemicals.
-
This compound: Causes skin and serious eye irritation.[9] May cause respiratory irritation. Avoid breathing dust. Standard PPE (gloves, goggles, lab coat) is required.[5][10]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Flammable solid. Harmful if swallowed. Causes skin and eye irritation.[3] It is very hygroscopic and should be stored in a tightly sealed container in a dry environment.[4] Handle in accordance with good industrial hygiene and safety practices.[11]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[9][10][11]
References
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. Bicyclo[2.2.2]octane-1,4-diamine | 1659-77-4 | Benchchem [benchchem.com]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 5. 2277-93-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.ca [fishersci.ca]
The Rigid Backbone of Innovation: Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Importance of Rigid Scaffolds in Drug Design
In the intricate landscape of modern drug discovery, the conformational control of a molecule is paramount. Flexible molecules can adopt a multitude of shapes, leading to non-specific binding and off-target effects. Rigid molecular scaffolds, in contrast, offer a pre-organized three-dimensional structure that can be precisely tailored to fit the binding pocket of a biological target. This inherent rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. Among the arsenal of rigid building blocks available to medicinal chemists, the bicyclo[2.2.2]octane (BCO) framework has emerged as a particularly valuable motif.[1][2] Its well-defined and sterically demanding structure provides a robust platform for the spatial orientation of pharmacophoric elements. This application note delves into the practical utility of a key derivative, Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, as a versatile building block in the synthesis of complex pharmaceutical intermediates, with a focus on kinase inhibitors.
Physicochemical Properties and Handling
This compound is a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which can be advantageous in certain reaction conditions. However, for many organic reactions, particularly amide couplings, the free base is required. This is typically achieved by in situ neutralization with a suitable non-nucleophilic base.
| Property | Value |
| CAS Number | 2277-93-2[3] |
| Molecular Formula | C₈H₁₈Cl₂N₂[3] |
| Molecular Weight | 213.15 g/mol |
| Physical Form | Solid[3] |
| Storage | Refrigerator[3] |
Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application Focus: Synthesis of a Kinase Modulator Intermediate
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of specific kinase inhibitors is therefore a major focus of pharmaceutical research. The rigid BCO scaffold is an ideal component for positioning functional groups to interact with the distinct features of a kinase active site.
A patented synthesis of a pyridyl compound useful as a kinase modulator provides an excellent case study for the application of Bicyclo[2.2.2]octane-1,4-diamine.[4] The key step involves the formation of an amide bond between one of the amino groups of the BCO core and a carboxylic acid on the pyridyl fragment.
Figure 1: General workflow for the synthesis of a kinase modulator intermediate.
Experimental Protocol: Amide Coupling for Kinase Modulator Synthesis
This protocol provides a detailed methodology for the amide coupling reaction, drawing upon best practices for such transformations.[5][6]
Materials:
-
This compound
-
4-(isopropylamino)-6-(pyrazolo[1,5-a]pyrimidin-5-ylamino)nicotinic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free Base Generation (In Situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 30 minutes. This will generate the free diamine in solution.
-
Carboxylic Acid Activation: In a separate flame-dried flask, dissolve 4-(isopropylamino)-6-(pyrazolo[1,5-a]pyrimidin-5-ylamino)nicotinic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the mixture at room temperature for 20 minutes to form the activated ester.
-
Amide Coupling: To the solution of the activated carboxylic acid, add the solution of the free Bicyclo[2.2.2]octane-1,4-diamine dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (2 times).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-aminobicyclo[2.2.2]octan-1-yl)-4-(isopropylamino)-6-(pyrazolo[1,5-a]pyrimidin-5-ylamino)nicotinamide.[4]
Expanding the Synthetic Utility: Symmetrical and Unsymmetrical Bis-Amides
The presence of two primary amine groups on the BCO scaffold allows for the synthesis of both symmetrical and unsymmetrical bis-amide derivatives, further expanding its utility in constructing complex molecules such as bivalent ligands or PROTACs.
Figure 2: Synthetic pathways to symmetrical and unsymmetrical bis-amides.
Protocol for Symmetrical Bis-Amide Synthesis
To synthesize a symmetrical bis-amide, a molar excess (typically 2.2 equivalents or more) of the desired carboxylic acid and coupling reagent is used relative to the diamine. The reaction is generally driven to completion to ensure di-acylation. The work-up and purification are similar to the mono-acylation protocol.
Strategy for Unsymmetrical Bis-Amide Synthesis
The synthesis of unsymmetrical bis-amides requires a more controlled, stepwise approach:
-
Mono-acylation: React Bicyclo[2.2.2]octane-1,4-diamine with approximately one equivalent of the first carboxylic acid using a suitable coupling method. Careful control of stoichiometry is crucial to maximize the yield of the mono-acylated product and minimize the formation of the symmetrical bis-amide.
-
Purification: The mono-acylated intermediate must be carefully purified from the reaction mixture, typically by column chromatography, to separate it from unreacted diamine and the bis-acylated byproduct.
-
Second Acylation: The purified mono-acylated intermediate is then subjected to a second amide coupling reaction with a different carboxylic acid to yield the desired unsymmetrical bis-amide.
Conclusion
This compound is a powerful and versatile building block for the synthesis of structurally complex and conformationally constrained molecules for pharmaceutical applications. Its rigid framework allows for the precise positioning of pharmacophores, making it an invaluable tool in the design of potent and selective drugs, particularly in the field of kinase inhibitors. The protocols outlined in this application note provide a practical guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Google Patents. (2014). WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
RSC Publishing. (n.d.). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. Retrieved from [Link]
-
European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]
-
Nature. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]
-
RSC Publishing. (2025). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Preparation of 2,5-Diazabicyclo[2.2.2] octane. Retrieved from [Link]
Sources
- 1. Bicyclo[2.2.2]octane-1,4-diamine | 1659-77-4 | Benchchem [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2277-93-2 [sigmaaldrich.com]
- 4. WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.dk [fishersci.dk]
Handling and storage procedures for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Application Notes & Protocols for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Abstract
This compound is a versatile bicyclic organic compound utilized as a structural scaffold and building block in organic synthesis and pharmaceutical development.[1] Its rigid cage-like structure and the presence of two primary amine groups make it a valuable component for creating complex molecular architectures. As a dihydrochloride salt, it exhibits enhanced water solubility and stability compared to its free base form.[1] However, its salt nature also implies potential hygroscopicity, and as a fine chemical, it requires specific handling and storage procedures to maintain its structural integrity and purity for reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound.
Compound Profile: Chemical and Physical Properties
Understanding the fundamental properties of this compound is paramount for its proper use. The dihydrochloride salt form is typically a white crystalline solid.[1] Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2277-93-2 | [1][2] |
| Molecular Formula | C₈H₁₆N₂·(HCl)₂ or C₈H₁₈Cl₂N₂ | [2][3] |
| Molecular Weight | 213.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Recommended: Refrigerator (2-8 °C) | [4] |
Safety and Hazard Information: A Risk-Based Approach
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling. All personnel must review the Safety Data Sheet (SDS) and be familiar with institutional safety protocols.
GHS Classification
The compound is categorized under several hazard classes according to the Globally Harmonized System (GHS).[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][5] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of identified risks. Given the hazard profile, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact that can cause serious irritation.[3][6] A face shield should be used when there is a risk of splashing or significant dust generation.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact, which can lead to irritation.[6] Gloves should be inspected before use and disposed of properly after handling.[6]
-
Body Protection: A laboratory coat must be worn. For larger quantities, additional protective clothing may be necessary.[7]
-
Respiratory Protection: All handling that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to avoid respiratory tract irritation.[3][8] If ventilation is inadequate, a NIOSH-approved respirator is required.[7]
Storage Procedures: Preserving Compound Integrity
The primary goal of storage is to prevent degradation from environmental factors, principally moisture and air. Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can compromise sample purity, affect accurate weighing, and potentially alter reactivity.
Recommended Storage Conditions
-
Short-Term Storage (In-Use): Store in a desiccator at room temperature containing a suitable desiccant (e.g., Drierite). This is a crucial step to prevent moisture uptake between uses.
-
Long-Term Storage: For optimal stability, store the compound in its original, tightly sealed container at refrigerator temperatures (2-8 °C).[4] Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).[3][7]
Storage Decision Workflow
The following decision tree illustrates the logic for selecting the appropriate storage protocol.
Caption: Decision workflow for storing this compound.
Handling and Experimental Protocols
Handling procedures must be designed to protect both the researcher and the compound. Given the potential for hygroscopicity and the need for quantitative accuracy in research, handling under an inert atmosphere is the gold standard.
General Handling Precautions
-
Handle exclusively in a well-ventilated area, preferably a chemical fume hood.[3][5]
-
Wash hands thoroughly after handling and before breaks.[3][6]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Experimental Workflow: Weighing and Solution Preparation
This workflow diagram outlines the recommended procedure for preparing a stock solution, emphasizing the preservation of compound integrity.
Sources
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. This compound [cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 2277-93-2 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.se [fishersci.se]
- 8. lobachemie.com [lobachemie.com]
Application Notes & Protocols: Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride as a Novel Structure-Directing Agent for Porous Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, detailing its unique potential as a structure-directing agent (SDA) in the hydrothermal synthesis of microporous materials such as zeolites and silicoaluminophosphates (SAPOs). We explore the mechanistic principles behind its function and provide a detailed, representative protocol to serve as a robust starting point for experimental investigations.
Introduction: The Role of Molecular Architecture in Material Synthesis
The synthesis of crystalline microporous materials, such as zeolites, is a cornerstone of modern materials science, with profound implications for catalysis, separations, and drug delivery. The precise architecture of these materials—their pore size, shape, and connectivity—is not accidental but is meticulously controlled during synthesis. This control is often exerted by an organic molecule known as a structure-directing agent (SDA) or template.[1]
Organic SDAs are essential in the synthesis of many novel zeolitic frameworks, particularly those with high silica content or unique pore structures not accessible through traditional inorganic synthesis routes.[2][3] These molecules organize the inorganic precursor species (e.g., silicate, aluminate, and phosphate) around themselves in the synthesis gel. During hydrothermal treatment, this organized assembly crystallizes into a stable, porous framework, with the SDA molecule physically entrapped within the newly formed pores. Subsequent removal of the SDA, typically through calcination, exposes the microporous network, rendering the material active for its intended application.
Introducing this compound
This compound is a compelling candidate for a specialized SDA. Its key structural features distinguish it from more common linear or simple cyclic amines:
-
Rigidity and Shape Persistence: The bicyclic cage structure is conformationally locked, providing a rigid, non-flexible template. This rigidity is a crucial factor in the synthesis of low-density and highly porous frameworks with well-defined pore structures.[2]
-
Defined Geometry and Volume: Its specific three-dimensional shape and volume can template the formation of unique pore and cage structures that may not be accessible with more flexible SDAs.
-
Diamine Functionality: The presence of two amine groups, which are protonated in the dihydrochloride form, provides two distinct positive charge centers. These cationic centers can interact strongly with and organize the anionic aluminate, silicate, or phosphate species in the precursor gel, a critical step in nucleating the zeolite framework.
These characteristics suggest that this compound can act as a highly effective and selective SDA for novel microporous materials, particularly aluminophosphates (AlPOs) and silicoaluminophosphates (SAPOs), where amines are commonly employed as templates.[4][5]
Mechanistic Insights: The Causality of Structure Direction
The function of an SDA is a complex interplay of thermodynamics and kinetics, governed by host-guest chemistry between the organic molecule and the inorganic framework precursors. For this compound, the structure-directing role can be understood through three primary functions:
-
Charge-Density Matching: In the synthesis gel, the two protonated amine groups (–NH₃⁺) of the dicationic SDA serve as positive charge centers. These centers balance the negative charges of the inorganic framework precursors (e.g., [AlO₄]⁻ tetrahedra), facilitating the assembly of primary building units.
-
Geometric Templating (Space-Filling): The rigid, bulky bicyclic structure acts as a physical template, filling the void space around which the inorganic framework crystallizes. The size and shape of the SDA molecule have a direct correlation with the dimensions of the resulting micropores and cages of the crystalline material.
-
Stabilization of Building Units: The SDA molecule stabilizes specific configurations of the inorganic building units during the nucleation and crystal growth phases, thermodynamically favoring the formation of a specific zeolite topology over other competing, less stable phases.
The logical flow from precursor to the final, calcined material is a multi-step process where the SDA is central to the outcome.
Caption: Experimental workflow for zeolite synthesis using an organic SDA.
The rigidity of the bicyclo[2.2.2]octane core is hypothesized to lead to a highly ordered structure with a narrow distribution of pore sizes, a desirable trait for applications in shape-selective catalysis.
Application Profile & Protocol Validation
Target Materials: The unique geometry of this compound makes it a promising candidate for synthesizing small-to-medium pore aluminophosphate-based molecular sieves. A likely target is a material with a chabazite (CHA) framework, such as SAPO-34, which is of significant industrial interest for the methanol-to-olefins (MTO) reaction.[6][7] The rigid, cage-like structure of the SDA could effectively template the characteristic cages of the CHA topology.
Self-Validating Protocol: The following protocol is a representative starting point for the synthesis of a SAPO material. It incorporates self-validation checks, such as pH monitoring and characterization steps (XRD, SEM), to ensure the integrity of the synthesis process. The success of the synthesis is validated by the appearance of a crystalline product with the expected properties.
Detailed Experimental Protocol: Synthesis of a SAPO Material
This protocol outlines a representative hydrothermal synthesis procedure. Note: As this is a novel application, optimization of molar ratios, temperature, and time may be required.
4.1. Materials and Equipment
-
Aluminum Source: Pseudoboehmite (70% Al₂O₃) or Aluminum isopropoxide
-
Phosphorus Source: Orthophosphoric acid (85 wt% in H₂O)
-
Silicon Source: Fumed silica or Tetraethyl orthosilicate (TEOS)
-
Structure-Directing Agent (SDA): this compound
-
Solvent: Deionized water
-
Equipment:
-
Teflon-lined stainless-steel autoclave (e.g., 45 mL capacity)
-
Magnetic stirrer with hotplate
-
Balance (± 0.0001 g)
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
-
4.2. Synthesis Gel Preparation
The target molar composition for the initial synthesis gel is: 1.0 Al₂O₃ : 1.0 P₂O₅ : 0.4 SiO₂ : 1.0 SDA : 50 H₂O
| Component | Molar Ratio | Example Mass (g) for a 20g Gel |
| Pseudoboehmite (70% Al₂O₃) | 1.0 Al₂O₃ | 2.91 g |
| Orthophosphoric acid (85%) | 1.0 P₂O₅ | 4.56 g |
| Fumed Silica (SiO₂) | 0.4 SiO₂ | 0.48 g |
| SDA | 1.0 SDA | 4.26 g |
| Deionized Water | 50 H₂O | 7.79 g (adjust to total) |
Procedure:
-
Solution A (Al-Si Slurry): In a beaker, add the calculated amount of deionized water. While stirring vigorously, slowly add the pseudoboehmite powder to form a uniform slurry. Continue stirring for 15 minutes, then add the fumed silica and stir for another 30 minutes until a homogeneous mixture is obtained.
-
Solution B (P-SDA Solution): In a separate beaker, add the calculated amount of orthophosphoric acid. Slowly and carefully add the this compound powder while stirring. The reaction may be exothermic. Continue stirring until the SDA is fully dissolved.
-
Gel Formation: Slowly add Solution B (P-SDA) dropwise to Solution A (Al-Si) under vigorous stirring. A thick, white gel will form.
-
Homogenization & Aging: Continue stirring the final gel for at least 2 hours at room temperature to ensure complete homogenization. This "aging" step is critical for promoting the formation of nucleation centers. The final pH of the gel should be measured and recorded.
4.3. Hydrothermal Crystallization
-
Transfer the homogenized gel into a Teflon-lined stainless-steel autoclave. The gel should not fill more than 75% of the liner's volume.
-
Seal the autoclave tightly and place it in a preheated oven.
-
Heat the autoclave at 190°C for 48 hours under static (non-stirred) conditions.
-
After the crystallization period, quench the autoclave rapidly in cold water. Caution: Handle the hot autoclave with appropriate personal protective equipment.
Caption: Conceptual diagram of the SDA templating the inorganic framework.
4.4. Product Recovery and Purification
-
Open the cooled autoclave and transfer the contents to a centrifuge tube.
-
Separate the solid product from the mother liquor by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Wash the solid product repeatedly with deionized water, with centrifugation steps in between, until the pH of the supernatant is neutral (~pH 7).
-
Dry the final product in an oven at 100°C overnight. This yields the "as-synthesized" material.
4.5. Template Removal (Calcination)
-
Place the dried, as-synthesized powder in a ceramic crucible.
-
Heat the sample in a muffle furnace under a slow flow of air.
-
Ramp the temperature to 550°C at a rate of 2°C/min and hold for 6 hours.
-
Cool the furnace slowly to room temperature. The resulting white powder is the final, active microporous material.
Characterization and Validation
To validate the synthesis and characterize the material, the following techniques are essential:
-
Powder X-ray Diffraction (XRD): To confirm the crystallinity and identify the phase of the synthesized material. The appearance of sharp peaks indicates a crystalline product.
-
Scanning Electron Microscopy (SEM): To determine the crystal morphology (e.g., cubic, spherical) and size of the product.
-
Nitrogen Adsorption-Desorption (BET Analysis): To measure the surface area and pore volume of the calcined material, confirming its microporosity.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic SDA occluded in the as-synthesized material and confirm its removal after calcination.
References
-
Journal of Chemical Reviews. (2023). The Amines Applied in SAPO-34 Synthesis: Investigating Crucial Factors in Templating Behavior of Amines. Available at: [Link]
-
MDPI. (2023). The Amines Applied in SAPO-34 Synthesis: Investigating Crucial Factors in Templating Behavior of Amines. Available at: [Link]
-
MDPI. (2022). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. Available at: [Link]
-
MDPI. (2018). Synthesis of Small-Sized SAPO-34 Crystals with Varying Template Combinations for the Conversion of Methanol to Olefins. Available at: [Link]
-
ResearchGate. (n.d.). Use of different templates on SAPO-34 synthesis: Effect on the acidity and catalytic activity in the MTO reaction. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis of Hierarchical Porous SAPO-34 and Its Catalytic Activity for 4,6-Dimethyldibenzothiophene. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Zeolites. Available at: [Link]
-
PubMed. (2010). Modular organic structure-directing agents for the synthesis of zeolites. Available at: [Link]
-
ResearchGate. (n.d.). Zeolites synthesis using 1,6-diaminohexane as a structure directing agent. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF ZSM-5 ZEOLITE USING ETHELINEDIAMMINE AS ORGANIC TEMPLATE: VIA HYDROTHERMAL PROCESS. Available at: [Link]
-
ResearchGate. (n.d.). Hydrothermal synthesis of AlPO 4-5 type zeolitic materials by using aluminum dross as a raw material. Available at: [Link]
-
MDPI. (2018). Zeolite Synthesis Using Imidazolium Cations as Organic Structure-Directing Agents. Available at: [Link]
-
IntechOpen. (2022). The Hydrothermal Synthesis of Zeolites: Precursors, Intermediates and Reaction Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of organic structure directing agents and their use in hydrothermal synthesis of zeolites. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 5 Organic molecules in zeolite synthesis: Their preparation and structure-directing effects. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. 185.55.224.217 [185.55.224.217]
- 6. Synthesis of Small-Sized SAPO-34 Crystals with Varying Template Combinations for the Conversion of Methanol to Olefins | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride for the Synthesis of Novel Materials
Introduction: The Strategic Value of Bicyclo[2.2.2]octane-1,4-diamine in Materials Science
Bicyclo[2.2.2]octane-1,4-diamine, a rigid and sterically defined diamine, presents a unique molecular scaffold for the design of advanced materials. Its rigid, three-dimensional structure, when incorporated into a polymer backbone, imparts significant constraints on chain mobility. This structural rigidity can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties compared to polymers derived from more flexible, linear diamines. The dihydrochloride salt form is a common and stable precursor, which requires a specific handling protocol for effective derivatization.
This comprehensive guide provides detailed protocols and technical insights for the derivatization of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, enabling researchers and professionals in materials science and drug development to explore its potential as a versatile building block for a new generation of high-performance polymers and functional materials.
Core Concepts: Navigating the Derivatization Landscape
The derivatization of Bicyclo[2.2.2]octane-1,4-diamine hinges on the nucleophilic character of its two primary amine groups. These groups can readily react with a variety of electrophiles to form stable covalent bonds, leading to the synthesis of a diverse range of materials. The primary challenge in working with the dihydrochloride salt is the in-situ liberation of the free diamine, which is essential for its nucleophilic reactivity. This is typically achieved by the addition of a non-nucleophilic base.
This guide will focus on three principal derivatization pathways:
-
Polyamide Synthesis: Reaction with diacyl chlorides to form robust and thermally stable polyamides.
-
Polyimide Synthesis: A two-step process involving reaction with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal imidization.
-
Polyurea Synthesis: Reaction with diisocyanates to yield polyureas, a class of polymers known for their excellent mechanical properties.
-
Epoxy Curing: Application as a curing agent for epoxy resins, leveraging the diamine's reactivity to create cross-linked thermoset networks.
Pre-reaction Protocol: Liberation of the Free Diamine from its Dihydrochloride Salt
A critical prerequisite for the successful derivatization of this compound is the neutralization of the hydrochloride salt to generate the free diamine. This is typically performed in-situ, just prior to the addition of the electrophilic reagent.
Protocol: In-situ Neutralization
-
Dissolution: Suspend one equivalent of this compound in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA). The base will react with the hydrochloride to form the corresponding ammonium salt, which is typically soluble in the reaction medium.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete neutralization. The resulting solution or suspension contains the free Bicyclo[2.2.2]octane-1,4-diamine and is ready for subsequent derivatization reactions.
Caption: In-situ neutralization of the diamine dihydrochloride.
Derivatization Strategies and Detailed Protocols
Polyamide Synthesis via Reaction with Diacyl Chlorides
The reaction of the free diamine with a diacyl chloride is a robust and efficient method for the synthesis of polyamides. The resulting polymers are often characterized by high thermal stability and excellent mechanical strength.
Protocol: Polyamide Synthesis
-
Diamine Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, prepare a solution of free Bicyclo[2.2.2]octane-1,4-diamine from its dihydrochloride salt as described in the pre-reaction protocol.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Diacyl Chloride Addition: Dissolve one equivalent of the desired diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in a minimal amount of the same aprotic solvent. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous reaction mixture into a non-solvent such as methanol or water.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Caption: Workflow for polyamide synthesis.
Expected Results: Polyamide Properties
| Property | Expected Value/Characteristic |
| Appearance | Off-white to pale yellow powder |
| Solubility | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
| Thermal Stability (TGA) | Decomposition temperature > 400°C |
| Glass Transition Temp. (DSC) | > 250°C |
Polyimide Synthesis via Two-Step Polycondensation
The synthesis of polyimides from diamines and dianhydrides is a well-established method for producing high-performance polymers with exceptional thermal and chemical resistance.[1] A two-step process is typically employed, involving the formation of a soluble poly(amic acid) precursor followed by cyclodehydration to the final polyimide.
Protocol: Polyimide Synthesis (Two-Step Method)
Step 1: Poly(amic acid) Synthesis
-
Diamine Preparation: Prepare a solution of free Bicyclo[2.2.2]octane-1,4-diamine in a dry, polar aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.
-
Dianhydride Addition: To the stirred diamine solution, add one equivalent of the dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) as a solid powder in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 8-12 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Chemical Imidization
-
Imidization Reagent: To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride, 4 equivalents) and a catalyst (e.g., pyridine or triethylamine, 2 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-80°C for 2-4 hours to accelerate the imidization process.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction mixture into methanol. Collect the polymer by filtration, wash it extensively with methanol, and dry it under vacuum at 150-200°C.
Caption: Two-step synthesis of polyimides.
Expected Results: Polyimide Properties
| Property | Expected Value/Characteristic |
| Appearance | Yellow to amber, transparent film or powder |
| Solubility | Often insoluble in common organic solvents, may require strong acids (e.g., sulfuric acid) |
| Thermal Stability (TGA) | Decomposition temperature > 500°C[2] |
| Glass Transition Temp. (DSC) | > 300°C |
Polyurea Synthesis via Reaction with Diisocyanates
Polyureas are formed through the rapid and highly efficient reaction of diamines with diisocyanates. These polymers are known for their high tensile strength, tear resistance, and elasticity.
Protocol: Polyurea Synthesis
-
Diamine Preparation: Prepare a solution of free Bicyclo[2.2.2]octane-1,4-diamine in a dry aprotic solvent (e.g., THF or DMAc) under a nitrogen atmosphere.
-
Diisocyanate Addition: Dissolve one equivalent of the diisocyanate (e.g., methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI)) in the same solvent and add it dropwise to the stirred diamine solution at room temperature. The reaction is typically exothermic.
-
Polymerization: After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Isolation: Depending on the solubility of the resulting polyurea, it may precipitate from the reaction mixture. If it remains in solution, it can be precipitated by adding a non-solvent like hexane or water.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Caption: Workflow for polyurea synthesis.
Expected Results: Polyurea Properties
| Property | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| Solubility | Generally less soluble than polyamides, may require polar aprotic solvents |
| Mechanical Properties | High tensile strength and elongation at break |
| Thermal Stability (TGA) | Decomposition temperature typically in the range of 300-400°C |
Application as an Epoxy Curing Agent
The primary amine groups of Bicyclo[2.2.2]octane-1,4-diamine can react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked network. The rigid structure of the diamine is expected to produce a thermoset with a high glass transition temperature and good mechanical properties. The related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is known to be an efficient catalyst for hardening epoxy resin systems.[3]
Protocol: Epoxy Curing
-
Diamine Preparation: Prepare the free Bicyclo[2.2.2]octane-1,4-diamine from its dihydrochloride salt and dissolve it in a suitable solvent that is compatible with the epoxy resin, or use it directly if a solvent-free system is desired.
-
Mixing: Combine the diamine solution or the neat diamine with a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) in a stoichiometric ratio (amine hydrogen to epoxy group ratio).
-
Degassing: Place the mixture in a vacuum oven to remove any dissolved gases.
-
Curing: Pour the mixture into a mold and cure it according to a predetermined temperature profile. A typical curing schedule might be 2 hours at 80°C followed by 2 hours at 150°C. The optimal curing cycle will depend on the specific epoxy resin used and the desired properties of the final material.
-
Post-curing: For optimal properties, a post-curing step at a temperature above the glass transition temperature may be beneficial.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides and isocyanates are highly sensitive to moisture. All reactions should be carried out under anhydrous conditions using dry solvents and an inert atmosphere.
-
Stoichiometry: Precise control of the stoichiometry between the diamine and the co-monomer is crucial for achieving high molecular weight polymers.
-
Base Selection: The choice of base for the neutralization of the dihydrochloride salt is important. It should be non-nucleophilic to avoid side reactions with the electrophilic co-monomer.
-
Reaction Temperature: For polyamide and polyurea synthesis, low initial temperatures are often used to control the exothermic reaction and prevent side reactions.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of a wide range of high-performance materials. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this unique building block to create novel polymers with tailored properties for various advanced applications. The rigid bicyclic structure offers a pathway to materials with enhanced thermal and mechanical stability, opening new avenues in the fields of materials science and engineering.
References
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers (Basel). 2016;8(11):388. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas. Russian Journal of Organic Chemistry. 2021;57(8):1227-1234. [Link]
-
Synthesis of poly(amide-imide)s. ResearchGate. Accessed January 5, 2026. [Link]
-
Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules. 1998;31(18):6079-6085. [Link]
-
Synthesis and Characterization of High Performance Polyimides Containing the Bicyclo(2.2.2)oct-7-ene Ring System. NASA Technical Reports Server. 1997. [Link]
-
A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. ResearchGate. 2014. [Link]
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. ResearchGate. 2016. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Derived from Alicyclic Dianhydrides and a Dihydroxyl-Functionalized Spirobisindane Diamine. Polymers (Basel). 2018;10(12):1354. [Link]
- Epoxy systems employing triethylaminetetraamine and tin catalysts.
-
Non-isocyanate polyurethanes at room temperature. Progress in Polymer Science. 2023;138:101654. [Link]
- 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
-
Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters. 2015;4(6):629-633. [Link]
-
TRIETHYLENE DIAMINE. Ataman Kimya. Accessed January 5, 2026. [Link]
Sources
Troubleshooting & Optimization
Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Technical Guide to Solubility and Handling
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2). This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile bicyclic diamine in their work. As a dihydrochloride salt, its solubility characteristics are pivotal for successful experimental outcomes. This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common dissolution challenges, and robust experimental protocols to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH. The parent compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), is a diamine with two basic nitrogen atoms. The pKa values for the protonated forms of DABCO are approximately 3.0 and 8.8[2][3].
-
In acidic to neutral pH (below ~7): The amine groups are protonated, forming the cationic dihydrochloride salt. This ionic form is highly polar and thus more soluble in aqueous solutions.
-
In basic pH (above ~9): The amine groups will be deprotonated to the free base form. The free base is significantly less polar than the salt form, which will dramatically decrease its aqueous solubility and increase its solubility in less polar organic solvents.
Therefore, to maintain aqueous solubility, the pH of the solution should be kept in the acidic to neutral range.
Q3: Is this compound hygroscopic?
Yes, like many amine hydrochloride salts, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere. This can affect the accuracy of weighing and may impact dissolution kinetics. It is recommended to store the compound in a desiccator and to handle it promptly in a low-humidity environment. For preparing stock solutions, it is best practice to dry the material under vacuum prior to weighing if precise concentration is critical.
Solubility Data
While exhaustive quantitative data is not available, the following table provides a qualitative and estimated solubility profile based on chemical principles and data from analogous compounds. Researchers are strongly encouraged to determine the solubility in their specific solvent system experimentally using the protocol provided below.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The dihydrochloride salt is ionic and can participate in strong hydrogen bonding and ion-dipole interactions with these solvents.[1] |
| Polar Aprotic | DMSO, DMF | Moderately Soluble | These solvents have high dielectric constants and can solvate ions, but the lack of acidic protons limits hydrogen bonding donation. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and DMF, leading to weaker interactions with the ionic salt. | |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble | The large difference in polarity between the ionic salt and the nonpolar solvent results in very poor solvation. |
Troubleshooting Dissolution Issues
dot graph TD { A[Start: Dissolution Problem] --> B{Is the solvent appropriate?}; B -->|Yes| C{Is the compound fully dissolving?}; B -->|No| D[Select a more polar solvent. Refer to solubility table.]; C -->|No| E{Is the dissolution slow?}; C -->|Yes| F[Solution Prepared Successfully]; E -->|Yes| G[Increase agitation/stirring. Gently warm the solution. Use sonication.]; E -->|No| H{Is a precipitate forming?}; H -->|Yes| I{Check pH of the solution.}; I -->|pH is high| J[Adjust pH to acidic/neutral range with dilute HCl.]; I -->|pH is appropriate| K{Is the concentration too high?}; K -->|Yes| L[Dilute the solution or prepare a less concentrated stock.]; K -->|No| M[Possible contamination or degradation. Use fresh solvent and compound.]; H -->|No| N[Consult further technical support.]; }
Troubleshooting Workflow for Dissolution Issues
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Cause: The solvent is likely not polar enough to effectively solvate the ionic dihydrochloride salt.
-
Solution:
-
Consult the solubility table and select a more polar solvent.
-
For reactions requiring a nonpolar solvent, consider if the free base form of the diamine would be more suitable. The free base can be generated by neutralizing the dihydrochloride salt with a suitable base (e.g., sodium hydroxide, triethylamine) and extracting it into an organic solvent.
-
Issue 2: The compound is dissolving very slowly in an aqueous buffer.
-
Cause: The dissolution rate can be limited by factors such as particle size, agitation, and temperature.
-
Solution:
-
Increase Agitation: Ensure vigorous stirring or vortexing.
-
Particle Size Reduction: Gently grind the solid in a mortar and pestle to increase the surface area.
-
Gentle Warming: Warm the solution slightly (e.g., to 30-40 °C) to increase the kinetic energy of the system.
-
Sonication: Use a sonication bath to aid in the dissolution process.
-
Issue 3: A precipitate forms after initially dissolving the compound in water or buffer.
-
Cause: The pH of the solution may have shifted to the basic range, causing the less soluble free base to precipitate out. This can happen if the buffer capacity is insufficient or if other basic components are added to the solution.
-
Solution:
-
Measure the pH of the solution.
-
If the pH is above 7, adjust it to a slightly acidic pH (e.g., 5-6) by the dropwise addition of dilute hydrochloric acid. The precipitate should redissolve.
-
Ensure the buffer system used has adequate capacity to maintain the desired pH.
-
Issue 4: The weighed amount of compound seems to be inaccurate, leading to concentration errors.
-
Cause: The compound is hygroscopic and has likely absorbed atmospheric moisture.
-
Solution:
-
For applications requiring high accuracy, dry the compound in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours before weighing.
-
Weigh the compound quickly in a low-humidity environment.
-
Store the compound in a desiccator over a suitable drying agent.
-
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in a new solvent.
Materials:
-
This compound
-
Solvent of interest
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add the solvent dropwise (e.g., 100 µL at a time) to the vial.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observe the solution for any undissolved solid.
-
Continue adding solvent in increments until the solid is completely dissolved or until a significant volume of solvent has been added without complete dissolution.
-
Categorize the solubility based on your observations (e.g., soluble, sparingly soluble, insoluble).
Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)
This method is a reliable way to determine the equilibrium solubility of the compound at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 20-30 mg in 1 mL).
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC.
-
Calculate the original solubility in mg/mL or mol/L.
dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Start: Determine Solubility"]; B [label="Add excess solid to known volume of solvent"]; C [label="Equilibrate (Shake at constant T for 24-48h)"]; D [label="Separate solid and liquid (Centrifuge/Settle)"]; E [label="Filter supernatant"]; F [label="Analyze filtrate concentration (e.g., HPLC)"]; G [label="Calculate Solubility"]; A -> B -> C -> D -> E -> F -> G; }
Workflow for Quantitative Solubility Determination
References
-
LookChem. 1,4-Diazabicyclo[2.2.2]octane. [Link]
-
Wikipedia. DABCO. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
Sources
Improving the solubility of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride for reactions
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate the seamless integration of this versatile building block into your research.
Introduction to this compound
This compound is a rigid, bicyclic diamine scaffold that has garnered interest in medicinal chemistry and materials science.[1][2] Its well-defined three-dimensional structure makes it an attractive linker in the synthesis of polymers and metal-organic frameworks (MOFs).[1][3] The dihydrochloride salt form is supplied to enhance the compound's stability and water solubility.[4] However, this salt form often presents solubility challenges in common organic solvents used for synthesis, necessitating specific strategies to ensure homogeneous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is Bicyclo[2.2.2]octane-1,4-diamine provided as a dihydrochloride salt?
The dihydrochloride salt form significantly increases the compound's polarity, rendering it highly soluble in water and improving its shelf life and stability.[4] The salt is a white crystalline solid, which is often easier to handle and weigh accurately compared to the free base, which can be hygroscopic.
Q2: What is the general solubility profile of this compound?
-
Polar Protic Solvents: The dihydrochloride salt is readily soluble in water.[4] Its solubility in alcohols like methanol and ethanol is expected to be moderate, though lower than in water.
-
Polar Aprotic Solvents: Based on the properties of structurally related compounds like 1,4-Diazabicyclo[2.2.2]octane (DABCO), which is soluble in DMSO, it is anticipated that this compound will exhibit some solubility in polar aprotic solvents such as DMSO and DMF.[5][6] However, achieving high concentrations may require heating or the use of co-solvents. Its solubility in less polar solvents like acetonitrile and THF is generally poor.
-
Nonpolar Solvents: The dihydrochloride salt is virtually insoluble in nonpolar solvents such as toluene, hexanes, and dichloromethane. The parent free base, being a hydrocarbon scaffold, would be more soluble in these solvents.
Q3: Can I use the dihydrochloride salt directly in my reaction?
This depends on your reaction conditions. If your reaction is conducted in a polar protic solvent like water or a lower alcohol and the reagents are compatible, you may be able to use the salt directly. However, for most organic reactions in aprotic solvents, the low solubility of the salt will likely impede the reaction. In such cases, it is highly recommended to either use a solubilizing strategy or convert the salt to its free base form.
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound in your reactions.
Issue 1: The dihydrochloride salt is not dissolving in my chosen organic solvent.
Cause: The high lattice energy of the salt and its ionic nature prevent it from dissolving in many common organic solvents.
Solutions:
-
Solvent Selection:
-
For reactions where the dihydrochloride salt is intended to be used directly, consider switching to a more polar aprotic solvent like DMSO or DMF. Gentle heating (e.g., 40-50 °C) can aid dissolution, but monitor for any potential degradation of your other starting materials.
-
-
In Situ Neutralization to the Free Base:
-
This is often the most practical approach. By adding a base to the reaction mixture, the dihydrochloride salt is converted to the more organic-soluble free base in situ.
-
-
Isolation of the Free Base:
-
For sensitive reactions or when precise stoichiometry of the free diamine is critical, isolating the free base before the reaction is the preferred method.
-
Decision Workflow for Solubility Enhancement
Caption: Decision workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: In Situ Neutralization for Amide Coupling Reactions
This protocol describes the in situ generation of the free diamine from its dihydrochloride salt for a typical amide coupling reaction using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1 equivalent per amine group, so 2 equivalents total)
-
Triethylamine (TEA) (2.2 equivalents per HCl, so 4.4 equivalents total)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Stir the resulting suspension at room temperature.
-
Slowly add triethylamine (4.4 equivalents) to the suspension. A white precipitate of triethylamine hydrochloride will form.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Excess Triethylamine: An excess of TEA is used to ensure complete neutralization of the dihydrochloride and to scavenge the HCl generated during the acylation reaction.[7]
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture, so anhydrous conditions are crucial to prevent their hydrolysis.
-
Polar Aprotic Solvent: While the free base is more soluble, a polar aprotic solvent like DMF can help to solvate the intermediate species and the triethylamine hydrochloride byproduct.[6]
Protocol 2: Isolation of the Free Base
This protocol details the conversion of the dihydrochloride salt to the free base, which is then isolated for use in subsequent reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water in a flask.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. You will observe effervescence (CO₂ evolution) as the acid is neutralized.[8] Continue adding the bicarbonate solution until the effervescence ceases, indicating complete neutralization. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the free diamine. The free base should be used immediately or stored under an inert atmosphere as amines can be sensitive to air and moisture.
Trustworthiness of the Protocol: This is a standard acid-base extraction procedure. The use of a weak base like sodium bicarbonate is sufficient to deprotonate the ammonium salt to the free amine. The progress of the neutralization is visually confirmed by the cessation of CO₂ evolution.
Troubleshooting Neutralization and Extraction
| Problem | Possible Cause | Solution |
| Low yield of free base | Incomplete neutralization | Ensure addition of sodium bicarbonate until effervescence stops and the aqueous layer is basic. |
| Insufficient extraction | Increase the number of extractions with the organic solvent. | |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product is wet after concentration | Incomplete drying | Use an adequate amount of drying agent and ensure sufficient contact time. |
Advanced Topic: Use of Solid-Supported Bases for Neutralization
For reactions sensitive to residual water or the presence of soluble amine bases like triethylamine, a solid-supported base can be an excellent alternative for in situ neutralization.
Concept: A basic reagent, such as bicarbonate, is immobilized on a polymer resin. This allows for the neutralization of the dihydrochloride salt, with the resulting protonated resin and any excess base being easily removed by simple filtration. This method provides the free amine in solution without a conventional aqueous work-up.
Workflow for Neutralization with a Solid-Supported Base
Caption: Workflow for using a solid-supported base.
This "catch-and-release" method is highly efficient for generating clean solutions of the free base, making it particularly suitable for high-throughput synthesis and library generation.[9]
References
-
DABCO - Wikipedia . Wikipedia. [Link]
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI . MDPI. [Link]
- WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
-
Polar aprotic solvent - Wikipedia . Wikipedia. [Link]
-
Polar aprotic solvents – Knowledge and References - Taylor & Francis . Taylor & Francis. [Link]
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate . ResearchGate. [Link]
-
Bicyclo[2.2.2]octane-1,4-diamine - PubChem . PubChem. [Link]
-
Bicarbonate Fizz | Department of Chemistry | University of Washington . University of Washington. [Link]
-
Amide Synthesis - Fisher Scientific . Fisher Scientific. [Link]
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride: A Technical Support Guide for Researchers
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique bicyclic diamine in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios to ensure the stability and successful application of this versatile building block in your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of this compound?
This compound is a white crystalline solid.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] The core structure is a rigid bicyclo[2.2.2]octane cage, which imparts a defined three-dimensional geometry to molecules incorporating this scaffold. The two primary amine groups are located at the bridgehead positions (1 and 4), making them sterically accessible for chemical modifications.
Q2: What are the recommended storage conditions for this compound?
To ensure its long-term stability, this compound should be stored at room temperature in an inert atmosphere.[1] The compound is stable under these recommended conditions.
Q3: In which solvents is this compound soluble?
The dihydrochloride salt is soluble in water.[1] For reactions in organic solvents, the free diamine form is required. The free base, Bicyclo[2.2.2]octane-1,4-diamine, is expected to be soluble in various organic solvents, similar to other non-polar bicyclo[2.2.2]octane derivatives which are soluble in hexane, benzene, and toluene.
Q4: How do I convert the dihydrochloride salt to the free diamine?
To use Bicyclo[2.2.2]octane-1,4-diamine in reactions requiring the nucleophilic amine, you must first deprotonate the dihydrochloride salt. This can be achieved by treating an aqueous solution of the salt with a suitable base to raise the pH above the second pKa of the diamine. The free diamine can then be extracted into an organic solvent.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific challenges you might encounter during your experiments.
Issue 1: Incomplete or No Reaction When Amine Nucleophilicity is Required
Symptom: You are attempting a reaction where the primary amine of Bicyclo[2.2.2]octane-1,4-diamine is expected to act as a nucleophile (e.g., acylation, alkylation), but you observe low to no product formation.
Root Cause: The amine groups in the dihydrochloride salt are protonated and therefore non-nucleophilic. The salt must be neutralized to the free diamine before it can participate in reactions requiring a nucleophilic amine.
Solution Workflow:
Workflow for liberating the free diamine.
Detailed Protocol for Generating the Free Diamine:
-
Dissolution: Dissolve this compound in water.
-
Basification: Cool the solution in an ice bath and add a base (e.g., 2M NaOH solution) dropwise with stirring. Monitor the pH of the solution, aiming for a pH greater than 10 to ensure complete deprotonation of both amine groups. A study on a similar system, 2,5-Diazabicyclo[2.2.2]octane dihydrochloride, showed that a pH of 10 or greater was necessary for a successful reaction.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the free diamine. Use the free diamine immediately in the next step.
Issue 2: Unexpected Side Products or Decomposition
Symptom: You observe the formation of unexpected byproducts or a decrease in the yield of your desired product over time, suggesting instability of the free diamine under your reaction conditions.
Potential Causes and Solutions:
-
Thermal Instability: While the dihydrochloride salt is thermally stable, the free diamine may be susceptible to degradation at elevated temperatures, especially in the presence of other reactive species.
-
Recommendation: If your reaction requires heating, perform a small-scale experiment to determine the thermal stability of the free diamine under your specific reaction conditions. Consider running the reaction at the lowest possible temperature for the shortest duration necessary.
-
-
Hofmann Elimination: Under strongly basic conditions and high temperatures, quaternary ammonium salts can undergo Hofmann elimination to form alkenes.[1][2][3][4] While Bicyclo[2.2.2]octane-1,4-diamine is a primary diamine, it can be susceptible to side reactions that resemble this pathway if it becomes quaternized in situ.
-
Recommendation: Avoid using an excessive excess of alkylating agents and harsh bases at high temperatures. If N-alkylation is the desired reaction, use stoichiometric amounts of the alkylating agent at moderate temperatures.
-
Potential Hofmann elimination-type side reaction.
-
Incompatible Reagents: The free diamine is incompatible with strong oxidizing agents.[5] Reaction with such agents can lead to decomposition.
-
Recommendation: Consult a chemical compatibility chart and avoid using strong oxidizing agents in the presence of the free diamine.
-
Qualitative Stability Summary
| Condition | Reagent/Parameter | Stability of Free Diamine | Comments |
| pH | Strong Acid (pH < 2) | Stable as dihydrochloride salt | Amine is protonated and non-nucleophilic. |
| Mild Acid (pH 4-6) | Stable as monoprotonated salt | Reduced nucleophilicity. | |
| Neutral (pH ~7) | Mixture of protonated and free amine | ||
| Mild Base (pH 8-10) | Stable | Suitable for reactions requiring the free amine. | |
| Strong Base (pH > 12) | Generally stable, potential for side reactions at high temp. | See Hofmann Elimination section. | |
| Temperature | < 0 °C to Room Temp. | Generally Stable | Recommended for storage and many reactions. |
| Elevated Temperatures | Potentially Unstable | Stability is dependent on solvent and other reagents. | |
| Reagents | Alkylating Agents | Reactive | N-alkylation will occur. Use stoichiometric amounts. |
| Acylating Agents | Reactive | N-acylation will occur. | |
| Strong Oxidizing Agents | Unstable | Incompatible, leads to decomposition.[5] | |
| Reducing Agents | Generally Stable | Compatibility should be verified for specific reagents. |
Concluding Remarks
This compound is a robust and valuable building block for the synthesis of complex molecules. Understanding its stability and reactivity, particularly the need to generate the free diamine for nucleophilic reactions, is crucial for its successful application. By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can confidently and effectively utilize this compound in their synthetic workflows.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.
-
Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
-
Testbook. (n.d.). Hofmann Elimination Learn Its Mechanism, Examples, Application and Difference with Saytzeff Elimination. Retrieved from [Link]
Sources
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the dedicated support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic diamine scaffold. As a salt, its purification presents unique challenges compared to its free-base counterpart. This document provides in-depth, field-tested protocols and troubleshooting advice to ensure you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the key physical properties and storage conditions for this compound? A: this compound is typically a white to off-white crystalline solid. Its dihydrochloride salt form renders it soluble in water and polar solvents like methanol and ethanol.[1] The free base form, often known by the trivial name DABCO (1,4-Diazabicyclo[2.2.2]octane), is noted to be hygroscopic, a property that can be shared by its salt form.[2] Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place such as a refrigerator to maintain its integrity.[3][4]
Q2: What are the most common impurities found in commercial or crude this compound? A: Impurities can vary based on the synthetic route but typically fall into several categories:
-
Starting Materials: Residual precursors from the synthesis.
-
Mono-protonated Salt: The presence of Bicyclo[2.2.2]octane-1,4-diamine monohydrochloride.
-
Solvent Residues: Trapped solvents from the final precipitation or previous synthetic steps.
-
Degradation Products: Amines, in general, can be susceptible to oxidation, leading to colored impurities.
-
Inorganic Salts: By-products from the synthesis or pH adjustment steps.
Q3: Can I use the dihydrochloride salt and the free diamine base interchangeably in my reaction? A: No, they are not interchangeable and have fundamentally different properties. The dihydrochloride salt is an acid salt and will not behave as a base or nucleophile. To use it as a base, it must first be neutralized by adding a stoichiometric equivalent of a stronger base (typically 2 equivalents) to generate the free diamine in situ or in a separate workup step. The free diamine is a strong, non-nucleophilic base, while the salt is the conjugate acid.
Q4: My material has a yellowish or brownish tint. Is it still usable? A: A slight discoloration often indicates minor oxidation or the presence of trace impurities. For non-critical applications, it may be usable. However, for applications sensitive to impurities, such as catalysis, polymerization, or late-stage pharmaceutical synthesis, purification is strongly recommended to remove these colored bodies. A charcoal treatment during recrystallization is often effective.
Section 2: Purification Method Selection
Choosing the right purification strategy is critical for efficiency and yield. The optimal method depends on the nature of the impurities, the required purity level, and the scale of the experiment.
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing minor organic impurities, colored compounds, and inorganic salts. Improving crystallinity. | Simple, scalable, and effective for removing impurities with different solubility profiles. | Requires finding a suitable solvent system; potential for material loss in the mother liquor. |
| Purification via Free Base | Removing significant amounts of acid- or base-insoluble organic impurities. | Highly effective for removing non-basic organic impurities; allows for purification of the free base by sublimation or recrystallization.[2][5] | Multi-step process (basification, extraction, purification, re-salting) which can be labor-intensive and lead to lower overall yields.[6][7] |
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies and solutions to common problems encountered during purification.
Method 1: Recrystallization of the Dihydrochloride Salt
This is the most direct method for purifying the salt form. The key is selecting a solvent or solvent system in which the salt is highly soluble at high temperatures but poorly soluble at low temperatures.
Recommended Solvent Systems:
-
Aqueous Ethanol (e.g., 95% EtOH)
-
Methanol
-
Water (use with caution due to high solubility)
-
Methanol / Diethyl Ether (anti-solvent system)
Step-by-Step Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar.
-
Solvent Addition: Add the primary solvent (e.g., 95% Ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid. Causality: Using the minimum volume ensures the solution becomes supersaturated upon cooling, maximizing crystal recovery.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour. Causality: Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum, potentially with gentle heating, to remove all traces of solvent.
Troubleshooting Guide: Recrystallization
-
Q: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?
-
Cause: The boiling point of the solvent is too high, or the solution is too concentrated, causing the solute to melt before it dissolves or to come out of solution above its melting point.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. Let the solution cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
-
Q: My recovery is very low. Where did my compound go?
-
Cause 1: Too much solvent was used during the dissolution step.
-
Solution 1: If you suspect this, you can boil off some of the solvent to re-concentrate the solution and attempt the cooling and crystallization again.
-
Cause 2: The compound has significant solubility in the solvent even at low temperatures.
-
Solution 2: Try a different solvent system. Alternatively, after filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling.
-
-
Q: The crystals are very fine, like powder, not needles or plates. Is this a problem?
-
Cause: This is often the result of the solution cooling too quickly, causing rapid precipitation instead of slow crystal growth.
-
Solution: While not necessarily impure, fine powders have a high surface area and can be more difficult to filter and dry. For better crystal morphology, ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Method 2: Purification via the Free Amine
This multi-step approach is highly effective for removing stubborn organic impurities that have similar solubility to the dihydrochloride salt.
Caption: Workflow for purification via the free amine intermediate.
Step-by-Step Protocol:
-
Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) until the pH is >12. The free diamine may precipitate or remain dissolved depending on the concentration.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Causality: The neutral free diamine is soluble in organic solvents, while any inorganic salts and charged impurities remain in the aqueous phase.[6]
-
Washing and Drying: Combine the organic extracts. Wash with brine to remove bulk water, then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification of Free Amine: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude free amine can be purified further. Sublimation is an excellent choice for this compound, as the related DABCO sublimes readily.[2] Alternatively, recrystallize from a non-polar solvent like hexanes or toluene.
-
Re-formation of the Salt: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). With vigorous stirring, slowly add exactly 2.0 equivalents of a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether).
-
Isolation: The pure dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.
Troubleshooting Guide: Purification via Free Amine
-
Q: I formed a persistent emulsion during the extraction step. How can I resolve it?
-
Cause: Emulsions are common in acid-base extractions, especially with amines. They are stabilized by fine particulates or surfactants.
-
Solution: First, try gentle swirling of the separatory funnel instead of vigorous shaking. If an emulsion still forms, try adding a small amount of brine (saturated NaCl solution), which can help disrupt the colloidal suspension by increasing the ionic strength of the aqueous phase. Letting the mixture stand for an extended period may also allow the layers to separate.
-
-
Q: When I add HCl to my purified free amine, I get a gummy precipitate, not a fine crystal.
-
Cause: The precipitation is happening too quickly due to localized high concentrations of HCl.
-
Solution: Ensure the free amine solution is well-stirred and cooled in an ice bath. Add the HCl solution very slowly, dropwise, allowing the precipitate to form gradually. Using a more dilute solution of both the amine and the acid can also promote better crystal formation.
-
References
-
LookChem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. Available at: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
Angene Chemical. Safety Data Sheet - this compound. (2021-05-01). Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022-08-11). Available at: [Link]
Sources
- 1. CAS 280-57-9: 1,4-Diazabicyclo[2.2.2]octane | CymitQuimica [cymitquimica.com]
- 2. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 2277-93-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2). This document is designed for researchers, scientists, and drug development professionals who utilize this unique, rigid diamine scaffold in their synthetic workflows. Our goal is to provide practical, experience-driven solutions to common challenges and side reactions encountered during its use.
Critical Safety & Nomenclature Alert
It is imperative to distinguish Bicyclo[2.2.2]octane-1,4-diamine from the similarly named but structurally distinct 1,4-Diazabicyclo[2.2.2]octane (DABCO) . The former is a carbocyclic structure with primary amine groups at the C1 and C4 bridgehead positions, making it a nucleophilic building block. The latter is a heterocyclic tertiary amine, widely used as a non-nucleophilic base and catalyst.[1][2] Their reactivity profiles are fundamentally different.
Caption: Structural comparison of Bicyclo[2.2.2]octane-1,4-diamine and DABCO.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of the reagent.
Q1: Why is this reagent provided as a dihydrochloride salt? What are the implications for my reaction?
A1: Bicyclo[2.2.2]octane-1,4-diamine is supplied as a dihydrochloride salt to enhance its stability and simplify handling. The free primary amines are more susceptible to atmospheric oxidation and absorption of carbon dioxide over time. The salt form is a stable, crystalline solid.[3][4]
The critical implication is that the dihydrochloride salt is not nucleophilic . The lone pairs of the nitrogen atoms are protonated. For any reaction requiring the amine's nucleophilicity (e.g., amide bond formation, alkylation), the free diamine must be liberated in situ by adding a suitable base.
Q2: How should I properly store and handle the dihydrochloride salt?
A2: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3] While the salt is more stable than the free base, minimizing exposure to atmospheric moisture is always good practice.
Q3: What are the best practices for liberating the free diamine from its salt form?
A3: To liberate the free diamine, you must add at least two molar equivalents of a base to neutralize the two HCl molecules. A common pitfall is using insufficient base, which leads to low or no conversion. For reactions that generate an acidic byproduct (e.g., acylation with an acid chloride which produces HCl), an additional equivalent of base per acid equivalent generated is required. Therefore, a total of 3-4 equivalents of base is often necessary. The choice of base is critical and depends on the reaction's sensitivity to nucleophilicity and solvent compatibility.
| Base | pKₐ of Conjugate Acid | Typical Use | Notes |
| Triethylamine (TEA) | ~10.7 | General purpose | Liquid, easy to handle. Can be nucleophilic at high temperatures. |
| Diisopropylethylamine (DIPEA) | ~11 | Hindered Base | Less nucleophilic than TEA. Ideal for preventing N-alkylation side reactions. |
| Sodium Carbonate (Na₂CO₃) | 10.3 (HCO₃⁻) | Aqueous/Biphasic | Inorganic base, useful in Schotten-Baumann conditions. Insoluble in many organic solvents. |
| Potassium Carbonate (K₂CO₃) | 10.3 (HCO₃⁻) | Polar Aprotic Solvents | Higher solubility than Na₂CO₃ in solvents like DMF or DMSO. |
Part 2: Troubleshooting Guide: Side Reactions & Experimental Failures
This section uses a problem-and-solution format to address specific issues you may encounter in the lab.
Problem 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Question: "I'm attempting to synthesize a diamide by reacting this compound with two equivalents of an acid chloride and two equivalents of triethylamine in DCM. My yield is less than 5%. What is the primary cause?"
Root Cause Analysis: The most frequent cause of reaction failure is the incomplete neutralization of the dihydrochloride salt and the acidic byproduct. With two equivalents of triethylamine (TEA), you have only neutralized the starting material, leaving no base to scavenge the two equivalents of HCl generated from the acid chloride. The newly formed free amine is immediately re-protonated by this HCl, shutting down the reaction.
Solution Workflow:
-
Verify Base Stoichiometry: For a reaction with a di-functional electrophile like an acid chloride, a minimum of four equivalents of base is required.
-
2 equivalents to neutralize the starting material (dihydrochloride).
-
2 equivalents to scavenge the HCl produced.
-
Using a slight excess (e.g., 4.2 equivalents) is recommended.
-
-
Select an Appropriate Base: In this case, TEA or the more sterically hindered DIPEA are excellent choices.
-
Optimize Reaction Conditions: Allow the base to stir with the dihydrochloride salt in the solvent for a short period (15-30 minutes) before adding the electrophile. This ensures the free diamine is available for reaction.
Caption: Troubleshooting workflow for low reactivity.
Problem 2: Formation of Polymeric Byproducts or Lack of Mono-Substitution Selectivity
Question: "I am trying to achieve mono-acylation to use the second amine for a subsequent reaction. However, I am getting a mixture of starting material, di-acylated product, and an insoluble white solid."
Root Cause Analysis: The two primary amine groups on the rigid scaffold have nearly identical electronic and steric environments. As a result, achieving high selectivity for mono-functionalization is challenging and often leads to a statistical mixture of products. The insoluble solid is likely a polymeric byproduct, formed if you are using a di-functional electrophile that can cross-link the diamine monomers.
Solution Strategies:
-
Use a Large Excess of Diamine: The most straightforward approach is to use a significant excess (5-10 equivalents) of the diamine relative to the electrophile. This statistically favors the formation of the mono-adduct. The challenge then shifts to separating the desired mono-adduct from the large excess of unreacted starting diamine.
-
Protecting Group Strategy: A more robust method involves protecting one of the amines. While direct mono-protection can be difficult, it is achievable under carefully controlled conditions (e.g., slow addition of Boc-anhydride at low temperature). The mono-protected intermediate can then be reacted, followed by deprotection.
-
High Dilution Conditions: Running the reaction at very high dilution can disfavor intermolecular reactions that lead to di-substitution and polymerization, thereby increasing the relative yield of the mono-substituted product.
Caption: Reaction pathways leading to mono-adduct, di-adduct, and polymer formation.
Problem 3: Purification and Isolation Challenges
Question: "After workup, my product streaks badly on silica gel, and I get poor separation. How can I effectively purify my substituted bicyclooctane diamine product?"
Root Cause Analysis: The basic nitrogen atoms in the product and any unreacted starting material can interact strongly with the acidic silanol groups on standard silica gel. This leads to peak tailing, poor resolution, and sometimes irreversible adsorption.
Purification Protocol:
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash with a dilute acid (e.g., 1M HCl) to protonate all basic compounds and pull them into the aqueous layer, leaving neutral byproducts behind.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12.
-
Extract the liberated free-base product back into an organic solvent.
-
Wash with brine, dry over Na₂SO₄, and concentrate. This will provide a much cleaner sample for chromatography.[5]
-
-
Modified Chromatography:
-
Basic Alumina: Consider using basic or neutral alumina as the stationary phase, which minimizes interactions with basic compounds.
-
Amine-Treated Silica: Pre-treat standard silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia before packing the column. Use a mobile phase containing a small amount (0.5-1%) of an amine modifier to continuously deactivate the silica surface.
-
Reverse-Phase HPLC: For highly polar compounds, reverse-phase chromatography (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier, can provide excellent separation.[5]
-
Part 3: References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from AK Scientific. [Link: https://www.aksci.com/sds/7101DT.pdf, although the provided search result does not contain a direct link, this is a typical source for such a document]
-
LookChem. (n.d.). Cas 280-57-9, 1,4-Diazabicyclo[2.2.2]octane. Retrieved from LookChem. [Link: https://www.lookchem.com/cas-280/280-57-9.html]
-
BenchChem. (2025). Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione synthesis. Retrieved from BenchChem. [Link: https://www.benchchem.com/product/bcm219985/technical-support]
-
Indagoo Chemical. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride. Retrieved from Cymit Química. [Link: https://www.cymitquimica.com/base/files/indagoo/ficha/pdf/IN-DA00I4HE.pdf]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3465084319]
-
BLDpharm. (n.d.). 1659-77-4|Bicyclo[2.2.2]octane-1,4-diamine. Retrieved from BLDpharm. [Link: https://www.bldpharm.com/products/1659-77-4.html]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=v90p0185]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/synthonix/sy3465084319]
-
ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acsomega.7b00618]
-
Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Retrieved from Google Patents. [Link: https://patents.google.com/patent/US20200270191A1/en]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. (n.d.). Retrieved from a source providing crystallographic data.
-
Lemouchi, C., et al. (n.d.). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Supporting Information from a scientific journal.
-
Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Retrieved from Google Patents. [Link: https://patents.google.com/patent/WO2019075004A1/en]
-
Wikipedia. (n.d.). DABCO. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/DABCO]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/251649969_ChemInform_Abstract_Synthesis_of_Chiral_23-Disubstituted_14-Diazabicyclo222octane_Derivatives]
-
European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link: https://www.eurjchem.com/index.php/eurjchem/article/view/1]
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
-
PubChem. (n.d.). Dabco. National Institutes of Health. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Dabco]
-
PubChem. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine. National Institutes of Health. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/138676]
-
ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-bicyclo-222-octane_fig1_330364966]
-
Williams, R. M., & Stocking, E. M. (n.d.). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. NIH Public Access. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745911/]
-
Justia Patents. (2020). Synthesis of bicyclo[2.2.2]octanes. Retrieved from Justia Patents. [Link: https://patents.justia.com/patent/10633351]
-
Katz, J. L., et al. (n.d.). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. NIH Public Access. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753763/]
-
MDPI. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Retrieved from MDPI. [Link: https://www.mdpi.com/1422-8599/7/3/M486]
-
NIH Public Access. (n.d.). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842880/]
-
Google Patents. (n.d.). US2937176A - Preparation of diazabicyclo-octane. Retrieved from Google Patents. [Link: https://patents.google.com/patent/US2937176A/en]
-
Abovchem. (n.d.). This compound - CAS:2277-93-2. Retrieved from Abovchem. [Link: https://www.abovchem.com/product/cas-2277-93-2]
-
NIH Public Access. (2022). Self-Assembling Metallocomplexes of the Amphiphilic 1,4-Diazabicyclo[2.2.2]octane Derivative as a Platform for the Development of Nonplatinum Anticancer Drugs. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8762512/]
Sources
- 1. DABCO - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 3. aksci.com [aksci.com]
- 4. Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Polymerization Reactions with Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (BCOD). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges and optimize the outcomes of your polymerization experiments with this rigid bicyclic diamine.
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core imparts unique properties to polymers, such as high thermal stability and glass transition temperatures. However, this rigidity also presents specific challenges in handling and polymerization. This guide is designed to provide practical, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before using this compound in a polymerization reaction?
The commercially available form of this diamine is a dihydrochloride salt, which is not reactive in polycondensation reactions. The hydrochloride salt is more stable and easier to handle than the free base. Therefore, the most critical initial step is the neutralization of the salt to generate the free diamine. This can be done either as a separate preliminary step or in-situ during the polymerization. For many applications, particularly low-temperature solution polycondensation, in-situ neutralization is preferred to avoid isolation and potential degradation of the volatile and reactive free diamine.
Q2: How can I perform an in-situ neutralization of the diamine dihydrochloride for polymerization?
In-situ neutralization involves adding a suitable base to the reaction mixture to scavenge the HCl as it is liberated from the diamine salt. This allows the newly formed free diamine to react with the comonomer (e.g., a diacyl chloride) in the same pot.
A non-nucleophilic tertiary amine, such as pyridine or triethylamine (TEA), is often a suitable choice. These bases will react with HCl to form a salt that often precipitates from the reaction mixture, driving the equilibrium towards the formation of the free diamine. The choice of base and its stoichiometry are critical. Typically, slightly more than two equivalents of the base per equivalent of the diamine dihydrochloride are used to ensure complete neutralization.
Q3: What are the best solvents for the polymerization of Bicyclo[2.2.2]octane-1,4-diamine?
The choice of solvent is crucial for ensuring that both the monomers and the growing polymer chain remain in solution. For polyamides and polyimides derived from rigid monomers, polar aprotic solvents are generally the most effective. Commonly used solvents include:
In some cases, the solubility of the resulting polyamide or polyimide can be enhanced by the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent.[2] This is particularly useful for rigid-rod polymers that are prone to precipitation.
Q4: I am consistently obtaining low molecular weight polymer. What are the likely causes and how can I troubleshoot this?
Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors.[2]
-
Incomplete Neutralization: If the diamine dihydrochloride is not fully neutralized, the remaining salt is unreactive, leading to a stoichiometric imbalance and chain termination. Ensure you are using a sufficient excess of a suitable base.
-
Imprecise Stoichiometry: Achieving a high molecular weight polymer requires a precise 1:1 molar ratio of the reactive functional groups of the two monomers.[2] Any deviation will limit the final polymer chain length. Carefully weigh your monomers and ensure their purity.
-
Monomer Impurity: Impurities with a single functional group will act as chain stoppers, preventing further polymer growth. Ensure both your diamine and comonomer are of high purity.
-
Poor Polymer Solubility: If the growing polymer chain becomes insoluble and precipitates from the reaction medium, chain growth will cease. Consider changing the solvent, increasing the reaction temperature, or adding solubility-enhancing salts like LiCl.
-
Side Reactions: At higher temperatures, side reactions can occur that cap the polymer chains. For polyamides, low-temperature solution polycondensation is often preferred to minimize such side reactions.
Q5: How does the rigid structure of Bicyclo[2.2.2]octane-1,4-diamine affect the properties of the resulting polymer?
The rigid and bulky bicyclic structure of this diamine has a significant impact on the final polymer properties:
-
High Thermal Stability: The rigid backbone restricts thermal motion, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability.[1]
-
Improved Solubility: The non-coplanar and three-dimensional nature of the bicyclo[2.2.2]octane unit can disrupt chain packing, which can lead to improved solubility in organic solvents compared to analogous polymers made from linear or planar aromatic diamines.[1]
-
Reduced Crystallinity: The bulky structure can hinder the ordered packing of polymer chains, often resulting in amorphous polymers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Side reactions consuming monomers. | 1. Increase reaction time or temperature (with caution). 2. Optimize the precipitation and washing steps. 3. Use low-temperature polycondensation to minimize side reactions. |
| Gel Formation During Polymerization | 1. Presence of trifunctional impurities in monomers. 2. Cross-linking side reactions at high temperatures. | 1. Purify monomers to remove any polyfunctional impurities. 2. Lower the reaction temperature. |
| Inconsistent Results Between Batches | 1. Variation in monomer purity or water content. 2. Inconsistent reaction conditions (temperature, time, stirring rate). 3. Exposure to air and moisture. | 1. Use monomers from the same batch with consistent purity and ensure they are dry. 2. Precisely control all reaction parameters. 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment. |
| Difficulty Dissolving the Final Polymer | 1. High crystallinity of the polymer. 2. Strong intermolecular forces. | 1. Try a different polar aprotic solvent (NMP, DMAc, DMSO). 2. Add solubility-enhancing salts like LiCl or CaCl2 to the solvent. 3. Gently warm the mixture to aid dissolution. |
Experimental Protocols
Protocol 1: In-situ Neutralization and Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from this compound and a diacyl chloride (e.g., terephthaloyl chloride) via low-temperature solution polycondensation with in-situ neutralization of the diamine.
Materials:
-
This compound (BCOD)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
Drying of Reagents: Dry the BCOD in a vacuum oven at 80°C for 12 hours prior to use.
-
Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Monomer Dissolution: To the flask, add BCOD (1 equivalent) and anhydrous NMP. Stir the mixture to form a suspension.
-
In-situ Neutralization: Add anhydrous pyridine (2.2 equivalents) to the suspension. Stir for 30 minutes at room temperature. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Cooling: Cool the reaction flask to 0-5°C using a low-temperature bath.
-
Addition of Diacyl Chloride: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the cooled, stirred diamine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, maintain the reaction temperature at 0-5°C for 2 hours, and then allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The solution will become highly viscous.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, pyridinium hydrochloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 100°C for 24 hours.
Visualizations
Workflow for Troubleshooting Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
Logical Relationship for Polyamide Synthesis
Caption: Logical relationship for polyamide synthesis.
References
- Molecules 2019, 24(16), 2979; doi:10.3390/molecules24162979
-
SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - INEOS OPEN. Available at: [Link]
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers (Basel). 2021 Aug; 13(16): 2753. doi: 10.3390/polym13162753.
Sources
How to remove impurities from Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve problems effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. The primary goal is to increase the purity from a typical commercial grade of 95-97% to a level suitable for sensitive downstream applications.[1][2][3]
Issue 1: My starting material has a slight discoloration (yellow or tan tint).
Discoloration typically arises from high-molecular-weight, non-volatile impurities, often polymeric byproducts from synthesis or degradation products. These are best removed by recrystallization with a decolorizing agent.
Solution: Activated Charcoal Treatment During Recrystallization
-
Rationale: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, colored organic molecules while leaving your smaller target molecule in solution.
-
Procedure:
-
During the recrystallization protocol (see Protocol 1), after the compound has fully dissolved in the hot solvent, remove the solution from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal slowly and carefully, as the solution may boil vigorously upon its addition.
-
Swirl the flask and return it to the heat source to boil gently for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated funnel and fluted filter paper for best results.
-
Allow the clarified, colorless filtrate to cool and crystallize as described in the main protocol.
-
Issue 2: Which purification method should I choose? Recrystallization or Sublimation?
The choice of purification method depends on the nature of the impurities. The dihydrochloride salt is non-volatile, making sublimation an excellent choice for removing residual, non-ionic, and volatile organic impurities. Recrystallization is more versatile for removing a wider range of impurities, including those with similar polarity and non-volatile contaminants.
Decision-Making Workflow:
The following workflow provides a logical path to selecting the appropriate purification strategy.
Caption: Decision workflow for purifying the target compound.
Issue 3: I have low recovery after recrystallization.
This is a common issue in crystallization processes. The key is balancing purity with yield.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Excess Solvent | Using too much solvent will keep a significant portion of your product dissolved even after cooling, as no solute is completely insoluble. | Use the minimum amount of hot solvent required to fully dissolve the solid.[4] Add the solvent in small portions to the heated solid until dissolution is just complete. |
| Cooling Too Rapidly | Rapid cooling promotes the formation of small, often impure crystals and can trap solvent. | Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This allows for the formation of larger, purer crystals.[5][6] |
| Premature Filtration | Filtering the crystals before crystallization is complete. | Ensure the flask feels cold to the touch and that no further crystal formation is observed before proceeding with vacuum filtration. |
| Inappropriate Solvent System | The chosen solvent may have too high of a solubility for the compound at low temperatures. | If yields remain low, consider a different solvent system. For this dihydrochloride salt, a mixed solvent system (e.g., water/ethanol or methanol/ether) can be fine-tuned to optimize recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
While supplier data sheets do not list specific impurities, we can infer them from common synthesis routes.[7][8] Potential impurities include:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis.
-
Mono-protonated Species: Bicyclo[2.2.2]octane-1,4-diamine monohydrochloride.
-
Free Base: Small amounts of the non-protonated diamine.
-
Solvent Residues: Trapped solvents from the final precipitation step of its manufacture.
-
Degradation Products: Oxidized or polymeric materials, often colored.
Q2: Why is using an acidified solvent important for recrystallizing this specific compound?
Bicyclo[2.2.2]octane-1,4-diamine is a base. The dihydrochloride is its salt. In a neutral or basic solution, the salt can deprotonate to the free base, which has very different solubility properties and may "oil out" or precipitate uncontrollably. Recrystallizing from a dilute acidic solution (like water or ethanol with a small amount of HCl) ensures the compound remains in its fully protonated dihydrochloride form by the common ion effect. This leads to consistent solubility behavior and proper crystal formation. This principle is applied to the purification of other amine salts as well.[9]
Q3: Can I use sublimation for purification? What are the conditions?
Yes, sublimation is a powerful technique for this class of compounds, particularly for removing non-volatile inorganic salts or high-molecular-weight organic impurities.[10][11] Bicyclo[2.2.2]octane derivatives are known to sublime.[12][13][14]
-
Advantages: Can yield very high-purity material, solvent-free process.
-
Disadvantages: Not effective for impurities with similar volatility to the product. Requires specialized glassware and a good vacuum pump.
-
Typical Conditions: Sublimation is typically performed under high vacuum (<1 mmHg) at elevated temperatures. For bicyclo[2.2.2]octane derivatives, temperatures can range from 140-180 °C.[10] The optimal temperature must be determined empirically to be high enough for sublimation to occur at a reasonable rate but low enough to prevent thermal decomposition.
Q4: How do I confirm the purity of my final product?
A combination of analytical techniques is required for a comprehensive assessment of purity.
-
¹H NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities. The highly symmetric structure of the bicyclo[2.2.2]octane cage gives a characteristic simple spectrum. The protons of the ethylene bridges should appear as a singlet. The absence of other peaks is a strong indicator of purity.
-
Melting Point (MP): A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point. Note that many diamine dihydrochloride salts decompose at high temperatures rather than melt cleanly.
-
Elemental Analysis (C, H, N, Cl): This is the definitive method to confirm the correct elemental composition and, importantly, the diamine-to-HCl ratio of 1:2.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Acidified Aqueous Ethanol
This procedure leverages the high solubility of the salt in hot water and its lower solubility in ethanol to achieve purification.[5][15]
-
Dissolution:
-
Place the impure this compound (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add a minimal volume of distilled water containing 0.1 M HCl (e.g., start with 10-15 mL).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more hot acidic water in small portions until a clear solution is obtained. Avoid using a large excess of solvent.
-
-
Hot Filtration (Optional, for insoluble impurities/charcoal):
-
If insoluble impurities are present or if charcoal was used for decolorization, perform a hot gravity filtration at this stage.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly toward room temperature.
-
Once cooling begins, start adding 95% ethanol slowly to the warm solution. You will observe the solution becoming cloudy, indicating the onset of precipitation. Continue adding ethanol until the solution is significantly cloudy but not a thick slurry.
-
Allow the flask to stand undisturbed on the benchtop to cool to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Continue to draw air through the crystals on the funnel to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Protocol 2: Purification by Sublimation
This method is ideal for removing non-volatile impurities.[10][11]
-
Apparatus Setup:
-
Use a standard laboratory sublimation apparatus, which consists of an outer vessel and a cold finger condenser. Ensure all glassware is perfectly dry.
-
Place a small amount of the crude this compound into the bottom of the sublimation vessel.
-
-
Sublimation Process:
-
Insert the cold finger and connect it to a source of cold water.
-
Connect the apparatus to a high-vacuum pump (<1 mmHg).
-
Once a stable vacuum is achieved, gently heat the bottom of the vessel using a heating mantle or oil bath.
-
Slowly increase the temperature until you observe the solid subliming and depositing as fine, needle-like crystals on the cold finger. A typical starting temperature range is 160-180 °C.
-
Continue the sublimation until a sufficient amount of pure material has collected on the cold finger.
-
-
Recovery:
-
Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air currents to dislodge the purified crystals.
-
Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, dry watch glass.
-
References
-
NIST. Bicyclo[2.2.2]octane. NIST Chemistry WebBook. [Link]
-
Datapd.com. bicyclo [2.2.2]octane derivatives. [Link]
-
ResearchGate. Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid. [Link]
-
LookChem. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. [Link]
-
NIST. Bicyclo[2.2.2]octane Phase change data. NIST Chemistry WebBook. [Link]
-
ACS Publications. Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl.... [Link]
-
Canadian Journal of Chemistry. Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. [Link]
-
PubChem. Bicyclo[2.2.2]octane-1,4-diamine. National Institutes of Health. [Link]
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.
- Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
YouTube. Recrystallization. Professor Dave Explains. [Link]
-
YouTube. Recrystallization and Melting Point Analysis. The Organic Chemistry Tutor. [Link]
Sources
- 1. This compound | 2277-93-2 [sigmaaldrich.com]
- 2. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 3. Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 8. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 12. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 13. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride compatibility with other reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2). This resource is designed to provide in-depth guidance on the compatibility of this versatile building block with other reagents. As a Senior Application Scientist, I will address common questions and troubleshooting scenarios encountered during its use in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the key structural and chemical properties of this compound?
This compound is a bicyclic organic compound featuring a rigid cage-like structure.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] The molecule possesses two primary amine groups at the bridgehead positions, which are key to its reactivity.[1]
| Property | Value | Source |
| CAS Number | 2277-93-2 | [2] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [2] |
| Molecular Weight | 213.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Q2: How does the dihydrochloride salt form affect its reactivity?
The presence of two hydrochloride salts means that the two amine groups are protonated. This has several important implications for its use in reactions:
-
Basicity: The protonated amines are not nucleophilic or basic. To utilize the nucleophilicity of the diamine, it must be deprotonated by a suitable base.
-
Acidity: The dicationic form is acidic. The pKa of the dicationic form of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) is low, indicating that strong acids are needed for full protonation.[3]
-
Solubility: The salt form makes it soluble in polar solvents like water, which can be advantageous for certain reaction conditions.[1]
Q3: What are the general storage and handling recommendations for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, a cool, dry place is recommended.[2] Some suppliers recommend refrigeration.
-
Handling: Minimize dust generation and accumulation.[2] Avoid contact with skin and eyes.[4] Use personal protective equipment, including gloves and safety glasses.[4][5] Wash hands thoroughly after handling.[5]
Section 2: Troubleshooting Guide - Reagent Compatibility
This section provides a structured approach to troubleshooting common compatibility issues you may encounter during your experiments.
Issue 1: Poor or No Reaction When Used as a Nucleophile
Scenario: You are attempting to use this compound as a nucleophile in a reaction (e.g., amide coupling, alkylation), but you observe little to no product formation.
Root Cause Analysis and Solutions:
The most likely cause is the protonated state of the amine groups, which renders them non-nucleophilic. The dihydrochloride salt must be neutralized to the free diamine for it to act as a nucleophile.
Step-by-Step Protocol for Deprotonation:
-
Choose a Suitable Base: The base must be strong enough to deprotonate the ammonium salts. Common choices include:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Sodium carbonate or bicarbonate (in aqueous or biphasic systems)
-
Sodium hydroxide (use with caution as it can affect other functional groups)
-
-
Determine Stoichiometry: At least two equivalents of a monobasic base (like TEA or DIPEA) or one equivalent of a dibasic base (like sodium carbonate) are required to neutralize both hydrochloride salts. It is often advisable to use a slight excess of the base.
-
Experimental Procedure (General Example): a. Dissolve this compound in a suitable solvent. b. Add the required equivalents of the chosen base. c. Stir the mixture for a period (e.g., 15-30 minutes) to ensure complete deprotonation before adding other reagents. d. Proceed with the addition of your electrophile.
// Nodes Start [label="No Reaction as Nucleophile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Was a base added to neutralize the dihydrochloride salt?"]; Add_Base [label="Add at least 2 equivalents of a suitable base (e.g., TEA, DIPEA).", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Is the free diamine soluble in the reaction solvent?"]; Change_Solvent [label="Consider a more polar solvent or a biphasic system.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Reaction Still Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Add_Base [label="No"]; Check_Base -> Check_Solvent [label="Yes"]; Add_Base -> Check_Solvent; Check_Solvent -> Success [label="Yes"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Success; Change_Solvent -> Failure; }
Decision workflow for troubleshooting nucleophilicity issues.
Issue 2: Unexpected Side Reactions or Decomposition
Scenario: You observe the formation of unexpected byproducts, or your starting material appears to be decomposing.
Root Cause Analysis and Solutions:
While generally stable, this compound and its free base can be incompatible with certain classes of reagents.
-
Strong Oxidizing Agents: Avoid strong oxidizing agents as they can lead to decomposition.[2] Hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides.[2]
-
Strong Acids: While it is supplied as a dihydrochloride salt, extremely strong acids could potentially lead to further reactions or degradation under harsh conditions. For instance, related bicyclo[2.2.2]octane derivatives are known to react with strong acids like sulfuric acid or triflic acid in specific synthetic transformations.[6]
-
Heat: The free base of the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) can decompose when heated, emitting toxic fumes.[7] While the bicyclooctane diamine is structurally different, thermal stability should be considered, especially after deprotonation. Derivatives of DABCO have shown decomposition starting around 215-230 °C.[8]
-
Peroxides, Sodium Hypochlorite, and Copper: The free base form (DABCO) is incompatible with peroxides, acids, sodium hypochlorite, and copper.[5]
Preventative Measures:
-
Reagent Check: Always review the compatibility of all reagents in your planned reaction. Consult Safety Data Sheets (SDS) for known incompatibilities.
-
Temperature Control: Run reactions at the lowest effective temperature. If heating is necessary, do so cautiously and monitor for signs of decomposition.
-
Inert Atmosphere: For sensitive reactions, particularly with the free diamine, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Issue 3: Solubility and Phase Separation Problems
Scenario: You are having trouble dissolving the reagent, or you observe phase separation during your reaction.
Root Cause Analysis and Solutions:
Solubility is highly dependent on whether the compound is in its salt form or as the free diamine.
-
This compound (Salt Form):
-
Soluble in: Water and other highly polar protic solvents.[1]
-
Insoluble in: Nonpolar organic solvents.
-
-
Bicyclo[2.2.2]octane-1,4-diamine (Free Base):
-
Solubility: Expected to have better solubility in a wider range of organic solvents than the salt form, but may have reduced solubility in water.
-
Troubleshooting Solubility:
| Situation | Recommended Action |
| Reagent won't dissolve in a nonpolar organic solvent. | You are likely using the dihydrochloride salt. If the reaction requires the free base, perform the deprotonation in a suitable solvent where the resulting free base is soluble. Alternatively, a biphasic reaction system (e.g., dichloromethane and aqueous sodium carbonate) can be employed. |
| After adding a base, a precipitate forms. | The free diamine may be insoluble in your chosen solvent. Consider a different solvent system. If using a trialkylamine base, the resulting trialkylammonium chloride salt may be precipitating; this is often not detrimental to the reaction and can be removed by filtration upon completion. |
| Reaction mixture becomes biphasic. | This can occur if solvents of differing polarity are used or if salts precipitate. Ensure your chosen solvent system is appropriate for all reagents and products. |
Section 3: Incompatible Reagent Classes - A Quick Reference
This table provides a summary of reagent classes with known or potential incompatibilities.
| Incompatible Reagent Class | Potential Hazard/Outcome | Rationale |
| Strong Oxidizing Agents | Decomposition, potentially vigorous reaction. | The amine groups can be oxidized. |
| Strong Acids (under harsh conditions) | Potential for ring-opening or other rearrangements. | The rigid bicyclic system can be susceptible to acid-catalyzed reactions.[6] |
| Peroxides | Potentially explosive reaction. | Amines can react with peroxides. |
| Sodium Hypochlorite | Formation of unstable N-chloroamines. | Reaction of amines with hypochlorite is a known hazard. |
| Active Metals (e.g., alkali metals) | Vigorous reaction, release of hydrogen gas. | The acidic protons of the dihydrochloride can react with active metals. |
References
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. Retrieved from [Link]
-
Indagoo. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine, dihydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). DABCO. Retrieved from [Link]
- S. A. Mason, et al. (2007). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - New Crystal Structures, 222(3), 221-223.
-
National Center for Biotechnology Information. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine. PubChem Compound Database. Retrieved from [Link]
-
Synthonix. (n.d.). This compound - [B22493]. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. Retrieved from [Link]
- Hayashi, T., et al. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(11), 3416–3417.
-
National Center for Biotechnology Information. (n.d.). Dabco. PubChem Compound Database. Retrieved from [Link]
-
ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Retrieved from [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
Sources
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 7. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Synthesis with Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
Welcome to the technical support guide for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this unique bicyclic diamine as a structural scaffold or building block. Low reaction yield is a frequent challenge that can often be traced to the specific properties of this reagent, particularly its formulation as a dihydrochloride salt. This guide provides in-depth, cause-and-effect troubleshooting to help you optimize your reaction conditions and achieve higher yields.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Understanding the fundamental properties of your reagent is the first step toward successful synthesis. This section addresses the most common initial queries.
Q1: What are the key physical and chemical properties of this compound?
This reagent, with CAS number 2277-93-2, is a white crystalline solid.[1] Its key properties are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₈H₁₆N₂ · 2HCl (or C₈H₁₈Cl₂N₂) | [1] |
| Molecular Weight | 213.15 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water.[1] The parent free base is more soluble in organic solvents, while the salt form has very limited solubility in non-polar organic media.[3] | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[4] Recommended storage is refrigerated.[5][6] | |
| Stability | Stable under recommended storage conditions, but can be hygroscopic.[4][7] |
Q2: Why is this reagent supplied as a dihydrochloride salt?
The dihydrochloride salt form offers significantly enhanced stability and a longer shelf-life compared to the free base.[1] The free amine is more susceptible to atmospheric degradation, particularly oxidation and reaction with carbon dioxide. The salt form effectively "protects" the reactive amine functional groups, ensuring the reagent's purity and integrity during storage.
Q3: What is the critical difference between the dihydrochloride salt and the free base in terms of reactivity?
The distinction is crucial for reaction success.
-
Dihydrochloride Salt: In this form, both bridgehead nitrogen atoms are protonated, forming ammonium chlorides (-NH₂⁺Cl⁻). These protonated amines are not nucleophilic and are generally unreactive in reactions requiring a nucleophile or a base.
-
Free Base: This is the reactive form of the molecule (-NH₂). The nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. To participate in most synthetic transformations, the dihydrochloride salt must be converted to the free base.
Q4: What are the essential storage and handling procedures?
Proper handling is critical for safety and reagent integrity.
-
Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator, away from incompatible substances like strong oxidizing agents.[4][5][6]
-
Handling: Avoid generating dust.[4] Use personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin and eye irritation.[4][8] Handle in a well-ventilated area or a fume hood.[8]
Part 2: Core Troubleshooting Guide for Low Yield
This section addresses specific experimental problems in a question-and-answer format, providing diagnoses and actionable solutions.
Problem Scenario 1: Reaction Failure & Poor Solubility
Q: My reaction yield is near zero, and analysis (TLC, LC-MS) shows only unreacted starting materials. I've combined my electrophile with this compound in an aprotic solvent like THF or Toluene. What is the fundamental issue?
Diagnosis: The primary cause is the insolubility of the this compound salt in common non-polar aprotic organic solvents. A reaction cannot proceed if the reagents are not in the same phase. The ionic nature of the dihydrochloride salt prevents it from dissolving in solvents like THF, Dichloromethane, or Toluene, causing the reaction to fail entirely.
Solution: Liberation of the Free Diamine. You must convert the salt to its free base form, which is significantly more soluble in organic solvents.[3] This can be done either as a separate preparatory step or in situ.
Recommended Protocol: See Protocol A: Liberation of the Free Diamine in the next section for a detailed, step-by-step guide.
Problem Scenario 2: Incomplete Conversion Despite Adding a Base
Q: I added a common organic base like triethylamine (TEA) to my reaction to neutralize the dihydrochloride, but my yield is still low (10-30%) with significant starting material remaining. How can I ensure complete deprotonation?
Diagnosis: The base you have chosen is not strong enough to fully deprotonate both ammonium salt centers. The basicity of the added base must be significantly higher than that of the free diamine being formed. The pKa of the conjugate acid of the base you add should ideally be at least 2 pH units higher than the pKa of the protonated bicyclic diamine. While the exact pKa for this molecule is not readily published, the structurally similar 1,4-Diazabicyclo[2.2.2]octane (DABCO) has a second pKa of approximately 8.7.[7] Triethylamine (pKa of conjugate acid ≈ 10.7) may be insufficient for rapid, complete deprotonation, leading to an equilibrium state with a mixture of salt and free base.
Solution: Select a Stronger, Non-Nucleophilic Base. To drive the deprotonation equilibrium to completion, a more potent base is required. It is also critical to choose a base that is non-nucleophilic to avoid it competing with your diamine in the main reaction.
Recommended Bases for Deprotonation:
| Base | Abbreviation | pKa of Conjugate Acid (approx.) | Notes |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN) | Excellent choice; strong, non-nucleophilic. |
| Potassium tert-butoxide | KOtBu | ~19 (in DMSO) | Very strong; use in aprotic solvents. Can be nucleophilic in some cases. |
| Sodium Hydride | NaH | ~36 (H₂) | Heterogeneous, powerful base. Use with care; produces H₂ gas. |
| Lithium diisopropylamide | LDA | ~36 (in THF) | Very strong, but also a potent nucleophile. Use is limited to cases where it will not interfere. |
The following diagram illustrates the crucial deprotonation step.
Caption: The essential deprotonation of the dihydrochloride salt to the reactive free diamine.
Problem Scenario 3: Complex Product Mixture and Side Reactions
Q: My reaction consumes the starting material, but instead of my target product, I obtain a complex mixture. What are the likely side reactions involving the diamine?
Diagnosis: The bifunctional nature of the diamine can lead to several side reactions if not properly controlled.
Potential Side Reactions & Solutions:
-
Double-Addition/Polymerization: Since the molecule has two nucleophilic sites, it can react with your electrophile at both ends, leading to oligomers or polymers.
-
Solution: Use a large excess of the diamine relative to the electrophile (~5-10 equivalents). This statistically favors mono-functionalization. The unreacted diamine can be removed later during aqueous workup by washing with an acidic solution (e.g., 1M HCl).
-
-
Intramolecular Reactions: If your electrophile also contains a reactive group, the second amine on the bicyclooctane could potentially participate in an undesired intramolecular cyclization.
-
Solution: This is highly substrate-dependent. Consider using a mono-protected version of the diamine if a suitable one is available, or adjust reaction conditions (temperature, concentration) to favor the intermolecular reaction.
-
-
Base-Induced Side Reactions: The strong base used for deprotonation (e.g., KOtBu) could react with sensitive functional groups on your substrate.
-
Solution: Carefully review the stability of your substrate under strongly basic conditions. If necessary, choose a milder base from the list above (like DBU) or protect sensitive functional groups prior to the reaction.
-
Part 3: Experimental Protocols & Workflows
Protocol A: Liberation of the Free Diamine (Aqueous Workup Method)
This protocol describes a standard method to obtain the free diamine from its salt for use in subsequent reactions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Erlenmeyer flasks, Round-bottom flask
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in an Erlenmeyer flask.
-
Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 3M) or solid KOH pellets portion-wise with stirring until the pH of the solution is >12 (check with pH paper). A white precipitate of the free base may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free base is soluble (e.g., DCM or EtOAc).
-
Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting white solid is the free diamine.
-
Scientist's Note: The isolated free base should be used immediately as it is less stable than the salt form. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) in a freezer.
-
Troubleshooting Workflow Diagram
If you are experiencing low yield, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low yields in reactions.
References
-
Angene Chemical. (2021). This compound Safety Data Sheet. Retrieved from [Link]
-
Solubility of Things. (n.d.). Bicyclo[2.2.2]octane. Retrieved from [Link]
-
LookChem. (n.d.). Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). This compound (Chinese site). Retrieved from [Link]
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Retrieved from [Link]
-
De Gruyter. (n.d.). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine. Retrieved from [Link]
- Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ResearchGate. (n.d.). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Retrieved from [Link]
Sources
- 1. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. aksci.com [aksci.com]
- 5. This compound | 2277-93-2 [sigmaaldrich.com]
- 6. This compound | 2277-93-2 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. angenechemical.com [angenechemical.com]
Preventing degradation of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride during storage
Technical Support Center: Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Introduction
Welcome to the technical support guide for this compound (CAS: 2277-93-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bicyclic scaffold. As a diamine salt, its stability is intrinsically linked to its storage environment. Improper handling can lead to degradation, compromising experimental reproducibility and the quality of downstream products. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The compound is stable under recommended storage conditions.[1][2] For optimal long-term stability, it should be stored in a cool, dry, and dark environment. Key parameters include:
-
Temperature: Cool temperatures are recommended, with some suppliers suggesting refrigerator (2-8°C) or even freezer (-20°C) conditions for long-term storage.[3] At a minimum, store below 30°C (86°F).[4]
-
Atmosphere: The container must be kept tightly sealed to prevent exposure to moisture and air.[1][4] For sensitive applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.
-
Humidity: The compound must be stored in a dry environment.[1] The use of a desiccator is highly recommended, especially in humid climates.
-
Light: Avoid exposure to direct sunlight and UV light by using an opaque or amber container and storing it in a dark cabinet.[5]
Q2: Why is this compound provided as a dihydrochloride salt? What does this mean for its stability?
The dihydrochloride salt form significantly enhances the compound's stability and water solubility.[6] The two amine groups on the bicyclooctane scaffold are basic; reacting them with hydrochloric acid forms an ammonium salt.[7] This protonation of the nitrogen atoms makes them less susceptible to atmospheric oxidation. Furthermore, the salt form generally results in a more stable, crystalline solid compared to the free base, which is likely to be a hygroscopic and reactive oil or low-melting solid.
Q3: Is this compound hygroscopic?
Yes, a high degree of hygroscopicity should be assumed. Amines and their salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[4] The related, unprotonated compound 1,4-Diazabicyclo[2.2.2]octane (DABCO) is extremely hygroscopic.[8][9] Absorbed moisture is the most common initiator of degradation, as it can lead to hydrolysis and facilitate other unwanted chemical reactions.
Q4: What are the primary physical signs of degradation?
The pure compound is typically a white crystalline solid.[6] Any deviation from this appearance should be treated with suspicion. Key indicators include:
-
Color Change: A shift from white to off-white, yellow, or brown.
-
Clumping: The powder loses its free-flowing nature and forms clumps or a solid mass, which is a strong indication of moisture absorption.
-
Odor: Development of an unusual or amine-like odor.
-
Incomplete Dissolution: Difficulty dissolving in solvents where it was previously known to be soluble.
Q5: What are the risks of exposing the compound to high temperatures?
High temperatures can cause thermal decomposition.[1] During a fire or when heated to decomposition, the compound can release irritating and highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[1] Therefore, it is crucial to avoid storing the material near heat sources.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may arise during the storage and use of this compound.
Issue 1: The compound, which was once a fine white powder, has become discolored and/or clumpy.
-
Probable Cause: Exposure to atmospheric moisture and/or oxygen.
-
Scientific Explanation: The clumping is a direct result of hygroscopicity, where the salt absorbs water from the air, partially dissolving and re-crystallizing into a mass. Discoloration often follows, suggesting that the presence of water has facilitated slow oxidation or other degradation pathways of the amine groups. While the dihydrochloride form is relatively stable, the equilibrium between the salt and its free base can be influenced by absorbed water, potentially exposing a small fraction of the more reactive free amine.
-
Recommended Actions:
-
Assess Severity: If discoloration is significant (e.g., tan or brown), the compound's purity is highly compromised. It is safest to discard the material according to local regulations.
-
Attempt to Salvage (with caution): If clumping is minor with minimal color change, you can try to dry the material. Place the compound in a vacuum desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) for 24-48 hours.
-
Re-Qualify Before Use: Crucially, you must re-verify the purity of the dried material before use. This can be done by melting point analysis, HPLC, or NMR spectroscopy. Do not assume the material is pure after drying.
-
-
Preventative Measures:
-
Always store the main stock bottle inside a larger, sealed container with a desiccant (a secondary containment/desiccator).
-
For frequent use, aliquot the compound into smaller, single-use vials under an inert atmosphere to protect the integrity of the main stock.
-
Ensure the container cap is tightened securely immediately after every use.
-
Issue 2: Experiments using the compound yield inconsistent or poor results (e.g., low yield, unexpected byproducts).
-
Probable Cause: A critical loss of purity in the reagent due to gradual degradation that was not visually obvious.
-
Scientific Explanation: The two primary amine groups are the key reactive sites of the molecule. Even a few percent of degradation can significantly impact reaction stoichiometry, leading to lower yields. Furthermore, degradation byproducts can act as catalysts or inhibitors for your reaction, generating unforeseen outcomes. The most likely cause is slow hydrolysis or oxidation from repeated exposure to air and humidity over time.
-
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
-
Preventative Measures:
-
Implement a strict inventory management system. On every reagent bottle, write the date it was received and the date it was first opened.[5]
-
For critical applications, perform a quick purity check (e.g., melting point) on newly opened bottles to establish a baseline.
-
Avoid purchasing unnecessarily large quantities that will sit on the shelf for years.
-
Summary of Storage Conditions
| Parameter | Optimal Storage (Maximizes Shelf-Life) | Sub-Optimal Storage (Risk of Degradation) |
| Temperature | -20°C to 8°C[3] | Room temperature (>25°C), near heat sources |
| Atmosphere | Tightly sealed container with an inert gas (Ar, N₂) overlay | Loosely capped container, frequent opening in ambient air |
| Humidity | Stored in a desiccator or dry box (<30% RH) | Open bench in a humid environment (>60% RH) |
| Light | In an amber or opaque vial, inside a dark cabinet[5] | Clear vial on an open lab bench |
| Incompatibles | Stored away from other chemicals | Stored next to strong oxidizing agents or bases[1] |
Key Degradation Pathways
The primary environmental factors leading to the degradation of this compound are moisture, heat, and atmospheric oxygen, particularly in the presence of incompatible chemicals.
Sources
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | 2277-93-2 [sigmaaldrich.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. chapman.edu [chapman.edu]
- 6. CAS 2277-93-2: Bicyclo[2.2.2]octane-1,4-diamine, dihydroch… [cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 9. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, a rigid bicyclic diamine, serves as a critical building block in supramolecular chemistry, materials science, and the synthesis of complex pharmaceutical agents. Its three-dimensional structure and the precise orientation of its amino groups are key to its function, making purity assessment not just a quality control step, but a prerequisite for predictable outcomes.
This guide provides an in-depth comparison of analytical methods for determining the purity of this compound. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Challenge: More Than Just a Percentage
This compound presents a unique analytical challenge due to its properties:
-
High Polarity and Low Volatility: As a dihydrochloride salt, it is non-volatile and highly soluble in aqueous media but sparingly soluble in many organic solvents. This limits the utility of standard gas chromatography (GC) and some reversed-phase liquid chromatography (RPLC) conditions.
-
Lack of a Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering direct UV detection in HPLC inefficient.
-
Hygroscopic Nature: Amine salts can be hygroscopic, meaning that water content can be a significant impurity that must be quantified.
-
Stoichiometry: Purity is a function of both the organic diamine content and the molar equivalence of the hydrochloride counter-ions.
An effective analytical strategy must address these challenges to provide a complete purity profile, encompassing organic impurities, inorganic components (counter-ion stoichiometry), and residual solvents or water.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical method is a balance of precision, accuracy, sensitivity, and the specific information required. We compare the most relevant techniques for this analyte below.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Quantitative NMR (qNMR) | Signal integration relative to a certified internal standard.[1] | Absolute mass purity of the organic moiety; structural confirmation; identification and quantification of proton-bearing impurities. | Primary ratio method; highly accurate and precise; non-destructive; provides structural information simultaneously.[1] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap. |
| Titrimetry (Potentiometric/Colorimetric) | Neutralization of a base with a standardized acid (Acid-Base) or precipitation of chloride with silver nitrate (Argentometric).[2][3] | Purity by assay (total basicity); Chloride content. | High precision and accuracy for bulk assay; low cost; based on well-established stoichiometric reactions. | Non-specific (titrates all basic impurities); lower sensitivity; requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase.[4] | Relative purity (area %); detection of related substances and organic impurities. | High sensitivity and resolving power for separating structurally similar impurities. | Requires a universal detector (ELSD, CAD) due to lack of chromophore; method development can be complex (HILIC or ion-pairing). |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[5][6] | Identification of volatile and semi-volatile organic impurities after derivatization or liberation of the free base. | Excellent for identifying volatile impurities (e.g., residual synthesis solvents); high sensitivity and specificity with MS detection.[6] | Analyte is non-volatile, requiring derivatization or high-temperature injection to release the free base, which can introduce variability. |
| Thermal Analysis (TGA/DSC) | Measurement of mass change (TGA) or heat flow (DSC) as a function of temperature.[7][8] | Detection of residual solvents, water, and thermal stability profile. | Provides information on non-protonated impurities (water); useful for assessing thermal decomposition. | Not a direct measure of organic purity; cannot distinguish between different volatile components. |
Workflow for Method Selection
The choice of method depends on the analytical objective. A typical decision-making process is outlined below.
Experimental Protocols
Here we provide detailed, field-proven protocols for the most robust and informative analytical methods.
Absolute Purity by Quantitative ¹H NMR (qNMR)
This method provides a direct measurement of the mass fraction of the organic diamine component and is ideal for qualifying reference materials.[1]
Causality: The qNMR experiment relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique analyte signal to that of a certified internal standard (IS) of known purity and mass, the absolute purity of the analyte can be calculated without requiring a reference standard of the analyte itself.[1] Maleic acid is chosen as the internal standard due to its high purity, stability, non-hygroscopic nature, and signals that are spectrally resolved from the analyte.
Experimental Details:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Deuterium Oxide (D₂O).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons, and a sufficient number of scans (e.g., 16-64) for an adequate signal-to-noise ratio (>150:1).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the 12 protons of the bicyclic cage) and a signal from the internal standard (e.g., the 2 olefinic protons of maleic acid).
-
Calculate the purity using the following equation:[1] Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 213.15 g/mol ; IS: 116.07 g/mol )
-
m = Mass
-
P = Purity of the internal standard
-
-
Purity by Titrimetry: A Two-Fold Approach
Titrimetry offers a robust, cost-effective method for routine quality control, providing two orthogonal purity assessments from a single sample weighing.
A. Assay of Total Base by Potentiometric Acid-Base Titration
Causality: This method quantifies the total basic content of the sample. The two amine functional groups are neutralized by a strong acid (perchloric acid) in a non-aqueous environment (glacial acetic acid) to sharpen the endpoint. The potential change is monitored with a pH electrode, and the equivalence point determines the amount of titrant consumed.
Experimental Details:
-
Sample Preparation: Accurately weigh ~200 mg of the sample into a beaker and dissolve in 50 mL of glacial acetic acid.
-
Titration: Titrate with standardized 0.1 N Perchloric Acid in acetic acid, monitoring the potential with a combination pH electrode.
-
Endpoint Detection: Determine the equivalence point from the inflection of the titration curve.
-
Calculation: Purity (%) = (V_eq * N_titrant * MW_analyte) / (2 * m_sample) * 100 Where:
-
V_eq = Equivalence volume of titrant (mL)
-
N_titrant = Normality of the titrant (mol/L)
-
MW_analyte = 213.15 g/mol
-
m_sample = Mass of the sample (mg)
-
The factor of 2 accounts for the diamine structure.
-
B. Assay of Chloride Content by Argentometric (Mohr) Titration
Causality: This method determines the purity based on the chloride counter-ion content. Silver nitrate is used to titrate the chloride ions, forming a silver chloride precipitate. A chromate indicator is used, which forms a reddish-brown silver chromate precipitate after all the chloride has reacted, signaling the endpoint.[3]
Experimental Details:
-
Sample Preparation: Accurately weigh ~250 mg of the sample into an Erlenmeyer flask, dissolve in 100 mL of deionized water.
-
Indicator: Add 1 mL of 5% potassium chromate solution.
-
Titration: Titrate with standardized 0.1 N Silver Nitrate (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate.
-
Calculation: Chloride (%) = (V_titrant * N_titrant * MW_Cl) / m_sample * 100 Purity (%) = (Calculated Chloride % / Theoretical Chloride %) * 100 Where:
-
MW_Cl = 35.45 g/mol
-
Theoretical Chloride % for C₈H₁₈Cl₂N₂ = 33.27%
-
Self-Validation: The purity values obtained from the base assay and the chloride assay should be in close agreement (e.g., within 1-2%). A significant discrepancy could indicate an incorrect stoichiometric ratio of diamine to HCl or the presence of other acidic/basic impurities.
Impurity Profiling by Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality: For highly polar compounds like diamine salts, traditional reversed-phase chromatography often provides poor retention. HILIC is an ideal alternative. It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer. The analyte partitions into an aqueous layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component. A universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary due to the lack of a UV chromophore.
Experimental Details:
-
Column: HILIC column (e.g., Amide or Silica phase, 3 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) or CAD
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
This method is excellent for separating polar impurities that may be starting materials or by-products from the synthesis.
Conclusion and Recommendations
No single analytical method can provide a complete picture of the purity of this compound. A multi-faceted approach is essential for a comprehensive assessment.
-
For absolute purity determination and reference standard characterization , qNMR is the gold standard, offering unparalleled accuracy and structural confirmation in a single experiment.[1]
-
For routine quality control and batch release , a combination of acid-base and argentometric titrations provides a precise, reliable, and cost-effective measure of bulk purity and counter-ion stoichiometry.
-
For in-depth impurity profiling and separation of related substances , HILIC with a universal detector (ELSD/CAD) is the most powerful technique.
-
Thermal analysis (TGA) should be employed as a complementary technique to accurately quantify water and residual solvent content, which are critical components of the overall purity profile.
By understanding the principles and limitations of each method and selecting the appropriate combination of techniques, researchers can ensure the quality and integrity of this vital chemical building block, leading to more reliable and reproducible scientific outcomes.
References
-
N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. Available at: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. Available at: [Link]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. De Gruyter. Available at: [Link]
-
Bicyclo[2.2.2]octane-1,4-diamine. PubChem, National Institutes of Health. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. ResearchGate. Available at: [Link]
-
How to determine the purity of salt by the titration method. Quora. Available at: [Link]
-
Bicyclic Conformationally Restricted Diamines. Request PDF. ResearchGate. Available at: [Link]
-
Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived[9][9]-Spirolactams. Arrow@TU Dublin. Available at: [Link]
-
Determination of Salt. USDA Food Safety and Inspection Service. Available at: [Link]
-
Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ResearchGate. Available at: [Link]
-
Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Thermal behaviour of some dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. Available at: [Link]
-
Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis. UCL Discovery. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Chemical analysis in amine system operations. EPTQ. Available at: [Link]
- PROCEDURE TO DETERMINE THE POLYMORPHIC PURITY OF THE MINIDIPINE DICHLORHYDRATE. Google Patents.
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. ResearchGate. Available at: [Link]
-
Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. PMC, National Institutes of Health. Available at: [Link]
-
Identification of Amines-2. Scribd. Available at: [Link]
-
Bicyclo[2.2.2]octane. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
Bicyclo[2.2.2]octane. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. a2bchem.com [a2bchem.com]
A Comparative Guide to Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride and Its Alternatives in High-Performance Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymers with superior thermal stability, mechanical strength, and processability, the choice of monomer is paramount. Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride has emerged as a compelling building block for high-performance polyamides due to its rigid, three-dimensional structure. This guide provides an in-depth technical comparison of this compound with its key alternatives—1,4-diaminocyclohexane and piperazine—offering a comprehensive analysis of their impact on final polymer properties, supported by experimental data and detailed synthesis protocols.
The Significance of Rigid Alicyclic Diamines in Polyamide Chemistry
The incorporation of rigid, non-aromatic cyclic structures into the polyamide backbone is a well-established strategy to enhance polymer performance. Unlike their linear aliphatic counterparts, which allow for significant chain mobility, and aromatic diamines, which can lead to processing challenges due to high melting points and limited solubility, rigid alicyclic diamines offer a unique balance of properties. The bicyclo[2.2.2]octane unit, in particular, introduces a high degree of conformational rigidity, which can disrupt chain packing, leading to improved solubility without sacrificing thermal stability. This makes polymers derived from Bicyclo[2.2.2]octane-1,4-diamine attractive for applications in demanding environments, such as aerospace, electronics, and specialty films.
Monomer Alternatives: A Structural and Functional Comparison
This guide focuses on two primary alternatives to Bicyclo[2.2.2]octane-1,4-diamine: 1,4-diaminocyclohexane, another rigid alicyclic diamine, and piperazine, a cyclic secondary diamine.
-
Bicyclo[2.2.2]octane-1,4-diamine: Possesses a highly rigid, bridged bicyclic structure. The fixed spatial orientation of the amine groups can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability.
-
1,4-Diaminocyclohexane: Offers a chair-boat ring conformation, providing a degree of rigidity. It exists as cis and trans isomers, with the trans isomer being more linear and capable of forming more ordered crystalline structures in the resulting polyamide.
-
Piperazine: A six-membered heterocyclic amine, it introduces a rigid chair conformation into the polymer chain. As a secondary diamine, the resulting polyamide lacks the hydrogen bonding potential at the amide nitrogen, which can significantly impact crystallinity and solubility.[1][2]
Comparative Performance Analysis
The selection of a diamine monomer has a profound impact on the thermal and mechanical properties of the resulting polyamide. The following table summarizes the expected performance of polyamides synthesized with each of the three diamines when reacted with a standard diacid chloride, such as sebacoyl chloride.
| Property | Polyamide from Bicyclo[2.2.2]octane-1,4-diamine | Polyamide from 1,4-Diaminocyclohexane | Polyamide from Piperazine |
| Expected Thermal Stability (TGA, 10% weight loss) | High (>450 °C) | Moderate to High (400-450 °C) | Moderate (350-400 °C) |
| Expected Glass Transition Temperature (Tg) | High | Moderate to High | Moderate |
| Expected Crystallinity | Low to moderate | Moderate to high (especially with trans isomer) | Low |
| Expected Solubility | Good in polar aprotic solvents | Moderate, dependent on isomer | Good in polar aprotic solvents |
| Expected Mechanical Strength | High | High | Moderate to High |
Causality Behind Performance Differences:
-
Thermal Stability: The high thermal stability of polyamides derived from Bicyclo[2.2.2]octane-1,4-diamine is attributed to the inherent rigidity of the bicyclic ring, which restricts thermal motion and bond rotation at elevated temperatures.[3] Polyamides from 1,4-diaminocyclohexane also exhibit good thermal stability, while piperazine-based polyamides may show slightly lower stability due to the presence of the tertiary amide linkage.
-
Glass Transition Temperature: The Tg is a direct reflection of chain stiffness. The highly rigid Bicyclo[2.2.2]octane structure significantly hinders segmental motion, leading to a high Tg. The chair conformation of 1,4-diaminocyclohexane also imparts rigidity, resulting in a relatively high Tg. Piperazine's cyclic nature contributes to a higher Tg compared to linear aliphatic diamines.[4]
-
Crystallinity and Solubility: The bulky and non-planar structure of the bicyclo[2.2.2]octane unit disrupts regular chain packing, leading to more amorphous polymers with enhanced solubility.[3] In contrast, the more linear nature of trans-1,4-diaminocyclohexane can facilitate ordered chain packing and higher crystallinity. The absence of hydrogen bonding in piperazine-based polyamides reduces interchain interactions, leading to lower crystallinity and often improved solubility.[1]
Experimental Protocols
To ensure a valid comparison, it is crucial to employ a consistent and well-controlled polymerization method. Low-temperature solution polycondensation is a suitable technique for these reactive monomers. The use of this compound necessitates the in-situ neutralization to liberate the free diamine for reaction with the diacid chloride.
Low-Temperature Solution Polycondensation of Polyamides
This protocol is adapted for the use of a diamine dihydrochloride and can be applied to all three diamines for a comparative study.
Materials:
-
Diamine: this compound, 1,4-diaminocyclohexane, or Piperazine
-
Diacid Chloride: e.g., Sebacoyl chloride
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acid Scavenger: Triethylamine (TEA) or Pyridine
-
Precipitating Agent: Methanol or Ethanol
-
Nitrogen gas supply
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diamine and the acid scavenger (2.2 equivalents per equivalent of diamine dihydrochloride) in the anhydrous solvent under a nitrogen atmosphere. For the free diamines (1,4-diaminocyclohexane and piperazine), use 2.0 equivalents of the acid scavenger. Stir the solution at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve the diacid chloride in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing the precipitating agent (e.g., methanol) with vigorous stirring. The polyamide will precipitate as a fibrous or powdery solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the precipitating agent and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality of Experimental Choices:
-
Low Temperature: The reaction is carried out at low temperatures to minimize side reactions and to control the high reactivity of the diacid chloride, which helps in achieving a high molecular weight polymer.
-
Anhydrous Conditions: The presence of water can hydrolyze the diacid chloride, terminating the polymer chain growth. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.
-
Acid Scavenger: The polycondensation reaction produces hydrochloric acid (HCl) as a byproduct.[5] An acid scavenger is essential to neutralize the HCl, which would otherwise protonate the amine groups, rendering them unreactive. For the diamine dihydrochloride, an excess of the base is required to first neutralize the salt and then to scavenge the HCl produced during the reaction.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants and to obtain a homogeneous polymer solution.
Visualization of the Synthesis and Logic
Workflow for Comparative Polyamide Synthesis
Caption: Influence of diamine structure on polyamide properties.
Conclusion
This compound stands as a highly promising monomer for the synthesis of advanced polyamides with exceptional thermal stability and good solubility. Its rigid, three-dimensional structure effectively disrupts polymer chain packing, leading to amorphous materials that are more readily processable than many high-performance aromatic polyamides.
In comparison, 1,4-diaminocyclohexane offers a more moderate increase in rigidity and can lead to semi-crystalline polyamides, which may be advantageous for applications requiring high mechanical strength and solvent resistance. Piperazine, as a secondary diamine, provides a unique route to polyamides with reduced crystallinity and enhanced solubility, albeit with potentially lower thermal stability compared to the primary alicyclic diamines.
The choice among these monomers will ultimately depend on the specific performance requirements of the target application. For applications demanding the highest thermal performance and good processability, this compound presents a compelling option. This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of this and other rigid diamines in the development of next-generation high-performance polymers.
References
-
Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules 1997, 30 (4), 993-1000. [Link]
-
Chen, X., et al. Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. Journal of Adhesion Science and Technology 2012, 26 (10-11), 1435-1447. [Link]
-
Jadhav, A. S., et al. Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive. International Journal of Adhesion and Adhesives 2014, 50, 133-140. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Guan, Z. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society 2011, 133 (5), 1422-1425. [Link]
- Morgan, P. W. Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers, 1965.
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers 2020, 12 (11), 2724. [Link]
-
The Role of Piperazine in High-Performance Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Low-temperature solution polycondensation. ResearchGate. [Link]
-
Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
A Structural and Physicochemical Comparison of Bicyclo[2.2.2]octane and Adamantane Diamines for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups, coupled with favorable physicochemical properties, is paramount. Among the saturated bioisosteres used to replace aromatic rings and explore chemical space beyond "flatland," bicyclo[2.2.2]octane and adamantane stand out as rigid and pre-organized skeletons. This guide provides a detailed structural and functional comparison of their diamine derivatives, specifically bicyclo[2.2.2]octane-1,4-diamine and adamantane-1,3-diamine, offering insights for their strategic application in medicinal chemistry.
Structural Analysis: Rigidity and Vectorial Display of Amino Groups
The core difference between bicyclo[2.2.2]octane and adamantane lies in their topology. Bicyclo[2.2.2]octane is a bicyclic system composed of three fused cyclohexane rings in a boat conformation, while adamantane is a tricyclic, cage-like hydrocarbon, representing the smallest unit of a diamond lattice, with all cyclohexane rings in the chair conformation.[1] This fundamental difference in their carbon skeletons dictates the spatial orientation of substituents.
Bicyclo[2.2.2]octane-1,4-diamine places the two amino groups at the bridgehead positions, resulting in a linear and rigid arrangement. This scaffold acts as a non-aromatic bioisostere of a para-substituted benzene ring, with a distance between the bridgehead carbons of approximately 2.6 Å, which is comparable to the 2.8 Å distance in a para-substituted phenyl ring.
Adamantane-1,3-diamine , on the other hand, presents its amino groups at two of the four equivalent bridgehead positions. The relationship between these two functional groups is not linear, but rather tetrahedral, with a specific angle and distance dictated by the rigid cage structure.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of these diamines, such as basicity (pKa) and lipophilicity (logP), are critical for their behavior in biological systems, influencing solubility, permeability, and target engagement.
| Property | Bicyclo[2.2.2]octane-1,4-diamine | Adamantane-1,3-diamine |
| Molecular Formula | C₈H₁₆N₂ | C₁₀H₁₈N₂ |
| Molecular Weight | 140.23 g/mol [3] | 166.26 g/mol [4] |
| Predicted pKa | No data available | 10.73 ± 0.40[5] |
| Predicted logP | -0.2[3] | No data available |
| Boiling Point | No data available | ~249 °C[4] |
| Density | No data available | ~1.153 g/cm³[4] |
A significant data gap exists for experimentally determined pKa and logP values for both compounds. However, we can infer some properties. The adamantane cage is well-known for its high lipophilicity, and incorporating it into molecules generally increases their logP values.[6] The larger carbon framework of adamantane-1,3-diamine suggests it is more lipophilic than bicyclo[2.2.2]octane-1,4-diamine. The predicted pKa of adamantane-1,3-diamine is in the range of typical primary amines. The basicity of the amino groups on the bicyclo[2.2.2]octane scaffold is also expected to be in a similar range, although through-bond electronic effects from the cage structure may cause minor deviations.
Synthesis of Bicyclo[2.2.2]octane and Adamantane Diamines
The synthetic accessibility of these scaffolds is a key consideration for their use in drug discovery programs.
Synthesis of Adamantane-1,3-diamine
Adamantane-1,3-diamine is most commonly synthesized from adamantane itself. A typical route involves the bromination of adamantane to 1,3-dibromoadamantane, followed by amination. One effective method for the amination step utilizes urea in the presence of trifluoroacetic acid.[7]
Experimental Protocol: Synthesis of Adamantane-1,3-diamine from 1,3-Dibromoadamantane [7]
-
Reaction Setup: In a suitable reaction vessel, combine 1,3-dibromoadamantane, urea, and diphenyl ether as a high-boiling solvent.
-
Acid Catalysis: Add trifluoroacetic acid (TFA) to the mixture. TFA facilitates the cleavage of the C-Br bonds.
-
Heating: Heat the reaction mixture to 180 °C for 1.5 hours.
-
Workup:
-
Cool the reaction mixture and dissolve the product by adding hydrochloric acid.
-
Filter to remove any insoluble impurities.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Remove the solvent under reduced pressure and dry the product to obtain 1,3-diaminoadamantane.
-
This method offers a relatively high yield (around 70% for the amination step) and uses readily available reagents.[7]
Synthesis of Bicyclo[2.2.2]octane-1,4-diamine
The synthesis of bicyclo[2.2.2]octane-1,4-diamine is more complex and typically starts from a precursor such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This diacid can then be converted to the diamine via several classical organic reactions, including the Curtius, Hofmann, or Schmidt rearrangements. The Curtius rearrangement, which proceeds through a diacyl azide intermediate, is a reliable method that generally provides clean products with retention of configuration.[8]
Experimental Protocol: Plausible Synthesis of Bicyclo[2.2.2]octane-1,4-diamine via Curtius Rearrangement
-
Formation of the Diacyl Chloride: Convert bicyclo[2.2.2]octane-1,4-dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.
-
Formation of the Diacyl Azide: React the diacyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the diacyl azide. This intermediate is potentially explosive and should be handled with extreme care.
-
Curtius Rearrangement: Gently heat the diacyl azide in an inert solvent (e.g., toluene). The rearrangement will occur with the loss of nitrogen gas to form the diisocyanate.
-
Hydrolysis: Hydrolyze the diisocyanate by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the crude diamine.
-
Purification: Purify the diamine, for example, by recrystallization of its salt.
Alternative routes could involve the Hofmann rearrangement of the corresponding dicarboxamide or the Ritter reaction on the 1,4-diol, followed by hydrolysis.[9]
Applications in Medicinal Chemistry and Drug Design
The choice between these two scaffolds can have a profound impact on the pharmacological profile of a drug candidate.
Adamantane Diamines: The adamantane cage is a well-established "lipophilic bullet" in medicinal chemistry.[6] It is often incorporated into drug molecules to increase their lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The rigid structure can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[10] 1,3-Diaminoadamantane and its derivatives have been explored for their potential in treating neurological disorders; for instance, the related compound memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[11] The tetrahedral arrangement of substituents on the adamantane core allows for a precise three-dimensional exploration of binding pockets.
Bicyclo[2.2.2]octane Diamines: The bicyclo[2.2.2]octane scaffold serves as a rigid linker that can mimic the geometry of a para-substituted phenyl ring while improving the physicochemical properties of the parent molecule, such as solubility, by increasing its sp³ character. The linear disposition of the 1,4-amino groups makes it an ideal building block for creating rigid molecules that can span a binding site or act as linkers in various applications, including the development of PROTACs or molecular probes. Chiral derivatives of diaminobicyclo[2.2.2]octane have also been used as ligands in asymmetric catalysis, highlighting the versatility of this scaffold.
Conclusion
Both bicyclo[2.2.2]octane-1,4-diamine and adamantane-1,3-diamine offer unique and valuable properties for drug discovery.
-
Bicyclo[2.2.2]octane-1,4-diamine is an excellent choice when a rigid, linear linker is required to mimic a para-substituted phenyl ring, with the potential for improved solubility and metabolic stability. Its synthesis, while multi-step, is achievable through established organic reactions.
-
Adamantane-1,3-diamine provides a more lipophilic and three-dimensionally complex scaffold. It is particularly useful for increasing the lipophilicity of a molecule and for presenting functional groups in a precise tetrahedral arrangement to interact with a biological target. Its synthesis is relatively straightforward from adamantane.
The selection of one scaffold over the other will depend on the specific goals of the drug design project, including the desired geometry, physicochemical properties, and the nature of the biological target. A significant opportunity exists for further research to fill the current gaps in experimental data for the pKa and logP of these diamines, which would greatly aid in their rational application in medicinal chemistry.
References
-
CCDC 2236926: Experimental Crystal Structure Determination : bis(ammonium) tris(1,4-diazabicyclo[2.2.2]octane-1,4-diium) hydrazin-1-ium nonakis(chloride). KAUST Repository. [Link]
-
AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Science Publishing. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]
- DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2)
-
1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). ResearchGate. [Link]
- US2977363A - Synthesis of 1, 4-diazabicyclo (2.2.2) octane.
-
Chemical Review and Letters 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthes. ResearchGate. [Link]
-
Bicyclo[2.2.2]octane-1,4-diamine. PubChem. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry. [Link]
-
(PDF) 1,4-Diazoniabicyclo[2.2.2]octane bis(3-carboxypyridine-2-carboxylate) 2.17-hydrate. ResearchGate. [Link]
-
Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. ResearchGate. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]
-
Understanding the Chemical Properties of Adamantane-1,3-diamine for Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis, Characterisation and Cytotoxic Activity Evaluation of New Metalsalen Complexes Based on the 1,2-bicyclo[2.2.2]octane Bridge. ChemRxiv. [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. ResearchGate. [Link]
-
Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR. [Link]
-
Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. De Gruyter. [Link]
-
Efficient synthesis of 1,4-diazabicyclo(2.2.2)octane in ionic liquids. ResearchGate. [Link]
-
Synthesis and Characterization of 1,3-Diaminoadamantane. ResearchGate. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
- US3256329A - Process for preparing bridgehead-substituted bicyclo ...
-
Adamantane. PubChem. [Link]
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
TRIETHYLENE DIAMINE. Ataman Kimya. [Link]
-
Synthesis and Characterization of 1,3-Diaminoadamantane. ResearchGate. [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. ACS Publications. [Link]
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. ResearchGate. [Link]
-
Experimental data for C 8 H 14 (Bicyclo[2.2.2]octane). Computational Chemistry Comparison and Benchmark DataBase. [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las. Defense Technical Information Center. [Link]
-
Adamantane. Wikipedia. [Link]
-
Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. [Link]
-
UNIVERSITY OF CALIFORNIA Los Angeles Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes A disserta. eScholarship. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Bicyclo[2.2.2]octane-1,4-diamine | C8H16N2 | CID 22722385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1,3-Adamantanediamine | 10303-95-4 [chemicalbook.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 1,4-Diazabicyclo(2.2.2)octan | 280-57-9 [m.chemicalbook.com]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-diazabicyclo[2.2.2]octane (DABCO) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Validating Experimental Outcomes Using Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of experimental results when utilizing the rigid diamine monomer, Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride. By exploring its application in polymer synthesis, this document provides a comparative analysis against flexible diamine alternatives, supported by experimental data and detailed validation protocols.
Introduction: The Critical Role of Monomer Geometry in Polymer Properties
In the realm of polymer chemistry and materials science, the geometric and conformational properties of monomers are fundamental determinants of the final material's characteristics. The choice between a rigid and a flexible monomer can significantly influence properties such as thermal stability, mechanical strength, and solubility. This compound is a prime example of a rigid bicyclic diamine. Its cage-like structure imparts a high degree of conformational rigidity to the polymer backbone. This guide will use the synthesis of polyamides as a practical framework to compare the experimental validation of polymers derived from this rigid diamine versus those synthesized from a conventional flexible linear diamine, hexamethylenediamine.
The Rationale for Rigidity: Enhancing Polymer Performance
The incorporation of the bicyclo[2.2.2]octane moiety into a polymer backbone restricts chain mobility. This structural constraint can lead to materials with enhanced thermal stability and higher glass transition temperatures compared to polymers derived from more flexible, linear diamines. Aromatic polyamides, for instance, are known for their excellent thermal and mechanical properties, but often suffer from poor processability due to their limited solubility. Introducing rigid alicyclic structures like bicyclo[2.2.2]octane can be a strategic approach to improve solubility and processability without compromising thermal stability.[1][2]
Comparative Experimental Framework: Polyamide Synthesis
To illustrate the validation process, we will consider the synthesis of two distinct polyamides:
-
Rigid Polyamide: Synthesized from the polycondensation of this compound with an aromatic diacid chloride (e.g., terephthaloyl chloride).
-
Flexible Polyamide: Synthesized from the polycondensation of a linear, flexible diamine like hexamethylenediamine with the same diacid chloride.
The validation of the experimental outcomes for these two syntheses will be compared at each critical stage: monomer characterization, reaction monitoring, and final polymer property assessment.
Diagram: Conceptual Workflow for Comparative Polymer Synthesis and Validation
Caption: Workflow for the synthesis and validation of rigid vs. flexible polyamides.
Part 1: Experimental Validation Protocols
A crucial aspect of scientific integrity is the rigorous validation of starting materials and products. Below are detailed protocols for key analytical techniques.
Protocol 1: NMR Spectroscopic Validation of Monomers and Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the diamine monomers and the resulting polyamides.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
For monomers, dissolve 5-10 mg of the diamine in a suitable deuterated solvent (e.g., DMSO-d₆ for the dihydrochloride salt).
-
For the synthesized polyamides, dissolve 10-20 mg in a solvent capable of dissolving the polymer, such as DMSO-d₆ or a strong acid like deuterated sulfuric acid for highly rigid polymers.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire both ¹H and ¹³C NMR spectra.
-
-
Data Acquisition:
-
For ¹H NMR, use a standard pulse program.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Interpretation:
-
This compound: The ¹H NMR spectrum will show characteristic signals for the bicyclic core. The bridgehead protons typically appear at a different chemical shift than the other aliphatic protons.[3] The ¹³C NMR spectrum will show distinct peaks for the carbons of the bicyclic system, with the carbons bearing the amino groups being significantly deshielded.[4][5]
-
Polyamides: The formation of the amide bond will be evident by the appearance of a new signal in the ¹H NMR spectrum, typically in the range of 8-10 ppm, corresponding to the amide proton (N-H). In the ¹³C NMR spectrum, the carbonyl carbon of the amide group will appear around 165-175 ppm.
-
Protocol 2: Thermal Gravimetric Analysis (TGA) of Polyamides
TGA is a critical technique to assess and compare the thermal stability of the synthesized polymers.[6]
Step-by-Step TGA Protocol:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA sample pan (e.g., alumina or platinum).[7]
-
Instrument Setup:
-
Use a calibrated TGA instrument.
-
Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant rate, typically 10 °C/min.[9]
-
Data Analysis: The output is a thermogram showing the percentage of weight loss as a function of temperature. Key parameters to determine are:
-
Onset of decomposition temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature at 5% or 10% weight loss (T₅ or T₁₀): A common metric for comparing thermal stability.
-
Char yield: The percentage of material remaining at the end of the analysis.
-
Protocol 3: X-ray Diffraction (XRD) for Crystallinity Assessment
XRD is used to determine the degree of crystallinity in the synthesized polymers. This is particularly relevant for comparing the ordered packing of rigid-chain polymers versus the more amorphous nature of flexible-chain polymers.
Step-by-Step XRD Protocol:
-
Sample Preparation: Prepare a flat sample of the polymer powder or film.
-
Instrument Setup: Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα).
-
Data Acquisition: Scan a range of 2θ angles (e.g., 5° to 50°).
-
Data Interpretation:
-
Crystalline Polymers: Exhibit sharp, well-defined diffraction peaks at specific 2θ angles.[10]
-
Amorphous Polymers: Show a broad "halo" with no sharp peaks.[10]
-
Semi-crystalline Polymers: Display both sharp peaks superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by comparing the areas under the crystalline peaks and the amorphous halo.[10]
-
Part 2: Comparative Data Analysis
The structural rigidity of Bicyclo[2.2.2]octane-1,4-diamine is expected to result in a polyamide with significantly different properties compared to one made with a flexible diamine.
Table 1: Expected Comparative Properties of Rigid vs. Flexible Polyamides
| Property | Polyamide with Bicyclo[2.2.2]octane-1,4-diamine | Polyamide with Hexamethylenediamine | Rationale for Difference |
| Thermal Stability (TGA) | Higher decomposition temperature | Lower decomposition temperature | The rigid bicyclic structure limits vibrational modes and requires more energy for bond scission.[11] |
| Glass Transition Temp. (Tg) | Higher Tg or not observable | Lower, distinct Tg | Restricted chain mobility in the rigid polymer requires more thermal energy for the transition from a glassy to a rubbery state. |
| Crystallinity (XRD) | Potentially higher degree of crystallinity | Generally lower crystallinity or amorphous | The regular, rigid structure can facilitate more ordered chain packing.[12] |
| Solubility | May have improved solubility in some organic solvents compared to aromatic polyamides | Generally soluble in common polar solvents | The non-planar, alicyclic structure of the bicyclooctane unit can disrupt the strong intermolecular interactions that lower the solubility of fully aromatic polyamides.[13] |
| Mechanical Strength | Potentially higher modulus and tensile strength | Lower modulus and tensile strength | The rigid backbone contributes to a stiffer material.[2] |
Diagram: Impact of Monomer Rigidity on Polymer Chain Packing
Caption: Rigid monomers promote ordered packing, potentially leading to higher crystallinity.
Part 3: Comparison with an Alternative Bicyclic Amine: DABCO
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a structurally related bicyclic amine that is widely used as a catalyst, particularly in polyurethane synthesis.[14] While Bicyclo[2.2.2]octane-1,4-diamine is a primary diamine used as a monomer, DABCO is a tertiary amine that acts as a nucleophilic catalyst. A key aspect of validating experiments with DABCO is to confirm its catalytic activity and understand its mechanism.
Catalytic Role of DABCO in Urethane Formation
In polyurethane synthesis, DABCO catalyzes the reaction between an isocyanate and a polyol. Computational studies suggest that the catalytic cycle involves the formation of a complex between the alcohol and DABCO, followed by a proton transfer and subsequent nucleophilic attack on the isocyanate.[15]
Diagram: Simplified Catalytic Cycle of DABCO in Urethane Formation
Caption: Catalytic cycle of DABCO in the formation of urethane linkages.
Validating experiments involving DABCO would focus on kinetic studies to measure the reaction rate enhancement and spectroscopic analysis to detect the formation of the urethane product and the consumption of reactants.
Conclusion and Future Outlook
The validation of experimental results using this compound hinges on a thorough characterization of both the monomer and the resulting polymer, with a clear understanding of how its rigid structure influences the material's properties. By comparing these outcomes with those from flexible diamine analogues, researchers can gain valuable insights into structure-property relationships. This guide provides a foundational framework for conducting and validating such comparative studies, emphasizing the importance of robust analytical protocols and a clear rationale for material design. The principles outlined here can be extended to the study of other rigid monomers and their applications in advanced materials.
References
- Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-923.
- BenchChem. (2025). Comparative Guide to the Characterization of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone Adducts and Their Alternatives in Drug Discovery.
- Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917–923.
- García-García, P., et al. (2016). Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. Polymers, 8(11), 392.
- Chen, W., et al. (2017). Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films. Polymers, 9(9), 451.
- Scribd. (n.d.). TGA for Polymer Analysis.
- Sottrel, L., et al. (1999). Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. Polymer, 40(20), 5523-5530.
- Gheorghiu, M. D., et al. (1998). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives.
- Nagy, B., et al. (2021).
- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- Mingxu Chemicals. (2024). Amines in Polyurethane Production and the Role of DABCO Catalysts.
- Islam, M. S., et al. (2018). DABCO-Intercalated α-Zirconium Phosphate as a Latent Thermal Catalyst in the Reaction of Urethane Synthesis.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA).
- Bio-protocol. (2024). 2.6. Thermogravimetric Analysis (TGA). Bio-protocol, 14(14), e4909.
- Kim, H. J., et al. (2024). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 14, 23456-23464.
- ResearchGate. (n.d.). The synthetic route of DABCO.
- Pérez-Francisco, J. M., et al. (2024). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 16(22), 3188.
- Zhang, J., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5789-5814.
- ResearchGate. (2000). Cyclic and Linear Polyamides from Polycondensations of Hexamethylenediamine andm-Xylylenediamine with Adipic, Isophthalic, and Terephthalic Acids.
- Kim, H. J., et al. (2024). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 14, 23456-23464.
- Evonik Industries. (n.d.). DABCO® & POLYCAT®.
- Pérez-Francisco, J. M., et al. (2024). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride.
- Drawell. (n.d.). How to Interpret XRD & SEM Results: Peaks vs Grain Structure Explained.
- ResearchGate. (2018). Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties.
- ResearchGate. (2015). Synthesis and characterization of cubane polyamides.
- ResearchGate. (2009). TGA thermogram of the polyamide.
- ResearchGate. (2019). The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by....
- Ballesteros-Garrido, R., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(23), 7397-7402.
- BenchChem. (n.d.). 280-57-9 | 1,4-Diazabicyclo(2.2.2)octane.
- ResearchGate. (2018). Representation of the coordination polymer in Δ-1 from X-ray diffraction data. Cobalt.
- Liu, Y., et al. (2020). Linear versus Nonlinear Aromatic Polyamides: The Role of Backbone Geometry in Thin Film Salt Exclusion Membranes.
- Ballesteros-Garrido, R., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(23), 7397-7402.
- Matsumoto, T. (2001). Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides. Macromolecules, 34(19), 6783–6790.
- ResearchGate. (2025). The Nonlinear Optical Behavior of Linear Diamantane Polyamides.
- YouTube. (2020, February 10). How To Analyse XRD Data / Plot / Graph in Research Paper? Experimental Paper Skills.
- Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For.
- ResearchGate. (n.d.). TGA thermograms of nylon6 and polyamide composites.
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- BenchChem. (n.d.). Bicyclo[2.2.2]octane-1,4-diamine | 1659-77-4.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. epfl.ch [epfl.ch]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. scribd.com [scribd.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Linear versus Nonlinear Aromatic Polyamides: The Role of Backbone Geometry in Thin Film Salt Exclusion Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 15. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal-Organic Frameworks Synthesized with Bicyclic Linkers: Structure, Properties, and Performance
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking their full potential. The choice of the organic linker, the fundamental building block that bridges metal nodes, dictates the resulting framework's topology, porosity, and ultimately, its functional properties. This guide provides an in-depth comparative analysis of MOFs synthesized using a fascinating class of ligands: bicyclic dicarboxylates. We will explore how the inherent rigidity, stereochemistry, and functionality of these linkers influence the synthesis and performance of MOFs in critical applications.
The tunability of MOFs at the molecular level by varying the organic linker is a powerful strategy for designing materials with tailored properties.[1] This guide will delve into the nuances of employing different bicyclic linkers, moving beyond a simple catalog of structures to provide a causal understanding of how linker choice impacts experimental outcomes and material performance. We will examine key examples from the literature, presenting comparative data and detailed experimental protocols to empower researchers in their own MOF design and synthesis endeavors.
The Architectural Influence of Bicyclic Linkers
Bicyclic linkers, characterized by their fused ring systems, offer a unique combination of rigidity and three-dimensionality that can be exploited to construct robust and porous MOFs. Unlike simple aromatic dicarboxylates, the stereochemistry and conformational flexibility of bicyclic systems can lead to complex and often chiral framework topologies.[2][3] This section will compare three prominent classes of bicyclic linkers: camphorates, biphenyl dicarboxylates, and norbornane dicarboxylates.
Camphoric Acid: A Gateway to Chiral MOFs
(-)-Camphoric acid, a naturally derived and chiral dicarboxylic acid, is an excellent building block for synthesizing homochiral MOFs.[2] Its rigid and racemization-resistant structure makes it a reliable precursor for creating robust, chiral architectures.[2][3] The use of such chiral linkers is a key strategy for producing homochiral MOFs, which are of significant interest for applications in enantioselective separations and asymmetric catalysis.[2]
Biphenyl Dicarboxylic Acids: Engineering Porosity and Functionality
Biphenyl dicarboxylic acids are popular linkers due to their linearity and the ability to introduce functional groups at various positions on the aromatic rings. The length of these linkers directly influences the pore size and surface area of the resulting MOFs.[4] For instance, longer linkers like 4,4'-biphenyldicarboxylic acid (BPDC) can lead to MOFs with larger pores and surface areas, which can enhance their capacitance properties in applications like supercapacitors.[4] Functionalization of the biphenyl backbone can also be used to tune the MOF's properties for specific applications, such as selective gas adsorption.[5][6]
Naphthalene Dicarboxylic Acids: Expanding Pore Dimensions
Similar to biphenyl dicarboxylates, naphthalene dicarboxylic acids (NDCs) offer a larger, more rigid aromatic system for constructing MOFs with extended porous networks. The use of NDC as a linker has led to the synthesis of MOFs with notable thermal stability and interesting gas sorption properties.[7][8][9] The larger surface area of the naphthalene core can also enhance interactions with guest molecules.
Norbornane Dicarboxylic Acids: Introducing Aliphatic Scaffolds
Norbornane-based linkers introduce a saturated, bicyclic aliphatic core into the MOF structure. This can lead to materials with different host-guest interaction potentials compared to their aromatic counterparts. The stereoisomerism of the carboxylic acid groups on the norbornane scaffold (endo vs. exo) can also be used to direct the final topology of the MOF. MOFs constructed from ligands like 5-norbonene-2,3-dicarboximide isophthalic acid have demonstrated interesting magnetic and luminescent properties.[10]
Comparative Performance Data
The choice of a bicyclic linker has a profound impact on the physicochemical properties of the resulting MOF. The following table summarizes key performance metrics for representative MOFs synthesized with different bicyclic linkers, highlighting the structure-property relationships.
| MOF Name/System | Bicyclic Linker | Metal Node | BET Surface Area (m²/g) | Pore Size (nm) | Key Application Highlight | Reference |
| Ni-IRMOF-74 | 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | Ni²⁺ | 2104.8 | 1.1 | Fast-switching electrochromism | [11] |
| Ni-BPDC-MOF | 4,4′-biphenyl dicarboxylic acid (BPDC) | Ni²⁺ | 311.99 | ~29.2 (average) | High-performance supercapacitors | [4] |
| MOF 3 (Cu-based) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Cu²⁺ | - | 1.1 and 0.7 | Selective gas adsorption (CO₂ over N₂ and CH₄ over N₂) | [5] |
| Nd-NDC MOF (1) | 2,6-naphthalenedicarboxylate (ndc²⁻) | Nd³⁺ | 149.62 | - | Gas sorption | [8] |
| Chiral Zn-Camphorate | (-)-Camphoric acid | Zn²⁺ | - | - | Enantioselective recognition | [2] |
Experimental Protocols: A Guide to Synthesis and Characterization
The successful synthesis of high-quality MOF crystals is highly dependent on the careful control of reaction parameters. The solvothermal method is the most common technique for preparing these materials.[2] This section provides detailed, step-by-step methodologies for the synthesis and characterization of MOFs with bicyclic linkers.
General Solvothermal Synthesis of a Bicyclic Linker-Based MOF
This protocol is a generalized procedure that can be adapted for various metal salts and bicyclic dicarboxylic acid linkers.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Bicyclic Dicarboxylic Acid Linker (e.g., (-)-Camphoric acid, 4,4'-Biphenyldicarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Acetic acid, Formic acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt in a suitable solvent.
-
In a separate vial, dissolve the bicyclic dicarboxylic acid linker in a compatible solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
If using a modulator, add it to the reaction mixture. The concentration of the modulator is a critical parameter to optimize for controlling crystal size and improving crystallinity.[12]
-
Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at an appropriate temperature.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is crucial as it influences the solubility of the reactants and can act as a template or structure-directing agent.[12]
-
Temperature and Time: These parameters affect the kinetics of nucleation and crystal growth. Higher temperatures can lead to faster crystallization but may also result in smaller crystals or amorphous products.
-
Modulators: Modulators are often monocarboxylic acids that compete with the linker for coordination to the metal centers. This competition slows down the crystallization process, allowing for the formation of larger, more crystalline, and higher-yield products.[12]
Characterization Workflow
A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOFs.
Caption: The logical flow from bicyclic linker properties to MOF characteristics and target applications.
For instance, for applications requiring high gas storage capacity, a longer bicyclic linker like BPDC or NDC would be chosen to maximize the pore volume and surface area. [8]For enantioselective catalysis or separations, a chiral linker such as camphoric acid is the logical choice. [2][3]The introduction of functional groups, such as hydroxyl or amino groups, on a biphenyl linker can create specific binding sites for targeted molecules, enhancing selectivity in sensing or separation applications. [1]
Conclusion and Future Outlook
The use of bicyclic linkers in the synthesis of Metal-Organic Frameworks provides a versatile platform for creating materials with tailored properties. By carefully selecting the linker's core structure, stereochemistry, and functional groups, researchers can rationally design MOFs for a wide array of applications, from gas storage and catalysis to drug delivery and sensing. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for scientists and engineers working at the forefront of materials science and drug development. Future research in this area will likely focus on the development of novel bicyclic linkers with more complex functionalities and the exploration of mixed-linker systems to create MOFs with even greater structural and functional diversity. [13][14][15]
References
- Benchchem. (n.d.). Synthesis of MOFs using (-)-Camphoric Acid.
- ACS Energy Letters. (2024). Biphenyl Dicarboxylic-Based Ni-IRMOF-74 Film for Fast-Switching and High-Stability Electrochromism.
- RSC Publishing. (n.d.). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties.
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of (-)-Camphoric Acid-Based Metal-Organic Frameworks for Research and Drug Developmen.
- CSULB. (n.d.). Chiral Isocamphoric Acid: Founding a Large Family of Homochiral Porous Materials.
- ResearchGate. (n.d.). Metal-Organic Frameworks Constructed from D-Camphor Acid: Bifunctional Properties Related to Luminescence Sensing and Liquid-Phase Separation.
- RSC Publishing. (n.d.). Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid.
- MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.
- ResearchGate. (n.d.). The MOF precursor obtained with biphenyl-4,4 0 -dicarboxylic acid....
- ACS Publications. (n.d.). Metal−Organic Coordination Polymers Generated from Chiral Camphoric Acid and Flexible Ligands with Different Spacer Lengths: Syntheses, Structures, and Properties.
- Materials Chemistry Frontiers (RSC Publishing). (n.d.). Hierarchical metal–organic frameworks constructed from intergrowth for the adsorption of light hydrocarbons.
- Benchchem. (n.d.). comparative study of MOFs synthesized from different linkers.
- ResearchGate. (n.d.). Construction of 2D layered metal‐organic frameworks based on the norbornene‐derived ligand with fascinating magnetic and luminescent properties.
- ResearchGate. (2025). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier.
- Journal of the American Chemical Society. (n.d.). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability.
- RSC Publishing. (n.d.). Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs): structural diversity and gas sorption properties.
- OSTI.gov. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks.
- ResearchGate. (n.d.). The MOF precursor obtained with naphthalene-2.6-dicarboxylic acid....
- ResearchGate. (2025). Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material.
- ResearchGate. (2025). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks.
- CD Bioparticles. (n.d.). Metal-organic Frameworks (MOFs) Linkers.
- MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- eScholarship. (n.d.). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks.
- PubMed. (2015). Mechanically Interlocked Linkers inside Metal-Organic Frameworks: Effect of Ring Size on Rotational Dynamics.
- YouTube. (2025). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs.
- ResearchGate. (2025). ChemInform Abstract: Metal-Organic Frameworks (MOFs) Based on Mixed Linker Systems: Structural Diversities Towards Functional Materials.
- ResearchGate. (2014). Tuning the structure and function of metal–organic frameworks via linker design.
- CrystEngComm (RSC Publishing). (n.d.). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials.
- PubMed Central. (n.d.). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
- ACS Publications. (2024). Mixed-Linker Zr-Metal–Organic Framework with Improved Lewis Acidic Sites for CO2 Fixation Reaction Catalysis.
- ResearchGate. (n.d.). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes.
- ResearchGate. (n.d.). Examples of organic linkers used for the synthesis of BioMOFs.
- ACS Publications. (n.d.). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
- PubChem. (n.d.). 2,3-Norbornanedicarboxylic acid.
- PubChem. (n.d.). Norbornane-exo-cis-2,3-dicarboxylic acid.
- PubChem. (n.d.). Norbornane-endo-cis-2,3-dicarboxylic acid.
- RSC Publishing. (n.d.). In situ synthesis of Cu(ii) dicarboxylate metal organic frameworks (MOFs) and their application as battery materials.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. home.csulb.edu [home.csulb.edu]
- 4. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors | MDPI [mdpi.com]
- 5. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs): structural diversity and gas sorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks [escholarship.org]
- 15. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS No. 2277-93-2). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we employ.
Part 1: Hazard Identification and Immediate Safety Precautions
Before handling or preparing for disposal, it is imperative to understand the hazards associated with this compound. This compound is a solid substance that presents multiple health risks upon exposure.
1.1 GHS Hazard Profile The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [2][3] |
1.2 Mandatory Personal Protective Equipment (PPE) Due to the identified hazards, the following PPE must be worn at all times when handling the compound, including during disposal preparation.[1][2]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are required.[2][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling.[4][5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[2][4]
Part 2: Regulatory Framework for Chemical Waste Disposal
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste handling.[9][10][11]
Under RCRA, laboratories are considered generators of hazardous waste. This designation mandates a "cradle-to-grave" responsibility for all chemical waste. It is illegal to dispose of this compound via sanitary sewer (down the drain) or in the regular solid waste trash.[7][12] All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[2][13]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the self-validating system for the safe collection and disposal of this compound waste.
Step 1: Waste Characterization All unused or surplus this compound and any materials (e.g., weigh boats, contaminated wipes) grossly contaminated with it must be treated as hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the amine salt. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[6][8] Avoid metal containers for amine salts.[8]
-
Labeling: The container must be labeled immediately upon the first addition of waste. Use your institution's official "Hazardous Waste" tag.[7][14] The label must include:
Step 3: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Store the this compound waste container separately from incompatible materials.
-
Key Incompatibilities: Strong oxidizing agents, strong acids, and peroxides.[13][15]
-
Maintain physical barriers or secondary containment to separate incompatible waste streams.[6][12]
Step 4: Waste Accumulation
-
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep the waste container tightly closed at all times, except when adding waste.[1][14]
Step 5: Arranging for Final Disposal
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[2][16]
-
Follow their specific procedures for waste consolidation and handoff.
Part 4: Spill and Emergency Procedures
In the event of a small spill, follow these steps:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Containment: Prevent the spill from spreading.[1]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1][2][4] Avoid actions that create dust.[2]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleanup materials (wipes, absorbents) must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Part 5: Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2024, October 10). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2015, February 12). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 1,4-DIAZABICYCLO (2.2.2) OCTANE.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2015, February 12). Safety Data Sheet.
- Valsynthese SA. (2025, May 21). Material Safety Data Sheet Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-diimide.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Medical Sciences Campus. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Valsynthese SA. (2020, November 3). Material Safety Data Sheet BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS.
- Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. valsynthese.ch [valsynthese.ch]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know | HWH Environmental [hwhenvironmental.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. fishersci.ca [fishersci.ca]
- 16. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
Welcome to a comprehensive guide on the safe handling of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS No: 2277-93-2). In modern drug discovery and chemical synthesis, the mastery of handling reagents safely is as critical as the innovative science we conduct. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Foundational Safety Profile: Understanding the Hazard
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. This solid, crystalline powder presents multiple risks that dictate our handling procedures.[1][2] Its hazard profile, according to the Globally Harmonized System (GHS), is the basis for our safety protocols.[3][4]
| Hazard Classification | GHS Hazard Code | Implication for the Researcher |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed, which can lead to systemic effects.[4] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation upon direct contact.[3][4] |
| Serious Eye Irritation, Category 2A | H319 | Causes significant irritation, redness, and potential damage if it enters the eyes.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation if dust is inhaled.[3][4] |
This data is synthesized from multiple safety data sheets to provide a clear, actionable overview.[1][3][4]
The Core Directive: Mandatory PPE Ensemble
Based on the identified hazards, a specific ensemble of PPE is non-negotiable. The principle here is to establish multiple barriers between you and the chemical agent.
Eye and Face Protection: The First Line of Defense
Why it's critical: The H319 classification (Causes serious eye irritation) means that even minor contact with dust particles can lead to significant and painful eye damage.[3][4] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required. They must be rated to an appropriate standard, such as ANSI Z87.1 in the United States or EN 166 in Europe.[4][5]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[6][7]
Skin and Body Protection: An Impermeable Barrier
Why it's critical: As a classified skin irritant (H315), direct contact must be avoided.[3] Furthermore, contaminated clothing can act as a prolonged source of exposure.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with this solid. Always inspect gloves for tears or punctures before use. After handling is complete, dispose of the gloves in accordance with applicable laboratory practices and wash your hands thoroughly.[4][8]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.[5] For procedures with a higher risk of dust generation, consider a disposable coverall.[7]
-
Full Coverage: Always wear long pants and closed-toe, closed-heel shoes. No part of the foot should be exposed.[5]
Respiratory Protection: Safeguarding the Airway
Why it's critical: The H335 classification (May cause respiratory irritation) indicates a direct threat from inhaling airborne dust.[3][4] Engineering controls are the primary method to mitigate this, with respiratory PPE as a crucial secondary measure.
-
Engineering Controls: First and foremost, handle this compound only in a well-ventilated area.[3] A certified chemical fume hood or a powder containment hood is the standard and most effective control.
-
Respiratory Mask: If engineering controls are insufficient to keep airborne concentrations low or during a spill cleanup, a respirator is required. A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement for dust. All respirator use must be part of a formal respiratory protection program, which includes fit-testing and training.[5][8]
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures safety is integrated into every step of the workflow.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and your full PPE ensemble before retrieving the chemical.
-
-
Weighing and Handling:
-
Don your full PPE: sealed goggles, nitrile gloves, and a buttoned lab coat.
-
Carefully open the container, avoiding any puff of dust.
-
Use a spatula to gently transfer the solid. Avoid scooping actions that could generate dust. Pouring the solid is not recommended.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling Cleanup:
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Carefully remove PPE, starting with gloves, followed by the lab coat, and finally the goggles.
-
Wash hands thoroughly with soap and water immediately after handling is complete.[3][4]
-
Emergency Blueprint: Spill and Exposure Management
Preparedness is key to mitigating the harm from an unexpected event.
Personal Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Chemical Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:
Sources
- 1. This compound | 2277-93-2 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. support.hpe.com [support.hpe.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
